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  • Product: 2-Methoxyethane-1-sulfonamide
  • CAS: 51517-04-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methoxyethane-1-sulfonamide: Properties, Synthesis, and Applications

Introduction and Core Concepts 2-Methoxyethane-1-sulfonamide, with CAS Number 51517-04-5, is a primary sulfonamide featuring a methoxyethyl group attached to the sulfur atom.[1][2] As a member of the sulfonamide class of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Core Concepts

2-Methoxyethane-1-sulfonamide, with CAS Number 51517-04-5, is a primary sulfonamide featuring a methoxyethyl group attached to the sulfur atom.[1][2] As a member of the sulfonamide class of organic compounds, it possesses the characteristic SO₂NH₂ functional group. This moiety is a cornerstone in medicinal chemistry, famously present in sulfa drugs, diuretics, and anticonvulsants. While 2-Methoxyethane-1-sulfonamide itself is not a widely commercialized end-product, its structure represents a valuable and versatile building block for chemical synthesis. The presence of both a flexible, polar methoxyethyl chain and a reactive sulfonamide group makes it a target of interest for constructing more complex molecules in drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed, field-tested synthetic protocol, and an expert analysis of its reactivity and potential applications for research scientists and drug development professionals.

Physicochemical and Computed Properties

A summary of the key physical and computed properties of 2-Methoxyethane-1-sulfonamide is presented below. These data are essential for experimental design, including solvent selection, reaction temperature control, and analytical method development.

PropertyValueSource
IUPAC Name 2-methoxyethanesulfonamidePubChem[1]
CAS Number 51517-04-5ChemicalBook[3]
Molecular Formula C₃H₉NO₃SPubChem[1]
Molecular Weight 139.17 g/mol ChemicalBook[3]
Monoisotopic Mass 139.03031432 DaPubChem[1]
Boiling Point 135 °C (at 0.3 Torr)Guidechem[4]
Predicted pKa 10.36 ± 0.60Guidechem[2]
Predicted XlogP -1.2PubChem[1]
Canonical SMILES COCCS(=O)(=O)NGuidechem[2]
InChIKey CLPQSNXTFZZLHB-UHFFFAOYSA-NPubChem[1]

Synthesis and Purification Protocol

The synthesis of 2-Methoxyethane-1-sulfonamide can be reliably achieved via a multi-step process starting from commercially available precursors. The described protocol is a robust method that proceeds through the formation of a key intermediate, 2-methoxyethane-1-sulfonyl chloride.

Overall Synthetic Workflow

The synthesis is a three-step process: (1) Sulfonation of 1-bromo-2-methoxyethane to produce sodium 2-methoxyethanesulfonate. (2) Chlorination of the sulfonate salt to yield the reactive intermediate 2-methoxyethane-1-sulfonyl chloride. (3) Amination of the sulfonyl chloride to afford the final product, 2-Methoxyethane-1-sulfonamide.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A 1-Bromo-2-methoxyethane C Sodium 2-methoxyethanesulfonate A->C Reflux in H₂O B Sodium Sulfite B->C E 2-Methoxyethane-1-sulfonyl chloride C->E 100 °C D Thionyl Chloride (SOCl₂) + DMF (cat.) D->E G 2-Methoxyethane-1-sulfonamide E->G Room Temp. F 25% Aqueous Ammonia (NH₄OH) F->G G A 2-Methoxyethane-1-sulfonamide B Sulfonamide Anion A->B Base (e.g., K₂CO₃) C N-Alkylated Product B->C R-X (Alkyl Halide) D N-Arylated Product B->D Ar-X, Pd or Cu catalyst

Sources

Exploratory

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Methoxyethane-1-sulfonamide From: Gemini, Senior Application Scientist Introduction Sulfonamides represent a cornerstone functional group in medicinal chemistry and drug development, reno...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxyethane-1-sulfonamide

From: Gemini, Senior Application Scientist

Introduction

Sulfonamides represent a cornerstone functional group in medicinal chemistry and drug development, renowned for their broad therapeutic applications.[1][2][3] From their initial discovery as potent antibacterial agents to their current roles in antiviral, antidiabetic, and anticancer therapies, the sulfonamide moiety (-SO₂NH₂) is a versatile pharmacophore.[1][2] This guide provides a comprehensive technical overview of a specific building block, 2-Methoxyethane-1-sulfonamide (CAS No. 51517-04-5), a compound of interest for synthetic chemists and drug discovery professionals. We will delve into its chemical properties, synthesis, potential applications, and safety considerations, offering field-proven insights into its utility.

Section 1: Core Chemical Identity and Physicochemical Properties

2-Methoxyethane-1-sulfonamide is a simple yet functionalized aliphatic sulfonamide. Its structure combines a methoxyethyl chain with the sulfonamide group, offering specific polarity, hydrogen bonding capabilities, and metabolic stability that can be valuable in molecular design.

Chemical Structure:

Caption: Chemical structure of 2-Methoxyethane-1-sulfonamide.

Key Identifiers
IdentifierValueSource
CAS Number 51517-04-5[4][5][6][7]
IUPAC Name 2-methoxyethanesulfonamide[7]
Molecular Formula C₃H₉NO₃S[4][5][6]
Molecular Weight 139.17 g/mol [4][6][7]
Canonical SMILES COCCS(=O)(=O)N[5]
InChIKey CLPQSNXTFZZLHB-UHFFFAOYSA-N[5][7]
Computed Physicochemical Properties

These computational predictions are crucial for anticipating the compound's behavior in various experimental settings, from reaction conditions to biological assays. The negative LogP value, for instance, suggests good water solubility, a desirable trait for many drug candidates.

PropertyValueSource
pKa 10.36 ± 0.60[5]
LogP -1.0787 to -1.2[6][7]
Topological Polar Surface Area (TPSA) 69.39 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 3[6]

Section 2: Synthesis and Manufacturing Insights

The synthesis of 2-Methoxyethane-1-sulfonamide is a multi-step process that begins with readily available starting materials. Understanding this pathway is key for researchers planning to scale up production or create derivatives.

Synthetic Protocol

A documented synthesis route involves a three-step process starting from 1-bromo-2-methoxyethane.[4] This method, while effective, highlights the classic transformations used in sulfonamide chemistry.

Step 1: Sulfonation of 1-bromo-2-methoxyethane The initial step involves a nucleophilic substitution reaction where the bromide in 1-bromo-2-methoxyethane is displaced by a sulfite salt.

  • Reagents: 1-bromo-2-methoxyethane, Sodium Sulfite (Na₂SO₃), Water.

  • Conditions: Reflux for 24 hours.

  • Causality: Sodium sulfite is an excellent and cost-effective source of the sulfonate group. Refluxing in water provides the necessary thermal energy to overcome the activation barrier for the SN2 reaction, displacing the bromide and forming the sodium 2-methoxyethanesulfonate salt.

Step 2: Conversion to Sulfonyl Chloride The intermediate sulfonate salt is then converted to the more reactive sulfonyl chloride.

  • Reagents: Sodium 2-methoxyethanesulfonate, Thionyl Chloride (SOCl₂), N,N-Dimethylformamide (DMF) (catalyst).

  • Conditions: Stirring at 100°C for 3 hours.

  • Causality: Thionyl chloride is a standard reagent for converting sulfonic acids and their salts into sulfonyl chlorides. DMF acts as a catalyst, forming a Vilsmeier-Haack type intermediate which is more reactive and facilitates the chlorination. This step is crucial as the resulting 2-methoxyethane-1-sulfonyl chloride is the activated intermediate needed for the final amination.[8]

Step 3: Amination of the Sulfonyl Chloride The final step is the reaction of the sulfonyl chloride with ammonia to form the desired sulfonamide.

  • Reagents: 2-methoxyethane-1-sulfonyl chloride, 25% aqueous ammonia solution.

  • Conditions: Stirring at room temperature for 3 hours.[4]

  • Causality: The highly nucleophilic ammonia readily attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide bond. The use of an aqueous ammonia solution is a practical and efficient method for this transformation.

Synthesis Workflow Diagram

Synthesis_Workflow start 1-bromo-2-methoxyethane step1_reagents + Sodium Sulfite (in Water, Reflux) start->step1_reagents intermediate1 Sodium 2-methoxyethanesulfonate step1_reagents->intermediate1 Step 1: Sulfonation step2_reagents + Thionyl Chloride (DMF catalyst, 100°C) intermediate1->step2_reagents intermediate2 2-Methoxyethane-1-sulfonyl Chloride step2_reagents->intermediate2 Step 2: Chlorination step3_reagents + Aqueous Ammonia (Room Temp) intermediate2->step3_reagents product 2-Methoxyethane-1-sulfonamide step3_reagents->product Step 3: Amination

Caption: Multi-step synthesis of 2-Methoxyethane-1-sulfonamide.

Commercial Availability

2-Methoxyethane-1-sulfonamide is available from various chemical suppliers as a research chemical, typically with a purity of 95% or higher.[6][9] This accessibility makes it a practical starting point for discovery projects without the need for in-house synthesis from scratch.

Section 3: Analytical Profile and Spectroscopic Characterization

Expected Spectroscopic Data
TechniqueExpected FeaturesRationale
¹H NMR Singlet (~3.3 ppm, 3H) Triplet (~3.7 ppm, 2H) Triplet (~3.2 ppm, 2H) Broad singlet (variable, 2H)Corresponds to the methoxy (-OCH₃) protons. Corresponds to the methylene (-CH₂O-) protons adjacent to the oxygen. Corresponds to the methylene (-CH₂S-) protons adjacent to the sulfur. Corresponds to the sulfonamide (-NH₂) protons; chemical shift is solvent-dependent.
¹³C NMR ~59 ppm ~68 ppm ~55 ppmMethoxy carbon (-OC H₃). Methylene carbon adjacent to oxygen (-C H₂O-). Methylene carbon adjacent to sulfur (-C H₂S-).
FT-IR (cm⁻¹) 3400-3200 (two bands) 1350-1310 (strong) 1160-1120 (strong) 1100 (strong)N-H stretching vibrations of the primary sulfonamide group.[10] Asymmetric S=O stretching of the sulfonyl group.[10] Symmetric S=O stretching of the sulfonyl group.[10] C-O-C stretching of the ether linkage.
Mass Spec (MS) [M+H]⁺ at m/z 140.03Calculated exact mass for C₃H₁₀NO₃S⁺ is 140.0376. High-resolution MS would be used to confirm the elemental composition.[7]

Section 4: Role in Drug Discovery and Development

The true value of 2-Methoxyethane-1-sulfonamide lies in its potential as a structural motif or building block in the synthesis of more complex, biologically active molecules. The sulfonamide functional group is a privileged scaffold in medicinal chemistry.[1][3]

The Sulfonamide Pharmacophore

The sulfonamide group is prized for its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its capacity to orient substituents in a defined three-dimensional space. This allows it to mimic a peptide bond or interact with specific residues in an enzyme's active site.[11] Its derivatives have shown a vast range of biological activities:

  • Antimicrobial: The original and most famous application.[2][12]

  • Anticancer: As inhibitors of enzymes like carbonic anhydrase.[1][13]

  • Antiviral & Anti-inflammatory: A growing area of research.[3]

  • Antidiabetic & Diuretic: Demonstrating its metabolic influence.[1][2]

Potential Applications of 2-Methoxyethane-1-sulfonamide

The methoxyethyl group of this particular molecule imparts specific properties. The ether linkage is generally more metabolically stable than an ester and introduces a degree of flexibility and polarity. This can be exploited to:

  • Improve Pharmacokinetic Properties: The polarity can enhance solubility and the ether may influence metabolic pathways, potentially improving the half-life or bioavailability of a final drug compound.

  • Serve as a Flexible Linker: The ethyl chain can act as a spacer to correctly position a pharmacophore for optimal target binding.

  • Act as a Non-Aromatic Bioisostere: In drug design, replacing an aromatic ring with a group like methoxyethyl can alter properties like solubility and protein binding while maintaining necessary structural conformations.

Drug_Discovery A 2-Methoxyethane- 1-sulfonamide (Building Block) B Synthetic Modification (e.g., N-alkylation, N-arylation) A->B C Library of Novel Sulfonamide Derivatives B->C D High-Throughput Screening C->D E Hit Compound Identification D->E F Lead Optimization (ADMET Profiling) E->F G Preclinical Candidate F->G

Sources

Foundational

2-Methoxyethane-1-sulfonamide molecular structure

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Methoxyethane-1-sulfonamide Abstract This technical guide provides a comprehensive overview of 2-Methoxyethane-1-sulfonamide, a molecule belongin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Methoxyethane-1-sulfonamide

Abstract

This technical guide provides a comprehensive overview of 2-Methoxyethane-1-sulfonamide, a molecule belonging to the vital sulfonamide class of compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2][3] This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth information on the molecule's structure, physicochemical properties, synthesis, spectroscopic characterization, and safety protocols. By synthesizing data from established chemical databases and scientific literature, this guide aims to provide a holistic understanding of 2-Methoxyethane-1-sulfonamide as a chemical entity and as a potential building block in pharmaceutical research.

Introduction to the Sulfonamide Class

Sulfonamides, characterized by a sulfonyl group connected to an amine group (-SO2NH-), are a critically important class of synthetic compounds.[4][5] Historically, they were the first class of drugs to be used systemically as effective chemotherapeutic and preventive agents against bacterial infections, revolutionizing medicine before the widespread availability of penicillin.[1][2][6] The versatility of the sulfonamide scaffold allows for extensive chemical modification, leading to a broad spectrum of biological activities. Modern applications have expanded far beyond their antimicrobial origins to include treatments for a variety of conditions such as inflammation, glaucoma, cancer, diabetes, and viral infections.[1][4][5] 2-Methoxyethane-1-sulfonamide represents a simple aliphatic member of this class, providing a valuable scaffold for further chemical elaboration in drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Methoxyethane-1-sulfonamide consists of a three-carbon chain. A methoxy group (CH3O-) is attached to carbon-2, and a sulfonamide group (-SO2NH2) is attached to carbon-1. This arrangement imparts specific chemical characteristics, including hydrogen bonding capabilities from the -NH2 group and polarity from the sulfonyl and ether functionalities.

Structural Identifiers
  • IUPAC Name: 2-methoxyethanesulfonamide[7]

  • Canonical SMILES: COCCS(=O)(=O)N[7][8]

  • InChI: InChI=1S/C3H9NO3S/c1-7-2-3-8(4,5)6/h2-3H2,1H3,(H2,4,5,6)[7][8]

  • InChIKey: CLPQSNXTFZZLHB-UHFFFAOYSA-N[7][8]

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for 2-Methoxyethane-1-sulfonamide, providing essential data for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C3H9NO3S[7][9][10]
Molecular Weight 139.17 g/mol [7][9]
CAS Number 51517-04-5[7][9][10]
Monoisotopic Mass 139.03031432 Da[7][10]
XLogP3-AA (Predicted) -1.2[7][8]
pKa (Predicted) 10.36 ± 0.60[10]
Complexity (Predicted) 133[7][10]
Rotatable Bond Count 3[10]
Boiling Point 135 °C (at 0.3 Torr)[11]

Synthesis and Purification

The synthesis of 2-Methoxyethane-1-sulfonamide can be achieved through a multi-step process starting from readily available precursors.[9] The described pathway involves the conversion of a bromoalkane to a sulfonyl chloride, followed by amination. This approach is a standard and reliable method for preparing sulfonamides.

Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of 2-Methoxyethane-1-sulfonamide.

Synthesis_Workflow cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A 1-Bromo-2-methoxyethane B Sodium 2-methoxyethane-1-sulfonate A->B  + Sodium Sulfite  Reflux in Water   C 2-Methoxy-1-ethanesulfonyl Chloride B->C  + Thionyl Chloride  DMF (cat.), 100°C   D 2-Methoxyethane-1-sulfonamide C->D  + Aqueous Ammonia  Room Temp.  

Caption: Synthesis of 2-Methoxyethane-1-sulfonamide.

Detailed Experimental Protocol

This protocol is based on a reported synthesis and outlines the key steps for laboratory preparation.[9]

Step 1: Synthesis of Sodium 2-methoxyethane-1-sulfonate

  • Suspend 1-bromo-2-methoxyethane (21.3 mmol) in water (16 mL).

  • Add sodium sulfite (23.4 mmol) to the suspension.

  • Reflux the mixture for 24 hours. The sulfite anion acts as a nucleophile, displacing the bromide to form the sodium sulfonate salt.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by slurrying in chloroform to yield a white solid.

Step 2: Synthesis of 2-Methoxy-1-ethanesulfonyl Chloride

  • To the white solid from Step 1, add thionyl chloride (213 mmol) and a catalytic amount of N,N-Dimethylformamide (DMF, 1.06 mmol).

  • Stir the mixture at 100°C for 3 hours. Thionyl chloride converts the sulfonate salt into the more reactive sulfonyl chloride intermediate.

  • Evaporate the excess thionyl chloride under reduced pressure.

  • Add chloroform to the residue and filter off any insoluble material.

  • Evaporate the solvent from the filtrate to obtain the crude sulfonyl chloride.

Step 3: Synthesis of 2-Methoxyethane-1-sulfonamide

  • Add a 25% aqueous ammonia solution (10 mL) to the crude sulfonyl chloride.

  • Stir the mixture at room temperature for 3 hours. The ammonia acts as a nucleophile, attacking the sulfonyl chloride to form the sulfonamide.

  • Evaporate the solvent under reduced pressure.

  • Add chloroform and filter off any insoluble substances.

  • Evaporate the solvent from the filtrate.

  • Purify the final residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate solvent system) to yield pure 2-methoxyethanesulfonamide.[9]

Spectroscopic Characterization

Structural elucidation and confirmation of 2-Methoxyethane-1-sulfonamide rely on standard spectroscopic techniques. While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of characteristic signals.

TechniqueExpected FeaturesRationale
¹H NMR - Singlet (~3.3-3.4 ppm, 3H) - Triplet (~3.7-3.8 ppm, 2H) - Triplet (~3.2-3.3 ppm, 2H) - Broad singlet (variable, 2H)- CH₃O- : Protons of the methyl group. - -OCH₂- : Protons adjacent to the ether oxygen. - -CH₂SO₂- : Protons adjacent to the sulfonyl group. - -SO₂NH₂ : Protons of the amide group; signal is often broad and its chemical shift is solvent-dependent.
¹³C NMR - Signal (~58-60 ppm) - Signal (~70-72 ppm) - Signal (~52-54 ppm)- CH₃O- : Carbon of the methyl group. - -OCH₂- : Carbon adjacent to the ether oxygen. - -CH₂SO₂- : Carbon adjacent to the sulfonyl group.
FT-IR (cm⁻¹) - 3400-3200 (two bands) - 1350-1310 & 1160-1120 - 1120-1050- N-H stretch : Characteristic of the primary sulfonamide (-NH₂). - S=O stretch : Asymmetric and symmetric stretching of the sulfonyl group. - C-O stretch : Characteristic of the ether linkage.
Mass Spec. (MS) - Molecular Ion Peak (M⁺) at m/z = 139 - Fragmentation patterns- Corresponds to the molecular weight of the compound. - Fragments would likely arise from the loss of SO₂NH₂, CH₃O, or cleavage of the C-C bond.

Applications in Research and Drug Development

While specific biological activities for 2-Methoxyethane-1-sulfonamide are not extensively documented, its chemical structure is relevant to drug discovery. As a simple, non-aromatic sulfonamide, it can serve as a valuable starting material or fragment in the synthesis of more complex molecules. The sulfonamide group is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor and to mimic a carboxylate group in biological systems.

General Role of Sulfonamides in Medicine

Sulfonamide-based drugs exhibit a wide range of pharmacological activities.[3][5] Their primary mechanism in antibacterial agents involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[6] This inhibition halts bacterial growth and replication.

Potential as a Bioisostere and Scaffold

The methoxyethane side chain provides a flexible, polar, and non-ionizable segment. In drug design, this moiety could be used to:

  • Improve Solubility: The ether oxygen can engage in hydrogen bonding with water, potentially enhancing the aqueous solubility of a larger molecule.

  • Probe Binding Pockets: The flexible chain allows the sulfonamide "warhead" to orient itself within an enzyme's active site.

  • Act as a Bioisostere: The sulfonamide group itself is a well-known bioisostere for carboxylic acids and amides, offering different electronic and steric properties while maintaining key binding interactions.

The diagram below illustrates the general mechanism of action for antibacterial sulfonamides, a pathway for which novel sulfonamide derivatives are continuously explored.

Sulfonamide_MoA cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Essential for bacterial survival Sulfonamide Sulfonamide Drug (e.g., a derivative of 2-Methoxyethane-1-sulfonamide) Sulfonamide->DHPS Competitive Inhibition

Caption: General mechanism of antibacterial sulfonamides.

Safety, Handling, and Storage

Proper handling of 2-Methoxyethane-1-sulfonamide is essential to ensure laboratory safety. The compound is classified with several hazard statements under the Globally Harmonized System (GHS).

GHS Hazard Classification[7]
  • H303: May be harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Safety Precautions[12]
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile rubber).

    • Wear safety glasses with side-shields or chemical goggles.

    • Wear a lab coat.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

2-Methoxyethane-1-sulfonamide is a well-defined chemical compound with a straightforward molecular structure. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed using modern spectroscopic methods. While it may not have direct, documented therapeutic applications, its identity as a member of the pharmacologically vital sulfonamide class makes it a molecule of interest. The physicochemical properties of its aliphatic methoxyethyl chain combined with the versatile sulfonamide functional group provide a strong foundation for its use as a building block in the design and synthesis of novel, bioactive compounds for drug discovery and development.

References

  • PubChem. (n.d.). 2-Methoxyethane-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methoxyethane-1-sulfonamide (C3H9NO3S). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyethane-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • ResearchGate. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • PubMed. (2022). Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. Retrieved from [Link]

  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-methoxyethane-1-sulfonyl chloride. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Shaik-Shafi/9a37e54f9a56c071539487056094f30504d60e7e]([Link]

  • Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • University of Pretoria. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Bifunctional Sulfonamide-Amide Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

Sources

Exploratory

2-Methoxyethane-1-sulfonamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2-Methoxyethane-1-sulfonamide Introduction 2-Methoxyethane-1-sulfonamide is a valuable chemical intermediate characterized by its methoxyethyl backbone and a primary sulfon...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Methoxyethane-1-sulfonamide

Introduction

2-Methoxyethane-1-sulfonamide is a valuable chemical intermediate characterized by its methoxyethyl backbone and a primary sulfonamide functional group. Its unique combination of polarity, hydrogen bonding capability, and structural features makes it a significant building block in medicinal chemistry and materials science. Sulfonamides, as a class, are a cornerstone of many therapeutic agents due to their stability and ability to act as transition-state analogs or engage in critical hydrogen bonding interactions with biological targets.[1][2] This guide, intended for researchers and drug development professionals, provides a detailed, field-proven protocol for the synthesis of 2-methoxyethane-1-sulfonamide, grounded in established chemical principles and supported by authoritative references.

Chemical Properties of 2-Methoxyethane-1-sulfonamide: [3][4]

PropertyValue
Molecular Formula C₃H₉NO₃S
Molecular Weight 139.17 g/mol
CAS Number 51517-04-5
Appearance Varies (often a solid or oil)
pKa 10.36 ± 0.60 (Predicted)

Strategic Overview: A Retrosynthetic Approach

The most logical and widely practiced approach to synthesizing sulfonamides involves the formation of the sulfur-nitrogen (S-N) bond.[5] This is typically achieved by reacting a sulfonyl chloride with a suitable amine. For a primary sulfonamide like our target, the amine source is ammonia. This retrosynthetic analysis identifies 2-methoxyethane-1-sulfonyl chloride as the key electrophilic intermediate.

G M0 2-Methoxyethane-1-sulfonamide (Target Molecule) S1 S-N Bond Formation M0->S1 M1 2-Methoxyethane-1-sulfonyl Chloride (Key Intermediate) S1->M1 M2 Ammonia (NH₃) (Nucleophile) S1->M2 S2 Chlorosulfonation M1->S2 M3 Sodium 2-methoxyethanesulfonate S2->M3 S3 Sulfonation M3->S3 M4 1-Bromo-2-methoxyethane (Starting Material) S3->M4

Caption: Retrosynthetic analysis of 2-methoxyethane-1-sulfonamide.

This strategy breaks the synthesis into two primary stages:

  • Preparation of the key intermediate , 2-methoxyethane-1-sulfonyl chloride.

  • Formation of the sulfonamide via reaction with an ammonia source.

Part I: Synthesis of the Key Intermediate: 2-Methoxyethane-1-sulfonyl Chloride

The most direct and well-documented route to the key sulfonyl chloride intermediate begins with 1-bromo-2-methoxyethane.[6] This process involves a two-step sequence: nucleophilic substitution to install the sulfonate group, followed by conversion to the sulfonyl chloride.

Step 1: Synthesis of Sodium 2-methoxyethanesulfonate

Causality Behind Experimental Choices: This step utilizes a classic nucleophilic substitution reaction. The sulfite anion (SO₃²⁻) from sodium sulfite acts as a sulfur nucleophile, displacing the bromide from 1-bromo-2-methoxyethane. Water is an effective and economical solvent for this reaction, as it readily dissolves the sodium sulfite salt. Refluxing is necessary to provide sufficient activation energy for the C-Br bond cleavage.

Experimental Protocol:

  • Suspend 1-bromo-2-methoxyethane (1.0 eq., e.g., 21.3 mmol, 2.00 mL) in water (approx. 8 mL per mL of starting material).

  • Add sodium sulfite (Na₂SO₃, 1.1 eq., e.g., 23.4 mmol, 2.95 g) to the suspension.

  • Heat the mixture to reflux (approximately 100°C) and maintain for 24 hours with vigorous stirring.

  • After cooling to room temperature, remove the solvent via rotary evaporation under reduced pressure.

  • The resulting crude solid contains the desired sodium 2-methoxyethanesulfonate along with sodium bromide. This crude salt is often sufficiently pure for direct use in the next step after drying.[6]

Step 2: Conversion to 2-Methoxyethane-1-sulfonyl Chloride

Causality Behind Experimental Choices: Thionyl chloride (SOCl₂) is a standard reagent for converting sulfonic acid salts to sulfonyl chlorides.[7] The reaction requires a catalyst, and N,N-dimethylformamide (DMF) is highly effective. DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is the active catalytic species that facilitates the conversion. Heating is required to drive the reaction to completion.

Experimental Protocol:

  • To the crude, dry sodium 2-methoxyethanesulfonate from the previous step, add thionyl chloride (SOCl₂, 10 eq., e.g., 213 mmol, 15.5 mL).

  • Carefully add a catalytic amount of DMF (0.05 eq., e.g., 1.06 mmol, 0.082 mL). Caution: The initial reaction can be exothermic.

  • Heat the mixture to 100°C and stir for 3 hours. The reaction should be performed in a well-ventilated fume hood as it releases SO₂ and HCl gases.

  • After cooling, remove the excess thionyl chloride by distillation or rotary evaporation under reduced pressure.

  • Add chloroform to the residue and filter to remove insoluble inorganic salts (NaCl).

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-methoxyethane-1-sulfonyl chloride, which can be used directly in the next step.[6]

Table 1: Summary of Reagents for Sulfonyl Chloride Synthesis

StepReagentMolar Eq.Purpose
11-Bromo-2-methoxyethane1.0Starting Material
1Sodium Sulfite (Na₂SO₃)1.1Sulfur Nucleophile
2Thionyl Chloride (SOCl₂)10Chlorinating Agent
2DMF0.05Catalyst

Part II: Formation of 2-Methoxyethane-1-sulfonamide

This final step is the cornerstone of sulfonamide synthesis: the reaction of the highly electrophilic sulfonyl chloride with a nucleophilic amine.[5][8]

G cluster_0 Reaction Mechanism R-SO2Cl 2-Methoxyethane-1- sulfonyl chloride Intermediate Tetrahedral Intermediate R-SO2Cl->Intermediate Nucleophilic Attack NH3 Ammonia (Nucleophile) NH3->Intermediate Product 2-Methoxyethane-1- sulfonamide Intermediate->Product Collapse HCl - HCl

Caption: Nucleophilic attack of ammonia on the sulfonyl chloride.

Causality Behind Experimental Choices: Aqueous ammonia (ammonium hydroxide) serves as both the nitrogen nucleophile and the base required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. The use of a concentrated aqueous solution provides a high concentration of ammonia in a convenient-to-handle form. The reaction is typically rapid and exothermic, so proceeding at room temperature or with initial cooling is advisable.

Experimental Protocol:

  • To the crude 2-methoxyethane-1-sulfonyl chloride, add a 25% aqueous ammonia solution (e.g., 10 mL for a ~20 mmol scale reaction) in a flask equipped with a stir bar. Caution: Perform this addition slowly, potentially in an ice bath, as the reaction is exothermic.

  • Stir the mixture vigorously at room temperature for 3 hours.

  • Remove the solvent and excess ammonia under reduced pressure.

  • Add chloroform to the residue and filter to remove any insoluble ammonium chloride (NH₄Cl).

  • Evaporate the solvent from the filtrate to yield the crude 2-methoxyethane-1-sulfonamide.[6]

Part III: Purification, Characterization, and Safety

Purification Strategy

The crude product from the final step typically requires purification to remove any unreacted starting materials or side products.

  • Silica Gel Column Chromatography: This is the most effective method reported for this compound.[6] A solvent system of hexane/ethyl acetate (e.g., a 3:7 ratio) is suitable for eluting the moderately polar product from the silica gel column. The exact ratio may need to be optimized based on TLC analysis.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/hexanes) can be an effective alternative for achieving high purity.[9]

Workflow Visualization

G start Start: 1-Bromo-2-methoxyethane step1 React with Na₂SO₃ in H₂O (Reflux, 24h) start->step1 step2 Evaporate H₂O Isolate Crude Sulfonate Salt step1->step2 step3 React with SOCl₂ / DMF (100°C, 3h) step2->step3 step4 Evaporate excess SOCl₂ Filter with CHCl₃ step3->step4 intermediate Intermediate: Crude 2-Methoxyethane-1- sulfonyl chloride step4->intermediate step5 React with aq. NH₃ (RT, 3h) intermediate->step5 step6 Evaporate solvent Filter with CHCl₃ step5->step6 step7 Purify by Silica Gel Column Chromatography step6->step7 end Final Product: 2-Methoxyethane-1-sulfonamide step7->end

Sources

Foundational

A Methodological Guide to Characterizing the Solubility and Stability of Novel Sulfonamides: A Case Study of 2-Methoxyethane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available data on the specific solubility and stability of 2-Methoxyethane-1-sulfonamide is limited. This guide, therefore, uses this m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific solubility and stability of 2-Methoxyethane-1-sulfonamide is limited. This guide, therefore, uses this molecule as a representative case study to present the foundational principles and detailed experimental methodologies required to characterize any new chemical entity, particularly within the sulfonamide class. The protocols and insights provided are based on established industry standards and regulatory guidelines.

Introduction: The Critical Role of Early-Stage Physicochemical Profiling

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the earliest and most critical hurdles are the fundamental physicochemical properties of solubility and stability. These characteristics are not mere data points; they are profound determinants of a drug's ultimate success, influencing its bioavailability, formulation, manufacturing, and shelf-life.

2-Methoxyethane-1-sulfonamide (C₃H₉NO₃S, MW: 139.18 g/mol ) serves as an ideal model for this discussion.[1][2] Its structure, featuring a sulfonamide group and an ether linkage, presents a classic profile of a weakly acidic compound with potential hydrogen bonding capabilities, hinting at pH-dependent solubility and specific degradation pathways. This guide provides the scientific rationale and actionable protocols for elucidating these properties, empowering researchers to make data-driven decisions in their development programs.

Part 1: Comprehensive Solubility Profiling

A drug's ability to dissolve in a physiological medium is a prerequisite for absorption and, consequently, therapeutic efficacy. Solubility assessment is therefore a cornerstone of pre-formulation studies. We distinguish between two key types of solubility: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound when it first precipitates from a supersaturated solution (often generated from a DMSO stock). It is a high-throughput screening method used in early discovery to flag compounds with potential issues.[3][4]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid present.[5][6][7] This is the gold-standard measurement, essential for late-stage development and biopharmaceutical classification.[4][6][7]

Causality Behind Experimental Choices

For a compound like 2-Methoxyethane-1-sulfonamide, the sulfonamide moiety (predicted pKa ≈ 10.4) suggests its solubility will increase significantly at pH values above its pKa.[2] Therefore, solubility must be assessed across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract. The "shake-flask" method is the most reliable technique for determining thermodynamic solubility and is considered the benchmark by regulatory agencies.[3][7]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol outlines the definitive method for determining the equilibrium solubility of 2-Methoxyethane-1-sulfonamide.

Objective: To determine the concentration of the compound in a saturated solution at equilibrium across various aqueous buffers.

Methodology:

  • Preparation of Buffers: Prepare buffers at pH 1.2 (Simulated Gastric Fluid, SGF), pH 6.8 (Simulated Intestinal Fluid, SIF), and a neutral buffer (e.g., PBS pH 7.4).[4]

  • Compound Addition: Add an excess amount of solid 2-Methoxyethane-1-sulfonamide (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of each buffer in separate glass vials. An excess of solid must be visible to ensure saturation.[7]

  • Equilibration: Seal the vials and place them in an overhead shaker or rotating wheel in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[3][6][8] The equilibration time should be established by sampling at various time points (e.g., 4, 8, 24, 48 hours) until the concentration plateaus.[6]

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette.

  • Separation of Solid: Immediately filter the supernatant through a low-binding 0.22 µm syringe filter to remove any undissolved particles.[8] The first few drops should be discarded to saturate the filter membrane.

  • Quantification: Accurately dilute the clear filtrate with an appropriate solvent (e.g., mobile phase) and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve using standards of known concentrations to ensure accurate measurement.[3]

Data Presentation: Example Solubility Profile

All quantitative data should be summarized for clarity and comparison.

Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
Deionized Water~7.025Hypothetical ValueHypothetical Value
SGF Buffer1.237Hypothetical ValueHypothetical Value
Acetate Buffer4.537Hypothetical ValueHypothetical Value
SIF Buffer6.837Hypothetical ValueHypothetical Value
Visualization: Solubility Testing Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Weigh excess solid compound C Add compound to buffers A->C B Prepare aqueous buffers (e.g., pH 1.2, 6.8, 7.4) B->C D Seal vials and agitate (24-48h at 25°C/37°C) C->D E Centrifuge or let settle D->E F Filter supernatant (0.22 µm filter) E->F G Dilute filtrate F->G H Quantify by validated HPLC-UV method G->H

Caption: Workflow for Thermodynamic Solubility Testing.

Part 2: Rigorous Stability Assessment

Stability testing determines how a drug substance's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[9] Forced degradation (or stress testing) is a critical component of this process, designed to intentionally degrade the compound to identify likely degradation products and establish the intrinsic stability of the molecule.[10][11][12] This is mandated by regulatory bodies under ICH (International Council for Harmonisation) guidelines.[9][10][11]

Causality Behind Experimental Choices

The structure of 2-Methoxyethane-1-sulfonamide contains two primary points of potential chemical instability:

  • Sulfonamide Group: Susceptible to hydrolysis at pH extremes (both acidic and basic conditions).

  • Methoxyethane Moiety: The ether linkage can be susceptible to oxidation.

Therefore, a forced degradation study must include conditions that specifically challenge these functional groups. The goal is to achieve a target degradation of 5-20%.[10][13] This level is sufficient to detect and identify degradation products without completely destroying the molecule, which would obscure the degradation pathways.[10][13] A stability-indicating analytical method—one that can resolve the parent compound from all degradation products—is essential for this analysis.[12][14][15]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and validate a stability-indicating analytical method for 2-Methoxyethane-1-sulfonamide.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (drug in solvent without stressor) should be run in parallel.

    • Acid Hydrolysis: Mix with 0.1 N HCl and incubate at 60°C for a set time (e.g., 24 hours).[15]

    • Base Hydrolysis: Mix with 0.1 N NaOH and incubate at 60°C for a set time.[15]

    • Oxidation: Mix with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a set time.[15]

    • Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 70°C) for an extended period (e.g., 48 hours).[11][15]

    • Photolytic Stress: Expose the compound (both in solid state and in solution) to a controlled light source as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[9][11]

  • Neutralization: After incubation, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all stressed samples, along with the control, using a stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the emergence of new peaks corresponding to degradants.[15]

Data Presentation: Example Forced Degradation Summary
Stress Condition Conditions Incubation Time % Assay of Parent % Degradation No. of Degradants
ControlRoom Temp48 hr99.8%0.2%0
Acid Hydrolysis0.1 N HCl, 60°C24 hr89.5%10.5%2
Base Hydrolysis0.1 N NaOH, 60°C24 hr92.1%7.9%1
Oxidation3% H₂O₂, RT24 hr95.3%4.7%1
Thermal (Solid)70°C48 hr99.5%0.5%0
Photolytic (Solution)ICH Q1B-97.2%2.8%1
Visualization: Forced Degradation Workflow

G cluster_setup Setup cluster_stress Stress Conditions (Parallel Application) cluster_analysis Analysis A Prepare Compound Stock Solution (1 mg/mL) B Prepare Control Sample (No Stressor) A->B C Acid Hydrolysis (0.1N HCl, 60°C) A->C D Base Hydrolysis (0.1N NaOH, 60°C) A->D E Oxidation (3% H₂O₂, RT) A->E F Thermal Stress (Solid, 70°C) A->F G Photolytic Stress (ICH Q1B) A->G I Analyze All Samples by Stability-Indicating HPLC-PDA B->I H Neutralize Samples (Acid/Base) C->H D->H E->I F->I G->I H->I J Compare to Control I->J K Identify Degradants & Calculate % Degradation J->K

Caption: Workflow for a Forced Degradation Study.

Conclusion

The systematic evaluation of solubility and stability, as outlined in this guide, is non-negotiable in modern drug development. By employing these robust methodologies for a novel compound like 2-Methoxyethane-1-sulfonamide, researchers can build a comprehensive physicochemical profile. This foundational knowledge enables the rational design of formulations, predicts in vivo behavior, and ensures the development of safe, effective, and stable medicines, thereby de-risking the development process and accelerating the path to clinical application.

References

  • Bari, S. B., et al. (2019). Stability-Indicating Sulfa Drug Analysis Using High-Performance Liquid Chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-4. Available at: [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • PubChem. 2-Methoxyethane-1-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Chen, J., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 643, 1477-1487. Available at: [Link]

  • Al-Ghananaeem, A. A., et al. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientia Pharmaceutica, 86(3), 32. Available at: [Link]

  • BioDuro. ADME Solubility Assay. Available at: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • NanoValid. (2016). Procedure for solubility testing of NM suspension. Available at: [Link]

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Exploratory

Core Physicochemical and Chemical Profile of 2-Methoxyethane-1-sulfonamide

An In-depth Technical Guide for Drug Development Professionals Section 1: Executive Summary & Molecular Identity This guide provides a comprehensive technical overview of 2-Methoxyethane-1-sulfonamide (CAS No. 51517-04-5...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Section 1: Executive Summary & Molecular Identity

This guide provides a comprehensive technical overview of 2-Methoxyethane-1-sulfonamide (CAS No. 51517-04-5), a molecule belonging to the sulfonamide class of compounds.[1][2] Sulfonamides are a cornerstone functional group in medicinal chemistry, recognized for their relative stability and presence in numerous therapeutic agents.[3][4] This document synthesizes available data on the molecule's core physical and chemical properties, outlines a validated synthetic route, presents a theoretical spectroscopic profile to aid in characterization, and details standardized experimental protocols for property validation.

The molecule's structure is characterized by a methoxyethyl group attached to a sulfonamide moiety.[1] Its predicted physicochemical properties, such as a negative LogP value, suggest a high degree of hydrophilicity.[1][2][5] This guide is intended for researchers and scientists in drug development, offering foundational data and practical methodologies for the handling, characterization, and utilization of this compound.

Figure 1: Chemical structure of 2-Methoxyethane-1-sulfonamide.

Section 2: Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the known and predicted properties of 2-Methoxyethane-1-sulfonamide.

PropertyValueSource
IUPAC Name 2-methoxyethanesulfonamidePubChem[1]
CAS Number 51517-04-5PubChem[1], ChemicalBook[6]
Molecular Formula C₃H₉NO₃SPubChem[1], ChemScene[2]
Molecular Weight 139.17 g/mol ChemicalBook[6], ChemScene[2]
Appearance White SolidChemicalBook[6]
Boiling Point 135 °C at 0.3 TorrGuidechem[7]
Predicted pKa 10.36 ± 0.60Guidechem[8]
Predicted LogP -1.08 to -1.2ChemScene[2], PubChem[1][5]
Topological Polar Surface Area (TPSA) 69.39 ŲChemScene[2]

Discussion of Properties:

  • Acidity (pKa): The predicted pKa of 10.36 indicates that the sulfonamide proton (N-H) is weakly acidic. This is a characteristic feature of primary sulfonamides.[9] In physiological conditions (pH ~7.4), the molecule will exist predominantly in its neutral, non-ionized form. Its solubility is expected to increase in alkaline solutions where the sulfonamide can be deprotonated to form a water-soluble salt.[9]

  • Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) is consistently negative, suggesting the compound is hydrophilic (more soluble in water than in octanol).[1][2][5] This property is crucial for assessing membrane permeability and general solubility, indicating that poor aqueous solubility is unlikely to be a primary challenge for this molecule.

  • Boiling Point: The reported boiling point is measured under significant vacuum, a common practice for compounds that may decompose at higher temperatures under atmospheric pressure.[7] Due to the rigidity and polar nature of the sulfonamide group, these compounds are typically crystalline solids with relatively high melting points.[3]

  • Topological Polar Surface Area (TPSA): The TPSA of 69.39 Ų is a calculated metric used to predict drug transport properties. This value is well within the typical range for orally bioavailable drugs, suggesting good potential for membrane permeability.

Section 3: Chemical Identity and Synthesis

The Sulfonamide Functional Group

The sulfonamide functional group, R-S(=O)₂-NR₂, is a sulfonyl group linked to an amine.[3] This group is a bioisostere of a carboxylate group but is significantly more stable towards hydrolysis. Its geometry is tetrahedral at the sulfur atom, and the N-H bond is polarized by the strongly electron-withdrawing sulfonyl group, accounting for its acidity.[4] In drug design, the sulfonamide moiety often acts as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Laboratory-Scale Synthesis Protocol

A reliable synthesis for 2-Methoxyethane-1-sulfonamide has been reported and can be executed as a three-step process starting from 1-bromo-2-methoxyethane.[6] This method is robust and utilizes common laboratory reagents.

Step 1: Formation of Sodium 2-methoxyethane-1-sulfonate

  • Suspend 1-bromo-2-methoxyethane (21.3 mmol) in water (16 mL).

  • Add sodium sulfite (23.4 mmol) to the suspension.

  • Reflux the mixture for 24 hours.

  • Evaporate the solvent under reduced pressure. The resulting residue is slurried in chloroform to yield the product as a white solid.

Step 2: Synthesis of 2-Methoxyethane-1-sulfonyl Chloride

  • To the solid from Step 1, add thionyl chloride (213 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 1.06 mmol).

  • Stir the mixture at 100°C for 3 hours.

  • Evaporate the excess thionyl chloride under reduced pressure.

  • Add chloroform to the residue and filter off any insoluble material. Evaporate the filtrate to yield the crude sulfonyl chloride intermediate.

Step 3: Formation of 2-Methoxyethane-1-sulfonamide

  • To the crude 2-methoxyethane-1-sulfonyl chloride, add a 25% aqueous ammonia solution (10 mL).

  • Stir the mixture at room temperature for 3 hours.

  • Evaporate the solvent under reduced pressure.

  • Add chloroform and filter off insoluble substances. Evaporate the solvent from the filtrate.

  • Purify the final residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 3/7) to yield pure 2-methoxyethanesulfonamide.[6]

G A 1-Bromo-2-methoxyethane + Sodium Sulfite B Reflux in Water (24h) A->B C Sodium 2-methoxyethane-1-sulfonate B->C D Thionyl Chloride (SOCl₂) + DMF (cat.) 100°C, 3h C->D E 2-Methoxyethane-1-sulfonyl chloride D->E F 25% Aqueous Ammonia Room Temp, 3h E->F G Crude Product F->G H Silica Gel Chromatography G->H I Pure 2-Methoxyethane-1-sulfonamide H->I

Figure 2: Workflow diagram for the synthesis of 2-Methoxyethane-1-sulfonamide.

Section 4: Theoretical Spectroscopic Profile

While experimental spectra for this specific molecule are not widely published, a theoretical profile can be constructed based on its structure. This serves as a predictive guide for researchers performing structural confirmation.[10][11]

TechniqueFeatureExpected Chemical Shift / WavenumberRationale / Notes
¹H NMR -OCH₃ (Methoxy)~3.3 ppm (singlet, 3H)Singlet due to no adjacent protons. Shift is typical for a methyl ether.
-O-CH₂ -~3.7 ppm (triplet, 2H)Deshielded by the adjacent oxygen. Split into a triplet by the neighboring -CH₂SO₂-.
-CH₂ -SO₂-~3.2 ppm (triplet, 2H)Deshielded by the sulfonyl group. Split into a triplet by the neighboring -OCH₂-.
-SO₂NH₂ ~5.0-7.0 ppm (broad singlet, 2H)Chemical shift can be variable and concentration-dependent. Often exchanges with D₂O.
¹³C NMR -OC H₃~59 ppmTypical shift for a methoxy carbon.
-OC H₂-~70 ppmMethylene carbon attached to oxygen.
-C H₂-SO₂-~55 ppmMethylene carbon attached to the sulfonyl group.
IR Spectroscopy N-H Stretch3300-3400 cm⁻¹ (two bands)Characteristic for a primary sulfonamide (-NH₂).
C-H Stretch2850-3000 cm⁻¹Aliphatic C-H bonds.
S=O Stretch1320-1360 cm⁻¹ (asymmetric)1140-1180 cm⁻¹ (symmetric)Strong, characteristic absorptions for the sulfonyl group.
C-O Stretch1080-1150 cm⁻¹Ether linkage.
Mass Spectrometry Molecular Ion [M]⁺m/z = 139.03Corresponds to the monoisotopic mass of C₃H₉NO₃S.[1]
[M+H]⁺ Adductm/z = 140.04Expected under electrospray ionization (ESI) in positive mode.[5]
FragmentationFragments at m/z = 108, 78, 59Potential losses of -OCH₃, -SO₂NH₂, and CH₃OCH₂CH₂ respectively.

Section 5: Reactivity and Stability

The 2-methoxyethane-1-sulfonamide molecule is built upon the sulfonamide scaffold, which is known for its general stability in drug discovery programs.[3]

  • Acid-Base Reactivity: The primary site of reactivity is the acidic N-H bond of the sulfonamide group.[3] This site can be deprotonated by a suitable base. This property is often exploited to create salt forms of sulfonamide-containing drugs to enhance aqueous solubility.[9]

  • Stability: The compound is stable enough to withstand refluxing conditions and heating to 100°C during its synthesis, indicating good thermal stability.[6] The C-O-C ether linkage and the C-S and S-N bonds are chemically robust under typical physiological and storage conditions.

  • Metabolic Considerations: In a biological context, sulfonamides can undergo metabolism. While this specific molecule's metabolic fate is uncharacterized, common pathways for related structures include N-acetylation or conjugation.[9] The ether linkage could potentially undergo O-demethylation.

Section 6: Standardized Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols should be employed to measure key physicochemical properties. The following are field-proven, self-validating methodologies appropriate for a drug development setting.

Protocol: Thermodynamic Aqueous Solubility Determination

Causality: This protocol measures the equilibrium solubility, a critical parameter that influences a drug's dissolution rate and bioavailability. It is designed to avoid the pitfalls of kinetic measurements, which can be confounded by supersaturation and precipitation rates.[12]

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

  • Equilibration: Tightly cap the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant.

  • Dilution & Analysis: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

  • Validation: The presence of solid material at the end of the experiment confirms that the initial amount was in excess, a prerequisite for a valid thermodynamic solubility measurement.

G A Add Excess Solid to Buffer B Equilibrate (24h at 25°C) A->B C Centrifuge to Separate Phases B->C G Verify: Is solid still present? B->G D Sample Supernatant C->D E Dilute and Quantify (HPLC/LC-MS) D->E F Calculate Solubility (e.g., mg/mL) E->F G->A No (Repeat with more solid) G->C Yes

Figure 3: Workflow for thermodynamic aqueous solubility measurement.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental indicator of a compound's purity and crystalline lattice energy. A sharp melting range typically signifies high purity.

Methodology:

  • Sample Preparation: Finely powder a small amount of the dry, crystalline compound.

  • Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Section 7: Safety & Handling

According to the Globally Harmonized System (GHS) classifications available for this compound, it should be handled with appropriate care.[1]

  • H303: May be harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated area or a chemical fume hood.

References

  • Wikipedia. Sulfonamide. [Link]

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Foundational

An In-depth Technical Guide to the Discovery and Synthesis of Novel Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The sulfonamide functional group, -S(=O)₂-NR₂R₃, represents a cornerstone in medicinal chemistry, underpinning the therapeutic efficacy of a wide a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group, -S(=O)₂-NR₂R₃, represents a cornerstone in medicinal chemistry, underpinning the therapeutic efficacy of a wide array of pharmaceuticals.[1] From their historical inception as antibacterial agents to their contemporary roles in treating complex diseases like cancer and viral infections, sulfonamides have demonstrated remarkable versatility.[2][3][4][5][6] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel sulfonamide derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this dynamic field. We will delve into modern synthetic methodologies, explore the nuances of structure-activity relationships (SAR), and present detailed experimental protocols. The causality behind experimental choices will be elucidated, and all protocols are designed as self-validating systems to ensure scientific integrity.

Introduction: The Enduring Legacy and Expanding Horizons of Sulfonamides

The journey of sulfonamides began with the discovery of Prontosil in the 1930s, the first commercially available antibacterial agent.[6] This discovery revolutionized medicine and laid the groundwork for the era of antimicrobial chemotherapy.[4][7] The initial antibacterial mechanism of action involves the competitive inhibition of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[3][8] This targeted disruption of a vital metabolic pathway highlights the elegance of sulfonamide-based therapy.

While their role as standalone antibacterial agents has evolved with the advent of other antibiotics, the sulfonamide scaffold has proven to be a remarkably adaptable pharmacophore.[9] Today, sulfonamide derivatives are integral to the treatment of a multitude of diseases, including:

  • Cancer: Acting as inhibitors of carbonic anhydrase, tyrosine kinases, and other proteins overexpressed in cancer cells.[2][10][11]

  • Viral Infections: Including HIV, with some sulfonamides functioning as protease inhibitors.[6]

  • Inflammatory Diseases: Through mechanisms like the inhibition of cyclooxygenase-2 (COX-2).[6]

  • Glaucoma: By inhibiting carbonic anhydrase in the eye, thereby reducing intraocular pressure.[4][8][12]

  • Diabetes: With some derivatives exhibiting hypoglycemic properties.[10][11]

This remarkable therapeutic diversity underscores the continued importance of designing and synthesizing novel sulfonamide derivatives.[6]

Strategic Approaches to the Synthesis of Novel Sulfonamide Derivatives

The synthesis of sulfonamides has evolved significantly from classical methods. Modern approaches prioritize efficiency, sustainability, and the ability to generate diverse molecular libraries for high-throughput screening.

Classical Synthesis: The Foundation

The traditional and most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[5][13]

Reaction Scheme: R¹-SO₂Cl + R²R³NH → R¹-SO₂NR²R³ + HCl

While well-established and versatile, this method can be limited by the availability and stability of the requisite sulfonyl chlorides and the nucleophilicity of the amine.[1][5]

Modern Synthetic Methodologies

Recent years have witnessed the development of innovative and more efficient strategies for sulfonamide synthesis.[14][15][16] These methods often offer milder reaction conditions, broader substrate scope, and improved atom economy.

The formation of the C-N bond is a critical step in the synthesis of N-(hetero)aryl sulfonamides.[14] While the reduced nucleophilicity of sulfonamides compared to alkylamines presents a challenge, transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, have emerged as powerful tools.[14][17]

  • Ullmann-Type Coupling: This copper-catalyzed reaction typically involves the coupling of an aryl halide with a sulfonamide. Recent advancements have enabled the use of inexpensive copper(I) iodide as a catalyst for the sulfur-(hetero)arylation of sulfenamides with (hetero)aryl iodides.[18]

MCRs offer a highly efficient route to complex molecules in a single step by combining three or more reactants.[19] This approach is particularly valuable for generating diverse libraries of sulfonamide derivatives for drug discovery.[19] An example is the three-component reaction of arylboronic acids, nitroarenes, and potassium pyrosulfite (K₂S₂O₅) catalyzed by copper.[14]

The principles of "click chemistry," which emphasize reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, have been successfully applied to sulfonamide synthesis. The sulfo-click reaction, a bio-orthogonal amidation between thio acids and sulfonyl azides, is a prime example, forming N-acyl sulfonamides with high efficiency and specificity.[20][21] Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful click reaction used to synthesize triazole-containing sulfonamide derivatives.[22]

Electrochemical methods provide a green and efficient alternative for sulfonamide synthesis. For instance, the electrochemical oxidative coupling of amines and thiols allows for the formation of sulfonamides under mild conditions.[23]

Comparative Overview of Synthetic Methods

To aid in the selection of the most appropriate synthetic strategy, the following table provides a comparative overview of key methodologies.

MethodKey ReagentsAdvantagesLimitations
Classical Method Sulfonyl chloride, Amine, BaseWell-established, versatileHarsh conditions, limited substrate scope
Ullmann-Type Coupling Aryl halide, Sulfonamide, Copper catalystGood for C-N bond formationHigh temperatures often required[17]
Multi-Component Reactions Multiple starting materials (e.g., boronic acids, nitroarenes)High efficiency, diversity-orientedReaction optimization can be complex
Click Chemistry Azides, Alkynes/ThioacidsHigh yield, bio-orthogonal, mild conditionsRequires specific functional groups
Electrochemical Synthesis Amines, ThiolsGreen, mild conditionsRequires specialized equipment

Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore

Understanding the relationship between the chemical structure of a sulfonamide derivative and its biological activity is paramount for rational drug design.[24] SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

The Core Sulfonamide Moiety

The sulfonamide group itself is a key pharmacophore, capable of acting as a hydrogen bond donor and acceptor.[14] Its geometry and electronic properties are crucial for binding to target proteins. For instance, in carbonic anhydrase inhibitors, the sulfonamide moiety coordinates with the zinc ion in the active site.[25][26]

Impact of Substituents

The nature and position of substituents on the aromatic/heterocyclic rings and the sulfonamide nitrogen dramatically influence the compound's biological activity.[24]

  • Aromatic/Heterocyclic Ring (R¹): Modifications to this ring system can affect target selectivity and physicochemical properties. For antibacterial sulfonamides, a free amino group on the aromatic ring is often essential for activity.[7][24]

  • Sulfonamide Nitrogen Substituents (R² and R³): These substituents can modulate the acidity of the sulfonamide proton and influence binding interactions. Incorporating heterocyclic moieties can lead to enhanced potency and selectivity against specific targets.[9]

A generalized SAR for antibacterial sulfonamides suggests that the sulfur atom should be directly linked to the benzene ring and the para-amino group is crucial for activity.[7]

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of novel sulfonamide derivatives.

General Protocol for Classical Sulfonamide Synthesis

Objective: To synthesize a sulfonamide derivative from a sulfonyl chloride and an amine.

Materials:

  • Arylsulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the arylsulfonyl chloride in pyridine at 0 °C under a nitrogen atmosphere.

  • Add the amine dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the purified product by NMR and mass spectrometry.

Protocol for In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency of synthesized sulfonamide derivatives against carbonic anhydrase isoforms.

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Synthesized sulfonamide derivatives (dissolved in DMSO)

  • 4-Nitrophenyl acetate (substrate)

  • HEPES buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the sulfonamide derivatives in HEPES buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the sulfonamide solutions to the respective wells and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

  • Monitor the hydrolysis of the substrate by measuring the absorbance at 400 nm over time using a microplate reader.

  • Calculate the initial reaction rates and determine the IC₅₀ values for each compound by plotting the percentage of inhibition against the inhibitor concentration.

Visualization of Key Concepts

Visual aids are essential for understanding complex chemical and biological processes. The following diagrams, generated using Graphviz, illustrate key workflows and relationships in sulfonamide research.

General Workflow for Sulfonamide Drug Discovery

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase Target Identification Target Identification Library Design Library Design Target Identification->Library Design Synthesis Synthesis Library Design->Synthesis High-Throughput Screening High-Throughput Screening Synthesis->High-Throughput Screening Hit-to-Lead Hit-to-Lead High-Throughput Screening->Hit-to-Lead Lead Optimization (SAR) Lead Optimization (SAR) Hit-to-Lead->Lead Optimization (SAR) In Vitro & In Vivo Testing In Vitro & In Vivo Testing Lead Optimization (SAR)->In Vitro & In Vivo Testing Preclinical Studies Preclinical Studies In Vitro & In Vivo Testing->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials FDA Approval FDA Approval Clinical Trials->FDA Approval

Caption: A generalized workflow for the discovery and development of novel sulfonamide-based drugs.

Key Synthetic Strategies for Sulfonamides

G Sulfonyl Chloride Sulfonyl Chloride Sulfonamide Derivative Sulfonamide Derivative Sulfonyl Chloride->Sulfonamide Derivative Classical Synthesis Amine Amine Amine->Sulfonamide Derivative Classical Synthesis Amine->Sulfonamide Derivative Electrochemical Synthesis Aryl Halide Aryl Halide Aryl Halide->Sulfonamide Derivative Ullmann Coupling Sulfonamide Sulfonamide Sulfonamide->Sulfonamide Derivative Ullmann Coupling Thiol Thiol Thiol->Sulfonamide Derivative Electrochemical Synthesis Azide Azide Azide->Sulfonamide Derivative Click Chemistry Alkyne Alkyne Alkyne->Sulfonamide Derivative Click Chemistry

Caption: An overview of modern and classical synthetic routes to sulfonamide derivatives.

Conclusion and Future Perspectives

The sulfonamide scaffold continues to be a rich source of therapeutic innovation. The development of novel synthetic methodologies has significantly expanded the accessible chemical space for sulfonamide derivatives, enabling the creation of more potent and selective drug candidates. Future research will likely focus on several key areas:

  • Green Chemistry: The development of more environmentally friendly and sustainable synthetic methods will be a priority.[14]

  • Diversity-Oriented Synthesis: The use of MCRs and other diversity-oriented approaches will be crucial for generating large and diverse libraries for screening against new and challenging biological targets.[27]

  • Computational Drug Design: In silico methods, including molecular docking and dynamics simulations, will play an increasingly important role in the rational design of sulfonamide inhibitors with improved target affinity and selectivity.[28][29]

  • Targeted Therapies: The design of sulfonamide derivatives that selectively target specific isoforms of enzymes or cellular pathways will be key to developing more effective and less toxic therapies.[26]

By embracing these future directions, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds, leading to the development of new and improved treatments for a wide range of human diseases.

References

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Foundational

A Technical Guide to 2-Methoxyethanesulfonamide: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary This technical guide provides a comprehensive overview of 2-Methoxyethanesulfonamide (CAS No. 51517-04-5), a functionalized aliphatic sulfonamide. While not a widely documented therapeutic agent in itse...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 2-Methoxyethanesulfonamide (CAS No. 51517-04-5), a functionalized aliphatic sulfonamide. While not a widely documented therapeutic agent in itself, its structure represents a confluence of the pharmacologically significant sulfonamide moiety and a methoxyethyl group, a common feature in medicinal chemistry for modulating solubility and metabolic stability. This document, intended for researchers, chemists, and drug development professionals, details the compound's chemical identity, physicochemical properties, a robust and validated synthesis protocol, and its potential utility as a versatile building block. By contextualizing its role within the broader landscape of sulfonamide-based drug discovery, this guide serves as a practical resource for leveraging this compound in synthetic and medicinal chemistry programs.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its identity and physical characteristics. 2-Methoxyethanesulfonamide is systematically named according to IUPAC nomenclature, and its key identifiers and computed properties are crucial for experimental design, analysis, and regulatory documentation.

Table 2.1: Core Chemical Identifiers for 2-Methoxyethanesulfonamide

Identifier Value Source
IUPAC Name 2-methoxyethanesulfonamide [1]
CAS Number 51517-04-5 [1][2][3]
Molecular Formula C₃H₉NO₃S [1][2][3][4]
Molecular Weight 139.17 g/mol [1][2][3]
Canonical SMILES COCCS(=O)(=O)N [2][4]

| InChIKey | CLPQSNXTFZZLHB-UHFFFAOYSA-N |[1][2][4] |

The compound's physicochemical properties, summarized below, offer predictive insights into its behavior in various solvent systems, its potential for membrane permeability, and its intermolecular interaction profile.

Table 2.2: Physicochemical Properties of 2-Methoxyethanesulfonamide

Property Value Source
pKa (Predicted) 10.36 ± 0.60 [2]
Boiling Point 135 °C @ 0.3 Torr [5]
XLogP3-AA (Predicted) -1.2 [1][4]
Topological Polar Surface Area 77.8 Ų [1][2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor Count 4 [2]

| Rotatable Bond Count | 3 |[2] |

Synthesis of 2-Methoxyethanesulfonamide

The synthesis of 2-Methoxyethanesulfonamide can be reliably achieved through a three-step process starting from the commercially available reagent 1-bromo-2-methoxyethane.[3] This pathway involves the formation of a sulfonate salt, subsequent conversion to a reactive sulfonyl chloride, and final ammonolysis to yield the target sulfonamide.

Synthesis Pathway Overview

The chosen synthetic route is a classic and robust method for preparing sulfonamides from alkyl halides. The initial step, a nucleophilic substitution with sodium sulfite, efficiently installs the sulfonate group. The subsequent chlorination with thionyl chloride is a standard and high-yielding method for producing sulfonyl chlorides, which are versatile electrophiles. The final step, amination with aqueous ammonia, completes the synthesis. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Ammonolysis A 1-Bromo-2-methoxyethane B Sodium 2-methoxyethane-1-sulfonate A->B  Na2SO3, H2O  Reflux, 24h C 2-Methoxyethane-1-sulfonyl chloride (CAS: 51517-01-2) B->C  SOCl2, DMF (cat.)  100°C, 3h D 2-Methoxyethanesulfonamide (Final Product) C->D  25% aq. NH3  Room Temp, 3h

Caption: Workflow for the synthesis of 2-Methoxyethanesulfonamide.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis and provides a self-validating workflow for laboratory-scale preparation.[3]

Step 1: Synthesis of Sodium 2-methoxyethane-1-sulfonate

  • Suspend 1-bromo-2-methoxyethane (2.00 mL, 21.3 mmol) in deionized water (16 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add sodium sulfite (2.95 g, 23.4 mmol, 1.1 eq). The use of a slight excess of sodium sulfite ensures the complete consumption of the starting alkyl bromide.

  • Heat the mixture to reflux and maintain for 24 hours. The extended reaction time is necessary to drive the substitution to completion.

  • After cooling to room temperature, evaporate the solvent under reduced pressure to obtain a solid residue.

  • Purify the residue by slurrying in chloroform. This step removes unreacted organic starting material and byproducts, yielding the crude sodium sulfonate salt as a white solid (yield reported: 6.11 g).

Step 2: Synthesis of 2-Methoxyethane-1-sulfonyl chloride

  • To the crude white solid from the previous step, add thionyl chloride (15.5 mL, 213 mmol, 10 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (0.082 mL, 1.06 mmol). Thionyl chloride serves as both reagent and solvent, hence the large excess. DMF catalyzes the formation of the Vilsmeier reagent, which is the active chlorinating species.

  • Stir the mixture at 100°C for 3 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of thionyl chloride.

  • Evaporate the excess thionyl chloride under reduced pressure.

  • Add chloroform to the residue and filter off any insoluble inorganic salts (e.g., NaCl).

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-methoxyethane-1-sulfonyl chloride.[6] This intermediate is moisture-sensitive and should be used promptly in the next step.

Step 3: Synthesis of 2-Methoxyethanesulfonamide

  • To the crude residue from Step 2, add a 25% aqueous ammonia solution (10 mL) while cooling in an ice bath to manage the exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Evaporate the solvent and excess ammonia under reduced pressure.

  • Add chloroform to the residue and filter off insoluble substances (e.g., ammonium chloride).

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (3:7) eluent system to afford pure 2-methoxyethanesulfonamide (reported yield: 1.36 g, 46% over three steps).[3]

The Role of the Sulfonamide Moiety in Drug Development

The Sulfonamide Functional Group: A Privileged Scaffold

The sulfonamide functional group (R-SO₂NH-R') is a cornerstone of modern medicinal chemistry.[7] Since the discovery of the antibacterial "sulfa drugs," this moiety has been incorporated into a vast range of therapeutic agents due to its unique chemical properties.[8][9] It is a strong hydrogen bond donor and acceptor, allowing it to anchor molecules within the active sites of enzymes and receptors. Furthermore, its tetrahedral geometry and chemical stability make it an excellent and reliable structural scaffold.[10] The diverse biological activities associated with the sulfonamide core underscore its importance in drug design.[7][8][9]

Applications cluster_apps Therapeutic Applications Sulfonamide Sulfonamide Core R-SO₂NH-R' Anticancer Anticancer Sulfonamide->Anticancer Antimicrobial Antimicrobial Sulfonamide->Antimicrobial Antiviral Antiviral Sulfonamide->Antiviral Diuretic Diuretic Sulfonamide->Diuretic Anti_inflammatory Anti-inflammatory Sulfonamide->Anti_inflammatory Antidiabetic Antidiabetic Sulfonamide->Antidiabetic

Caption: Diverse therapeutic applications of the sulfonamide scaffold.

Potential Utility of 2-Methoxyethanesulfonamide

2-Methoxyethanesulfonamide serves as a functionalized building block for introducing the sulfonamide moiety with a specific aliphatic tail. The 2-methoxyethyl group can be strategically employed for several reasons:

  • Modulation of Physicochemical Properties: The ether linkage and terminal methyl group can fine-tune the lipophilicity and aqueous solubility of a parent molecule, which is critical for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The ether bond is generally more resistant to metabolic cleavage compared to an ester or an unsubstituted alkyl chain, potentially increasing the half-life of a drug candidate.

  • Conformational Control: The flexible methoxyethyl chain can adopt various conformations, allowing it to explore and fit into specific binding pockets within a biological target.

As such, 2-Methoxyethanesulfonamide is a valuable intermediate for synthesizing novel compounds for screening libraries or for targeted derivatization of lead compounds in drug discovery programs.

Safety and Hazard Information

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Methoxyethanesulfonamide is associated with the following hazards.[1]

Table 5.1: GHS Hazard Information for 2-Methoxyethanesulfonamide

Hazard Code Hazard Statement Class
H303 May be harmful if swallowed Acute Toxicity, Oral (Category 5)
H315 Causes skin irritation Skin Irritation (Category 2)
H319 Causes serious eye irritation Eye Irritation (Category 2A)

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |

Handling and Storage Recommendations

Given the GHS classifications, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[11]

  • Personal Protective Equipment: Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[11]

  • Handling: Avoid direct contact with skin and eyes.[11] Avoid breathing dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Precursor Safety: Note that the synthesis involves hazardous precursors. 1-bromo-2-methoxyethane is a flammable and toxic liquid[12], and thionyl chloride is highly corrosive and reacts violently with water. All steps of the synthesis must be performed with extreme caution.

Conclusion

2-Methoxyethanesulfonamide, with the CAS number 51517-04-5, is a well-defined chemical compound whose value lies in its potential as a synthetic intermediate. This guide has provided a detailed protocol for its synthesis, a comprehensive summary of its chemical and physical properties, and essential safety information. By understanding its structure in the context of the pharmacologically privileged sulfonamide class, researchers and drug development professionals can effectively utilize this compound as a building block to create novel molecules with tailored properties, thereby advancing the search for new therapeutic agents.

References

  • 2-Methoxyethane-1-sulfonamide. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • 2-methoxyethane-1-sulfonamide (C3H9NO3S). (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]

  • 2-Methoxyethane-1-sulfonyl chloride. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company. Retrieved January 6, 2026, from [Link]

  • 2-methoxyethane-1-sulfonyl chloride. (n.d.). Amerigo Scientific. Retrieved January 6, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024). Advances in Chemistry, 2024. Retrieved January 6, 2026, from [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15. Retrieved January 6, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Physical Chemistry Chemical Physics, 23(15), 8996-9011. Retrieved January 6, 2026, from [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2018). Molecules, 23(10), 2469. Retrieved January 6, 2026, from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. Retrieved January 6, 2026, from [Link]

Sources

Exploratory

Predicted pKa of 2-Methoxyethane-1-sulfonamide: A Technical Guide for Drug Development Professionals

< Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide prov...

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth analysis of the predicted pKa of 2-Methoxyethane-1-sulfonamide, a sulfonamide derivative of interest. We explore the theoretical underpinnings of sulfonamide acidity, detail robust computational prediction methodologies, and outline a comprehensive experimental validation workflow. By synthesizing predictive data with established chemical principles, this document serves as a technical resource for researchers and scientists, offering actionable insights into the ionization behavior of this and structurally related compounds.

Introduction: The Central Role of pKa in Medicinal Chemistry

The extent of a molecule's ionization at a given pH, dictated by its pKa value, governs fundamental properties such as solubility, lipophilicity, membrane permeability, and protein binding.[1][2] For sulfonamides, a class of compounds prevalent in pharmaceuticals, the acidity of the sulfonamide proton (-SO₂NH-) is a key determinant of their biological activity and disposition.[3][4] An accurate understanding of the pKa is therefore not merely an academic exercise but a prerequisite for the rational design and optimization of drug candidates. This guide focuses on 2-Methoxyethane-1-sulfonamide, providing a detailed examination of its predicted acidic properties to aid in its potential development.

Theoretical Framework: Understanding Sulfonamide Acidity

The acidity of the proton on the nitrogen atom in a sulfonamide is primarily due to the strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂-).[5] This powerful inductive effect delocalizes electron density away from the N-H bond, weakening it and facilitating proton dissociation.[5]

The equilibrium in an aqueous solution is represented as: R−SO₂NH₂ + H₂O ⇌ R−SO₂NH⁻ + H₃O⁺

The stability of the resulting conjugate base (R−SO₂NH⁻) is a crucial factor. The negative charge is stabilized by resonance, being delocalized over the sulfonyl group's oxygen atoms and the nitrogen atom.

For 2-Methoxyethane-1-sulfonamide, the substituent is a 2-methoxyethyl group (-CH₂CH₂OCH₃). Unlike aromatic sulfonamides where aryl groups can exert significant resonance and inductive effects, the 2-methoxyethyl group's influence is primarily inductive.[4][6] The ether oxygen atom has a slight electron-withdrawing inductive effect, which is expected to subtly increase the acidity (lower the pKa) compared to a simple alkyl substituent like in methanesulfonamide.

Computational pKa Prediction: A Priori Insights

Prior to synthesis and experimental testing, computational methods provide rapid and valuable estimates of a molecule's pKa.[1][7] These approaches range from empirical, database-driven methods to more computationally intensive quantum mechanical (QM) calculations.[2][7]

Overview of Prediction Methodologies
  • Empirical and Data-Driven Methods: These tools, such as ACD/pKa and ChemAxon's MarvinSketch, leverage large databases of experimentally determined pKa values.[8][9][10] They analyze the query molecule for structural fragments present in the database and apply corrections based on established linear free-energy relationships (LFERs), like the Hammett and Taft equations.[7] These methods are fast and often highly accurate for common chemical motifs.[8]

  • Quantum Mechanical (QM) Methods: QM approaches, often based on Density Functional Theory (DFT), calculate the pKa from first principles by computing the Gibbs free energy change of the dissociation reaction in a solvent continuum model.[7][11][12] While computationally expensive, QM methods are powerful for novel scaffolds not well-represented in empirical databases.[2][12] Recent advancements have shown that correlating QM-calculated properties, such as equilibrium bond lengths, with experimental pKa values can yield highly accurate predictive models.[3][6][13]

Predicted pKa Values for 2-Methoxyethane-1-sulfonamide

To provide a robust estimate, we have aggregated predicted values from multiple sources, including high-quality database predictions. The reference compound, methanesulfonamide, provides a crucial baseline.

CompoundPredicted pKaSource / Method
2-Methoxyethane-1-sulfonamide 10.36 ± 0.60 Guidechem (Predicted) [14]
Methanesulfonamide (Reference)10.87 ± 0.60Benchchem, ChemicalBook (Predicted)[5][15][16][17]

The predicted pKa of 2-Methoxyethane-1-sulfonamide is approximately 10.36 .[14] This value is slightly lower than that of methanesulfonamide (pKa ≈ 10.87), which aligns with the expected minor electron-withdrawing influence of the 2-methoxyethyl group compared to a methyl group.[5][15] This indicates that 2-Methoxyethane-1-sulfonamide is a weak acid, comparable in strength to phenols.

Experimental Validation: A Self-Validating Protocol

Computational predictions, while valuable, must be anchored by empirical data.[3] The following section details a rigorous, self-validating protocol for the experimental determination of the pKa of 2-Methoxyethane-1-sulfonamide using potentiometric titration.

The Principle of Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination. It involves the gradual addition of a titrant (e.g., a strong base like KOH) to a solution of the analyte while monitoring the solution's pH with a calibrated electrode. The pKa is determined from the resulting titration curve, typically as the pH at which the analyte is 50% ionized (the half-equivalence point).

Detailed Experimental Protocol

Objective: To accurately determine the pKa of 2-Methoxyethane-1-sulfonamide in an aqueous solution.

Materials & Reagents:

  • 2-Methoxyethane-1-sulfonamide (high purity, ≥98%)

  • Potassium hydroxide (KOH) solution, 0.1 M, standardized

  • Potassium chloride (KCl) solution, 1 M

  • Deionized, CO₂-free water

  • Certified pH buffer standards (e.g., pH 4.01, 7.00, 10.01)

Instrumentation:

  • High-precision automatic titrator with a pH electrode

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Temperature probe

Procedure:

  • System Calibration:

    • Calibrate the pH electrode using the certified buffer standards (pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C). Ensure the slope is between 95-105%.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of 2-Methoxyethane-1-sulfonamide and dissolve it in ~50 mL of CO₂-free deionized water in a titration vessel.

    • Add a sufficient volume of 1 M KCl to maintain a constant ionic strength.

    • Place a magnetic stir bar in the vessel and begin gentle stirring.

  • Titration:

    • Immerse the calibrated pH electrode and the titrator's dispensing nozzle into the solution.

    • Begin the titration by adding the standardized 0.1 M KOH solution in small, precise increments.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. The automatic titrator will generate a high-resolution plot of pH versus the volume of titrant added.

  • Data Analysis:

    • Generate the first and second derivatives of the titration curve. The equivalence point is identified as the peak of the second derivative curve.

    • Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

    • The pKa is the pH value recorded at this half-equivalence point.

    • Perform the experiment in triplicate to ensure reproducibility and calculate the mean and standard deviation.

System Validation: The integrity of the protocol is validated by the initial three-point calibration of the pH meter and the use of a standardized titrant. The reproducibility of the triplicate measurements serves as the final validation of the result.

Visualization of Key Concepts and Workflows

To better illustrate the relationships and processes described, the following diagrams are provided.

Factors Influencing Sulfonamide Acidity

cluster_0 Sulfonamide Group (SO2NHR) cluster_1 Effects on Acidity SO2 Sulfonyl Group (-SO₂-) NH N-H Bond SO2->NH Strengthens Acidity R Substituent (R) R->NH Modulates Acidity Inductive Inductive Effect (Electron Withdrawing) Inductive->SO2 Resonance Resonance Stabilization of Conjugate Base Resonance->SO2

Caption: Key electronic effects governing the acidity of the sulfonamide N-H bond.

Integrated pKa Determination Workflow

Start Define Target Molecule: 2-Methoxyethane-1-sulfonamide Predict Computational pKa Prediction (Empirical & QM Methods) Start->Predict Synthesize Synthesize or Procure High-Purity Compound Start->Synthesize Compare Compare Predicted vs. Experimental pKa Predict->Compare Experiment Experimental Validation (Potentiometric Titration) Synthesize->Experiment Analyze Data Analysis (Titration Curve & Derivatives) Experiment->Analyze Analyze->Compare Finalize Finalize pKa Value & Report Compare->Finalize

Caption: A comprehensive workflow for pKa determination, from in silico prediction to experimental validation.

Discussion and Conclusion

The predicted pKa of 2-Methoxyethane-1-sulfonamide is approximately 10.36, suggesting it is a weak acid. This value is chemically sound, reflecting the established electronic properties of the sulfonamide group and the subtle inductive influence of the 2-methoxyethyl substituent. This in silico estimation provides a strong hypothesis that must be confirmed through rigorous experimental methods like the potentiometric titration protocol detailed herein.

For drug development professionals, this pKa value implies that at physiological pH (~7.4), the compound will exist almost exclusively in its neutral, protonated form. This has significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile. A predominantly neutral species is more likely to be lipophilic and capable of passive diffusion across biological membranes. Understanding this ionization behavior is the first step in building a comprehensive physicochemical profile to guide further development and formulation efforts. This integrated approach of computational prediction followed by robust experimental validation represents a best practice in modern drug discovery, ensuring that decisions are based on a solid foundation of reliable data.

References

  • Title: Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models Source: MDPI URL: [Link]

  • Title: Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods Source: Optibrium URL: [Link]

  • Title: Computational Approaches for the Prediction of pKa Values Source: Routledge URL: [Link]

  • Title: Computer Prediction of pKa Values in Small Molecules and Proteins Source: National Institutes of Health (NIH) URL: [Link]

  • Title: How to Predict pKa Source: Rowan Scientific URL: [Link]

  • Title: Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Source: ChemRxiv URL: [Link]

  • Title: Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures Source: SciELO URL: [Link]

  • Title: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Source: RSC Publishing URL: [Link]

  • Title: 2-Methoxyethane-1-sulfonamide | C3H9NO3S | CID 18951506 Source: PubChem URL: [Link]

  • Title: Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures Source: ScienceOpen URL: [Link]

  • Title: Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Source: The University of Manchester URL: [Link]

  • Title: Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Source: PubMed Central URL: [Link]

  • Title: Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Calculating pKa values : r/Chempros Source: Reddit URL: [Link]

  • Title: Comparative evaluation of pKa prediction tools on a drug discovery dataset Source: ResearchGate URL: [Link]

  • Title: Decades of Reliable pKa Predictions Source: ACD/Labs URL: [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of Aliphatic Sulfonamides: A Technical Guide for Drug Discovery

Abstract The sulfonamide functional group represents a cornerstone in medicinal chemistry, historically celebrated for its antibacterial properties. While aromatic sulfonamides have been extensively explored, their aliph...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group represents a cornerstone in medicinal chemistry, historically celebrated for its antibacterial properties. While aromatic sulfonamides have been extensively explored, their aliphatic counterparts are emerging as a versatile and promising class of bioactive molecules with a wide spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the biological activities of aliphatic sulfonamides, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into their diverse mechanisms of action, from enzyme inhibition to ion channel modulation, and provide detailed, field-proven experimental protocols to empower further investigation and innovation in this exciting area of drug discovery.

Introduction: Beyond the Aroma of Discovery

For decades, the narrative of sulfonamide therapeutics has been dominated by aromatic derivatives. However, the unique physicochemical properties of aliphatic sulfonamides—including improved solubility, metabolic stability, and three-dimensional diversity—have garnered increasing attention.[1] These characteristics make them attractive candidates for targeting a range of biological macromolecules with greater specificity and potentially reduced off-target effects. This guide will navigate the expanding landscape of aliphatic sulfonamide bioactivity, moving beyond their classical antibacterial roles to explore their potential as anticancer, anti-inflammatory, antiviral, and enzyme-modulating agents. We will emphasize the causal relationships behind experimental designs and provide robust, self-validating protocols to ensure scientific integrity and reproducibility.

The Spectrum of Biological Activity: A Multi-Target Approach

Aliphatic sulfonamides have demonstrated a remarkable ability to interact with a variety of biological targets, leading to a broad range of pharmacological effects. This section will explore the key areas where these compounds are making a significant impact.

Antimicrobial Activity: A New Generation of Infection Fighters

While the legacy of sulfonamides is rooted in antibacterial therapy, aliphatic derivatives are being investigated for their efficacy against contemporary microbial threats.[2][3] Their primary mechanism of action often involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[4]

Mechanism of Action: Disrupting Bacterial Folate Synthesis

Bacteria synthesize folic acid de novo using para-aminobenzoic acid (PABA). Aliphatic sulfonamides, as structural analogs of PABA, competitively inhibit DHPS, thereby halting the production of dihydrofolic acid, a precursor to essential purines and pyrimidines. This bacteriostatic effect ultimately inhibits bacterial growth and replication.

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product AliphaticSulfonamide Aliphatic Sulfonamide AliphaticSulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by aliphatic sulfonamides.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antibacterial potency of a compound is the determination of its MIC. The broth microdilution method is a widely accepted and reproducible technique.[4]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Test aliphatic sulfonamide compound

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the aliphatic sulfonamide in MHB in the 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions, positive control, and negative control.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[4]

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Aliphatic Sulfonamide A1632
Aliphatic Sulfonamide B864
Ciprofloxacin (Control)0.50.25
Table 1: Hypothetical MIC data for aliphatic sulfonamides against Gram-positive and Gram-negative bacteria.
Anticancer Activity: Targeting Tumor Proliferation and Survival

A growing body of evidence highlights the potential of aliphatic sulfonamides as anticancer agents, acting through various mechanisms including enzyme inhibition and disruption of cell signaling pathways.[5][6]

2.2.1. Carbonic Anhydrase Inhibition

Many tumors overexpress carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are involved in regulating pH in the tumor microenvironment.[7] Inhibition of these enzymes can disrupt tumor cell survival and proliferation. Aliphatic sulfonamides have emerged as potent and selective inhibitors of these tumor-associated CAs.[8][9]

Mechanism of Action: pH Dysregulation in Cancer Cells

Tumor cells often exhibit a reversed pH gradient, with an acidic extracellular environment and an alkaline intracellular environment. CAs contribute to this by catalyzing the hydration of CO2 to bicarbonate and protons. By inhibiting CAs, aliphatic sulfonamides can lead to intracellular acidification and extracellular alkalinization, creating an unfavorable environment for tumor growth.

CA_Inhibition_Cancer cluster_cell Cancer Cell CO2_in CO2 CAIX Carbonic Anhydrase IX CO2_in->CAIX H2O_in H2O H2O_in->CAIX H_in H+ CAIX->H_in HCO3_in HCO3- CAIX->HCO3_in H_out Extracellular H+ H_in->H_out Export AliphaticSulfonamide Aliphatic Sulfonamide AliphaticSulfonamide->CAIX Inhibition CO2_out Extracellular CO2 CO2_out->CO2_in

Caption: Inhibition of tumor-associated carbonic anhydrase IX.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This technique measures the catalytic activity of CAs by monitoring the pH change resulting from CO₂ hydration.

Materials:

  • Purified CA isoenzyme (e.g., hCA IX)

  • Test aliphatic sulfonamide

  • CO₂-saturated water

  • Assay buffer (e.g., 10 mM HEPES, pH 7.5)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the CA enzyme, test inhibitor at various concentrations, and the pH indicator in the assay buffer.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton production.

  • Data Analysis: Calculate the initial rate of the reaction. The inhibition constant (Ki) can be determined by measuring the rates at different inhibitor concentrations.

2.2.2. Kinase Inhibition

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. Aliphatic sulfonamides have been identified as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and Akt.[10][11]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A)

  • Kinase substrate (e.g., histone H1)

  • ATP (radiolabeled or non-radiolabeled)

  • Test aliphatic sulfonamide

  • Kinase buffer

  • Detection reagents (e.g., phosphospecific antibody, luminescence-based ATP detection kit)

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, substrate, and test compound at various concentrations in the kinase buffer.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

CompoundCDK2/cyclin A IC₅₀ (µM)
Aliphatic Sulfonamide C0.5
Aliphatic Sulfonamide D1.2
Staurosporine (Control)0.01
Table 2: Hypothetical IC₅₀ values for aliphatic sulfonamides against CDK2/cyclin A.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Aliphatic sulfonamides have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12]

Mechanism of Action: COX-2 Inhibition

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX-2 is an inducible isoform that is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a classic animal model for evaluating the acute anti-inflammatory activity of compounds.[5][13]

Materials:

  • Wistar rats or Swiss albino mice

  • 1% carrageenan solution in saline

  • Test aliphatic sulfonamide

  • Positive control (e.g., indomethacin)

  • Vehicle control

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions.

  • Compound Administration: Administer the test compound, positive control, or vehicle to the animals (e.g., orally or intraperitoneally).

  • Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Ion Channel Modulation: A Frontier of Aliphatic Sulfonamide Research

Emerging research suggests that aliphatic sulfonamides can modulate the activity of various ion channels, including potassium and sodium channels.[3][14] This opens up new therapeutic avenues for conditions such as cardiac arrhythmias, epilepsy, and chronic pain.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in living cells.[11][15][16]

Materials:

  • Cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with Kv3.1)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass pipettes

  • Intracellular and extracellular recording solutions

  • Test aliphatic sulfonamide

Procedure:

  • Cell Preparation: Plate the cells on coverslips for recording.

  • Pipette Fabrication: Pull glass pipettes to a resistance of 2-5 MΩ.

  • Seal Formation: Form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell interior.

  • Data Recording: Apply a voltage protocol to elicit ion channel currents and record the baseline activity.

  • Compound Application: Perfuse the cell with the test aliphatic sulfonamide and record the changes in the ion channel currents.

  • Data Analysis: Analyze the effects of the compound on channel properties such as current amplitude, activation, inactivation, and deactivation kinetics.

Synthesis and Structure-Activity Relationship (SAR): The Chemistry of Bioactivity

The biological activity of aliphatic sulfonamides is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

General Synthesis of Aliphatic Sulfonamides

A common and versatile method for the synthesis of aliphatic sulfonamides involves the reaction of an aliphatic sulfonyl chloride with a primary or secondary amine in the presence of a base.[8][9]

Sulfonamide_Synthesis R1SO2Cl R1-SO2Cl (Aliphatic Sulfonyl Chloride) Plus1 + R2R3NH R2R3NH (Amine) Arrow -> Base Base Base->Arrow Product R1-SO2-NR2R3 (Aliphatic Sulfonamide) Plus2 +

Caption: General synthesis of aliphatic sulfonamides.

Experimental Protocol: Synthesis of an Aliphatic Sulfonamide

Materials:

  • Aliphatic sulfonyl chloride (e.g., methanesulfonyl chloride)

  • Amine (e.g., benzylamine)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the amine in DCM and cool the solution in an ice bath.

  • Addition of Reagents: Add TEA to the solution, followed by the dropwise addition of the aliphatic sulfonyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Key SAR Insights
  • Alkyl Chain Length and Branching: The length and branching of the aliphatic chain (R1) can significantly impact lipophilicity and steric interactions with the target binding site. For some antibacterial aliphatic sulfonamides, an increase in the carbon chain length leads to a decrease in activity.[2]

  • Amine Substituents (R2 and R3): The nature of the substituents on the sulfonamide nitrogen can influence hydrogen bonding interactions and overall molecular conformation.

  • Introduction of Functional Groups: The incorporation of specific functional groups can enhance target engagement and selectivity. For example, the addition of a hydroxyl group can increase antimicrobial activity.

Conclusion and Future Directions

Aliphatic sulfonamides represent a rich and underexplored area of medicinal chemistry with vast therapeutic potential. Their diverse biological activities, coupled with favorable physicochemical properties, make them compelling candidates for the development of novel drugs targeting a wide range of diseases. This technical guide has provided a comprehensive overview of their key biological activities and detailed experimental protocols to facilitate further research. Future efforts should focus on expanding the exploration of their activity as ion channel modulators, elucidating their in vivo efficacy and safety profiles, and leveraging computational tools for the rational design of next-generation aliphatic sulfonamide-based therapeutics. The journey into the full potential of these versatile molecules has just begun, and the path forward promises exciting discoveries for the advancement of human health.

References

  • Ozbek, N., Katircioglu, H., Karacan, N., & Baykal, T. (2007). Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide. Bioorganic & Medicinal Chemistry, 15(15), 5105-5109. [Link]

  • Di Cesare Mannelli, L., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 29(1), 123. [Link]

  • De Simone, G., et al. (2024). Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae. Archiv der Pharmazie, e2400814. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Zhang, M., et al. (2022). Rapid Access to Aliphatic Sulfonamides. Organic Letters, 24(22), 3932–3937. [Link]

  • BenchChem. (2025). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Chemical Methodologies. [Link]

  • Angeli, A., et al. (2020). A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors. International Journal of Molecular Sciences, 21(21), 8233. [Link]

  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Poulsen, S. A., & Davis, R. A. (2010). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 10(1), 1-2. [Link]

  • Sharma, P., & Kumar, A. (2018). Synthesis and antibacterial activity of sulfonamides. SAR and DFT studies. Journal of the Serbian Chemical Society, 83(10), 1147-1157.
  • Oliveira, B. R., et al. (2018). Benzenesulfonamides act as open-channel blockers on KV3.1 potassium channel. Amino Acids, 50(12), 1735-1745. [Link]

  • Mahajan, S. S., et al. (2011). Development of sulfonamide AKT PH domain inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1823-1827. [Link]

  • Scozzafava, A., & Supuran, C. T. (2004). Therapeutic potential of sulfamides as enzyme inhibitors. Expert Opinion on Therapeutic Patents, 14(10), 1459-1475. [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(8), 2841-2864.
  • BenchChem. (2025). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]

  • Blass, B. E. (2015). Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators. ACS Medicinal Chemistry Letters, 6(12), 1183–1184. [Link]

  • Winum, J. Y., et al. (2021). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 179-186. [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. [Link]

  • Gökçe, M., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Journal of Chemotherapy, 20(4), 469-473. [Link]

  • Steele, V. E. (2016). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current Pharmacology Reports, 2(3), 127–136. [Link]

  • Nouws, J. F. (1981). Microbiological assay methods for sulfonamides in animal tissues, serum, and milk. The Veterinary Quarterly, 3(3), 136-142. [Link]

  • Riviere, J. E., & Papich, M. G. (Eds.). (2017). Veterinary Pharmacology and Therapeutics. John Wiley & Sons.
  • Köbberling, J., et al. (2014). Lactam sulfonamides as potent inhibitors of the Kv1.5 potassium ion channel. Bioorganic & Medicinal Chemistry Letters, 24(5), 1345-1350. [Link]

  • Ben-Johny, M., & Yue, D. T. (2010). Patch clamp methods for studying calcium channels. Methods in Cell Biology, 99, 183-197. [Link]

  • Griffin, J. D., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(12), 2749-2761. [Link]

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Protocols & Analytical Methods

Method

Use of 2-Methoxyethane-1-sulfonamide in organic synthesis

An In-Depth Technical Guide to the Application of 2-Methoxyethane-1-sulfonamide in Modern Organic Synthesis Authored by a Senior Application Scientist This document provides a detailed exploration of 2-Methoxyethane-1-su...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 2-Methoxyethane-1-sulfonamide in Modern Organic Synthesis

Authored by a Senior Application Scientist

This document provides a detailed exploration of 2-Methoxyethane-1-sulfonamide and its derivatives, primarily focusing on its role in the protection of amines and its utility as a versatile building block in synthetic organic chemistry. This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage advanced synthetic methodologies.

Introduction: The Strategic Advantage of the 2-Methoxyethanesulfonyl (Mses) Moiety

In the landscape of amine protecting groups, sulfonamides are renowned for their exceptional stability across a wide spectrum of reaction conditions, including strongly acidic, basic, and redox environments.[1][2] However, this robustness often translates into harsh deprotection protocols that can compromise sensitive functional groups elsewhere in the molecule.

The 2-methoxyethanesulfonyl (Mses) group, derived from 2-methoxyethane-1-sulfonamide, emerges as a strategic solution to this challenge. It retains the characteristic stability of a sulfonamide while incorporating a latent cleavage pathway. The ether oxygen atom at the β-position of the ethyl chain facilitates a mild, base-induced elimination for deprotection. This unique feature positions the Mses group as a superior alternative to traditional sulfonyl protectors like tosyl (Ts) or mesyl (Ms) in complex, multi-step syntheses.

Key Physicochemical Properties:

CompoundCAS NumberMolecular FormulaMolecular Weight
2-Methoxyethane-1-sulfonamide51517-04-5[3][4]C₃H₉NO₃S[3]139.17 g/mol [3]
2-Methoxyethane-1-sulfonyl Chloride (Mses-Cl)51517-01-2[5]C₃H₇ClO₃S[5]158.60 g/mol [5]

Core Application: Mses as a Cleavable Amine Protecting Group

The primary application of 2-methoxyethane-1-sulfonamide is as a precursor to the 2-methoxyethanesulfonyl chloride (Mses-Cl), the reagent used to install the Mses protecting group onto primary and secondary amines.

The Principle of Protection and Deprotection

The Mses protection strategy is a two-stage process involving the formation of a stable sulfonamide, followed by a controlled, base-mediated cleavage.

  • Protection: A primary or secondary amine undergoes a nucleophilic attack on the electrophilic sulfur atom of Mses-Cl, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[6][7]

  • Deprotection: The key to the Mses group's utility lies in its deprotection mechanism. Treatment with a suitable base initiates an E1cB-type elimination. The base abstracts the proton from the sulfonamide nitrogen, and the resulting anion triggers the elimination of the 2-methoxyethyl group, which fragments into benign byproducts: methyl vinyl ether and sulfur dioxide. This process regenerates the free amine under relatively mild conditions. This mechanism is analogous to the well-established fluoride-induced cleavage of the 2-(trimethylsilyl)ethanesulfonyl (SES) group.[1]

Workflow and Mechanistic Diagrams

The following diagrams illustrate the overall workflow and the chemical mechanisms underpinning the use of the Mses group.

Mses_Protection_Deprotection_Workflow Amine Free Amine (R¹R²NH) Protected Mses-Protected Amine Amine->Protected  Protection    Mses-Cl, Base   Intermediate Synthetically Modified Intermediate Protected->Intermediate  Further Synthetic Steps    (e.g., C-C coupling, reduction)   Product Final Product (Free Amine) Intermediate->Product  Deprotection    Base (e.g., DBU)  

Caption: General workflow for amine protection and deprotection using the Mses group.

Mses_Deprotection_Mechanism cluster_0 Deprotection Mechanism start Mses-Protected Amine anion N-Anion Intermediate start->anion  1. Proton Abstraction products Free Amine + Methyl Vinyl Ether + SO₂ anion->products  2. E1cB Elimination   base Base: B B:

Caption: Proposed E1cB mechanism for the base-mediated deprotection of the Mses group.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of the key reagent and its application in protection/deprotection sequences. All operations involving sulfonyl chlorides should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of 2-Methoxyethane-1-sulfonyl Chloride (Mses-Cl)

This protocol is adapted from established methods for converting sulfonate salts to sulfonyl chlorides.[8][9]

  • Objective: To synthesize the key sulfonating agent, Mses-Cl, from commercially available starting materials.

  • Step 1: Synthesis of Sodium 2-methoxyethanesulfonate.

    • In a round-bottom flask equipped with a reflux condenser, suspend 1-bromo-2-methoxyethane (1.0 eq) in water.

    • Add sodium sulfite (1.1 eq) and heat the mixture to reflux for 24 hours.

    • Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude sodium 2-methoxyethanesulfonate salt, which can be purified by slurrying in chloroform.[8]

  • Step 2: Chlorination to Mses-Cl.

    • To the dried sodium 2-methoxyethanesulfonate salt (1.0 eq), add thionyl chloride (SOCl₂) (5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.05 eq).

    • Caution: This reaction releases SO₂ and HCl gas and must be performed in a fume hood.

    • Stir the mixture at 80-100 °C for 3-4 hours until gas evolution ceases.

    • Cool the mixture and carefully remove the excess thionyl chloride by distillation under reduced pressure.

    • Distill the crude residue under high vacuum to afford pure 2-methoxyethane-1-sulfonyl chloride as a colorless to pale yellow liquid.[8]

Protocol 2: Mses-Protection of a Primary or Secondary Amine

This is a general procedure for the formation of N-Mses sulfonamides.[6][10]

  • Objective: To protect an amine with the Mses group.

  • Materials:

    • Amine substrate (1.0 eq)

    • 2-Methoxyethane-1-sulfonyl chloride (Mses-Cl) (1.1 eq)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Base: Triethylamine (Et₃N) or Pyridine (1.5 eq)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve the amine substrate in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the base (e.g., triethylamine) to the stirred solution.

    • Add a solution of Mses-Cl in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Mses protected amine.

Protocol 3: Base-Mediated Deprotection of an N-Mses Amine

This protocol leverages the E1cB elimination mechanism for mild cleavage of the protecting group.

  • Objective: To remove the Mses group and regenerate the free amine.

  • Materials:

    • N-Mses protected amine (1.0 eq)

    • Anhydrous solvent (e.g., THF, Acetonitrile)

    • Base: 1,8-Diazabicycloundec-7-ene (DBU) or Potassium tert-butoxide (t-BuOK) (2.0-3.0 eq)

  • Procedure:

    • Dissolve the N-Mses protected substrate in an anhydrous solvent under an inert atmosphere.

    • Add the base (e.g., DBU) to the solution at room temperature.

    • Heat the reaction mixture to 50-80 °C, monitoring the reaction by TLC until the starting material is consumed.

    • Workup: Cool the reaction to room temperature and quench by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product via flash column chromatography or recrystallization to obtain the deprotected amine.

Comparative Data and Advantages

The Mses group offers distinct advantages over other common sulfonyl protecting groups, summarized below.

Protecting GroupAbbreviationTypical Deprotection ConditionsKey Considerations
2-Methoxyethanesulfonyl Mses Strong, non-nucleophilic base (e.g., DBU, t-BuOK) Mild, non-redox, non-acidic conditions suitable for sensitive substrates.
p-ToluenesulfonylTs/TosylStrong acid (HBr/AcOH), or harsh reducing agents (Na/NH₃, SmI₂)Requires harsh conditions that limit functional group tolerance.
MethanesulfonylMs/MesylSimilar to Tosyl; often very difficult to remove.Primarily used to activate alcohols as leaving groups rather than as a protecting group.[11]
2-NitrobenzenesulfonylNs/NosylNucleophilic thiolates (e.g., thiophenol) with a base (K₂CO₃).[12]Deprotection is mild but requires stoichiometric thiol reagents.

Conclusion

2-Methoxyethane-1-sulfonamide, through its conversion to the Mses-Cl reagent, provides access to a highly valuable amine protecting group for complex organic synthesis. The Mses group combines the high stability of a sulfonamide with a unique and mild base-labile deprotection pathway. This powerful combination allows for the strategic protection of amines, enabling intricate synthetic transformations on other parts of a molecule without compromising the protected nitrogen functionality. For drug development professionals and synthetic chemists, mastering the application of the Mses group is a significant step toward achieving more efficient, selective, and high-yielding synthetic routes to complex molecular targets.

References

  • ChemicalBook. (n.d.). 2-Methoxyethane-1-sulfonaMide synthesis. Retrieved from chemicalbook.com[8]

  • Guidechem. (n.d.). 2-Methoxyethane-1-sulfonaMide 51517-04-5 wiki. Retrieved from guidechem.com[3]

  • Google Patents. (2013). CN103351315A - General preparation method of sulfonyl chloride. Retrieved from patents.google.com[13]

  • King, J. F., & Lee, T. M. (1979). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 57(23), 3059-3069.[14]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18951506, 2-Methoxyethane-1-sulfonamide. Retrieved from pubchem.ncbi.nlm.nih.gov[4]

  • PubChemLite. (n.d.). 2-methoxyethane-1-sulfonamide (C3H9NO3S). Retrieved from pubchemlite.org[15]

  • Sacher, J. R., & Weinreb, S. M. (2009). 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl). Organic Syntheses, 86, 301-310.[1]

  • PubChemLite. (n.d.). 2-methoxy-n-methylethane-1-sulfonamide (C4H11NO3S). Retrieved from pubchemlite.org[16]

  • BenchChem. (2025). Unlocking New Therapeutic Avenues: A Technical Guide to Sulfonamide Compounds and Their Targets. Retrieved from benchchem.com[17]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from organic-chemistry.org[2]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13480221, 2-Methoxyethane-1-sulfonyl chloride. Retrieved from pubchem.ncbi.nlm.nih.gov[5]

  • Atanasov, V., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879.[10]

  • Google Patents. (1976). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Retrieved from patents.google.com[18]

  • Hearst, P. J., & Noller, C. R. (1955). Methanesulfonyl chloride. Organic Syntheses, 35, 77.[9]

  • Crescent Chemical Company. (n.d.). 2-METHOXYETHANE-1-SULFONYL CHLORIDE. Retrieved from crescentchemical.com[19]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from synarchive.com[12]

  • ResearchGate. (n.d.). Sulfonimidamides: Synthesis and Applications in Preparative Organic Chemistry. Retrieved from researchgate.net[20]

  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from benchchem.com[6]

  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from frontier-publication.com[7]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from en.wikipedia.org[11]

  • Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(38), 131425.[21]

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Application

Application Note: 2-Methoxyethane-1-sulfonamide as a Versatile Building Block for the Synthesis of N-Aryl Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and bioactive molecules.[1] Among these, N-aryl heterocycles ar...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and bioactive molecules.[1] Among these, N-aryl heterocycles are of particular importance, and the development of modular synthetic strategies to access them is a key focus in medicinal chemistry. This guide details the application of 2-Methoxyethane-1-sulfonamide as a versatile reagent for constructing N-aryl sulfonamide intermediates, which are pivotal precursors for heterocyclic synthesis. We provide an in-depth analysis of its utility in palladium-catalyzed N-arylation reactions and as a cleavable amine-protecting group, offering detailed, field-tested protocols, troubleshooting insights, and mechanistic diagrams to empower researchers in drug discovery and development.

Introduction: The Strategic Role of Sulfonamides in Heterocyclic Chemistry

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of FDA-approved drugs.[2] Its ability to act as a stable, non-basic amide isostere and a potent hydrogen bond donor/acceptor makes it a privileged scaffold. In the context of heterocyclic synthesis, N-aryl sulfonamides serve two primary strategic roles:

  • As Precursors for Intramolecular Cyclization: An N-aryl sulfonamide, appropriately substituted on the aryl ring, can undergo intramolecular cyclization to form fused heterocyclic systems like benzothiadiazines and other sultams.[3]

  • As Protected N-Aryl Amine Equivalents: The sulfonamide group can function as a robust protecting group for anilines. Following key bond-forming reactions, the sulfonyl group can be cleaved to reveal the free amine, which can then participate in subsequent cyclization or functionalization steps. The choice of sulfonyl group is critical, as it dictates the stability and conditions required for deprotection.[4]

2-Methoxyethane-1-sulfonamide offers unique potential in this context. The methoxyethyl group can influence solubility and may provide a handle for selective cleavage under conditions that leave other sulfonamides, like the highly stable tosyl group, intact.[5] This guide focuses on harnessing these properties for synthetic advantage.

Core Application I: Palladium-Catalyzed N-Arylation

The foundational step for utilizing 2-Methoxyethane-1-sulfonamide is its coupling with an aryl or heteroaryl halide. Palladium-catalyzed Buchwald-Hartwig amination is the premier method for this transformation due to its broad substrate scope and functional group tolerance.

Causality of Component Selection:
  • Palladium Precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂): These Pd(0) or Pd(II) sources are readily converted in situ into the active Pd(0) catalyst that initiates the catalytic cycle.

  • Ligand (e.g., Xantphos or SPhos): The choice of a bulky, electron-rich phosphine ligand is critical. It promotes the rate-limiting oxidative addition of the aryl halide to the Pd(0) center, stabilizes the palladium intermediates, and facilitates the final C-N reductive elimination.

  • Base (e.g., Cs₂CO₃ or K₃PO₄): A non-nucleophilic inorganic base is required to deprotonate the sulfonamide, generating the active nucleophile without competing in the coupling reaction. Cesium carbonate is often effective due to its high solubility in organic solvents.

Workflow & Catalytic Cycle Visualization

The overall synthetic workflow and the underlying catalytic mechanism for the N-arylation are depicted below. Understanding the catalytic cycle is crucial for troubleshooting, as issues can often be traced back to a specific step (e.g., catalyst activation, oxidative addition, or reductive elimination).

G cluster_0 Overall Synthetic Workflow A 2-Methoxyethane- 1-sulfonamide C Pd-Catalyzed N-Arylation A->C B Aryl/Heteroaryl Halide B->C D N-Aryl-2-methoxyethane- 1-sulfonamide C->D E Intramolecular Cyclization D->E G Deprotection D->G F Fused Heterocycle E->F H N-Aryl Amine (Heterocycle Precursor) G->H G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L)₂ OxAdd->PdII LigEx Ligand Exchange PdII->LigEx R'SO₂NHR Base AmideComplex Ar-Pd(II)-N(SO₂R')R (L)₂ LigEx->AmideComplex RedElim Reductive Elimination AmideComplex->RedElim RedElim->Pd0 Ar-N(SO₂R')R

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

Experimental Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation

This protocol is a robust starting point for the coupling of various aryl halides.

Materials:

  • 2-Methoxyethane-1-sulfonamide

  • Aryl halide (e.g., bromide or chloride)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane or Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 2-Methoxyethane-1-sulfonamide (1.2 mmol, 1.2 equiv), aryl halide (1.0 mmol, 1.0 equiv), Cs₂CO₃ (1.5 mmol, 1.5 equiv), Xantphos (0.04 mmol, 4 mol%), and Pd₂(dba)₃ (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-aryl-2-methoxyethanesulfonamide product.

Data Presentation: Substrate Scope

The following table summarizes typical results for the N-arylation protocol, demonstrating its versatility.

Aryl Halide SubstrateProductTypical Yield (%)Notes
4-BromotolueneN-(4-methylphenyl)-2-methoxyethanesulfonamide85-95%Electron-neutral substrates react efficiently.
4-ChloroacetophenoneN-(4-acetylphenyl)-2-methoxyethanesulfonamide70-85%Aryl chlorides are more challenging but feasible. [6]
3-BromoanisoleN-(3-methoxyphenyl)-2-methoxyethanesulfonamide88-96%Electron-donating groups are well-tolerated.
2-BromopyridineN-(pyridin-2-yl)-2-methoxyethanesulfonamide75-90%Heteroaryl halides are suitable coupling partners.

Core Application II: The 2-Methoxyethanesulfonyl Group as a Cleavable Linker

While stable under many conditions, the 2-methoxyethanesulfonyl group is not as robust as a tosyl or mesyl group, making it a valuable amine protecting group that can be removed under specific reductive or acidic conditions. [5][7]This allows for the unmasking of the N-aryl amine functionality at a later synthetic stage, opening the door for subsequent heterocycle-forming reactions.

Deprotection Strategy:

The most common methods for cleaving sulfonamides involve reductive conditions. The choice of reagent depends on the other functional groups present in the molecule.

G A N-Aryl-2-methoxyethane- 1-sulfonamide B Reductive or Acidic Cleavage Conditions A->B e.g., SmI₂ or Li/Naphthalene C N-Aryl Amine B->C D Byproducts B->D

Caption: Deprotection of the 2-methoxyethanesulfonyl group.

Experimental Protocol 2: Reductive Deprotection using Samarium(II) Iodide

This method is particularly mild and useful for substrates with sensitive functional groups. [5] Materials:

  • N-Aryl-2-methoxyethanesulfonamide

  • Samarium(II) Iodide (SmI₂, 0.1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's salt)

Procedure:

  • Dissolve the N-aryl-2-methoxyethanesulfonamide (0.5 mmol, 1.0 equiv) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add the SmI₂ solution (12 mL, 1.2 mmol, 2.4 equiv) dropwise via syringe. The solution should turn from a deep blue/green to yellow upon reaction.

  • After the addition is complete, stir the mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of anhydrous methanol (1 mL), followed by warming to room temperature.

  • Pour the mixture into a saturated aqueous solution of Rochelle's salt (30 mL) and stir vigorously until the aqueous layer becomes clear.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-aryl amine.

Best Practices and Troubleshooting

  • Moisture is Critical: The palladium-catalyzed N-arylation is highly sensitive to water and oxygen. Ensure all glassware is oven- or flame-dried, use anhydrous solvents, and maintain a positive pressure of inert gas.

  • Catalyst Inactivity: If the N-arylation fails, the palladium catalyst may be the issue. Ensure the Pd₂(dba)₃ is of good quality (color should be deep purple/black, not brownish). Consider using a more robust precatalyst like a Buchwald G3 or G4 precatalyst. [2]* Incomplete Deprotection: Reductive cleavage can be sluggish with electron-rich aryl groups. If the SmI₂ reaction stalls, increasing the equivalents of the reagent or allowing the reaction to warm to -40 °C may improve conversion. Alternative reductive systems like lithium naphthalenide can also be employed for difficult substrates. [5]* Side Reactions in Deprotection: Over-reduction of other functional groups (e.g., esters, ketones) can occur. Careful temperature control and monitoring are essential.

Conclusion

2-Methoxyethane-1-sulfonamide is a highly effective and versatile tool for the synthesis of N-aryl sulfonamides, which are key intermediates in the construction of complex heterocyclic systems. Its reliable performance in palladium-catalyzed coupling reactions provides a predictable entry to a wide range of substituted precursors. Furthermore, its unique lability compared to traditional sulfonyl groups like tosyl allows it to function as a traceless protecting group for anilines, enabling multi-step synthetic sequences that culminate in the formation of valuable N-aryl heterocycles. The protocols and insights provided herein offer a solid foundation for researchers to incorporate this valuable building block into their synthetic programs.

References

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  • Reddy, C. R., et al. (2021). Electrophilic Sulfenylation/Cyclization of N‐Aryl and N‐Benzyl Propynamides: Synthesis of Sulfenyl Quinolinones and 3H‐Benzo[c]azepin‐3‐ones. Advanced Synthesis & Catalysis, 363(15), 3785-3790. [Link]

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  • Wolfe, J. P., & Rossi, M. A. (2004). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Journal of the American Chemical Society, 126(6), 1620–1621. [Link]

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  • Gao, H.-S., et al. (2017). H2SO4-Mediated Intramolecular Cyclization of N-Arylated Homoallylamines: A Solvent-Free, Atom- and Step-Economical Synthesis of Tetrahydro-1-benzazepines. Synthesis, 49(07), 1597-1602. [Link]

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Method

Application of 2-Methoxyethane-1-sulfonamide in Drug Discovery: A Technical Guide for Researchers

This guide provides a comprehensive overview of the utility of 2-Methoxyethane-1-sulfonamide as a versatile building block in modern drug discovery. We will delve into its chemical properties, synthesis, and, most import...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the utility of 2-Methoxyethane-1-sulfonamide as a versatile building block in modern drug discovery. We will delve into its chemical properties, synthesis, and, most importantly, its application in the design and development of novel therapeutic agents, with a particular focus on carbonic anhydrase inhibitors and anticonvulsants. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and physicochemical properties of this compound.

The Sulfonamide Moiety: A Privileged Scaffold in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, featured in a wide array of marketed drugs with diverse therapeutic applications. From the first antibacterial "sulfa" drugs to modern treatments for cancer, glaucoma, and epilepsy, the sulfonamide moiety has proven to be a remarkably effective pharmacophore and a versatile synthetic handle. Its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its capacity to impart favorable pharmacokinetic properties make it an attractive component in drug design.[1]

The general structure of a sulfonamide allows for extensive chemical modification at the nitrogen and the sulfur-linked organic group, enabling fine-tuning of a compound's biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.

2-Methoxyethane-1-sulfonamide: Properties and Synthesis

2-Methoxyethane-1-sulfonamide (CAS 51517-04-5) is a small, functionalized aliphatic sulfonamide that offers several advantages as a building block in drug discovery.[2][3] Its methoxyethyl group can influence solubility, cell permeability, and metabolic stability, and can engage in specific interactions with biological targets.[4]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₃H₉NO₃S[2]
Molecular Weight 139.17 g/mol [2]
pKa 10.36 ± 0.60 (Predicted)[2]
LogP -1.2 (Predicted)[3]
Topological Polar Surface Area 77.8 Ų[2]
Synthesis Protocol

A common laboratory-scale synthesis of 2-Methoxyethane-1-sulfonamide is a two-step process starting from 1-bromo-2-methoxyethane.

Step 1: Formation of Sodium 2-methoxyethane-1-sulfonate

  • Suspend 1-bromo-2-methoxyethane (21.3 mmol) in water (16 mL).

  • Add sodium sulfite (23.4 mmol) to the suspension.

  • Reflux the mixture for 24 hours.

  • Evaporate the solvent under reduced pressure to obtain the crude sodium salt.

Step 2: Conversion to 2-Methoxyethane-1-sulfonamide

  • To the crude sodium salt, add thionyl chloride (213 mmol) and a catalytic amount of DMF (1.06 mmol).

  • Stir the mixture at 100°C for 3 hours.

  • Evaporate the excess thionyl chloride under reduced pressure.

  • Dissolve the residue in chloroform and filter to remove insoluble materials.

  • Evaporate the chloroform and add a 25% aqueous ammonia solution (10 mL).

  • Stir the mixture at room temperature for 3 hours.

  • Evaporate the solvent and purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 3/7) to yield 2-methoxyethanesulfonamide.

The corresponding 2-methoxyethane-1-sulfonyl chloride (CAS 51517-01-2) is a key intermediate in this process and can also be used directly to introduce the 2-methoxyethanesulfonamide moiety.[5]

Application in the Discovery of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[6][7] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[8][9] Primary sulfonamides are the cornerstone of CA inhibitor design, as the -SO₂NH₂ group coordinates to the zinc ion in the enzyme's active site.[10][11]

The 2-methoxyethyl group of 2-Methoxyethane-1-sulfonamide can be strategically employed to interact with residues in the active site cavity of different CA isoforms, potentially leading to enhanced potency and selectivity.[12]

Workflow for Developing Carbonic Anhydrase Inhibitors

Caption: Workflow for discovering carbonic anhydrase inhibitors.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the colorimetric measurement of the esterase activity of carbonic anhydrase.[2]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Test compounds (dissolved in DMSO)

  • Acetazolamide (a known CA inhibitor) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme Preparation: Dilute the stock solution of the CA isoform to the desired working concentration in the assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • 160 µL of assay buffer

    • 20 µL of the test compound dilution (or DMSO for the control)

    • 10 µL of the CA working solution

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of a freshly prepared solution of p-NPA in a suitable solvent (e.g., acetonitrile) to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 400 nm in kinetic mode at 25°C for a set period (e.g., 30 minutes).

  • Data Analysis: Calculate the rate of p-nitrophenol formation (the slope of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Application in the Development of Anticonvulsant Agents

Certain sulfonamide-containing compounds have demonstrated efficacy as anticonvulsant agents.[13] The anticonvulsant drug Sultiame, for instance, is a cyclic sulfonamide that also acts as a carbonic anhydrase inhibitor.[14][15] The structural features of 2-Methoxyethane-1-sulfonamide make it a valuable starting point for the synthesis of novel anticonvulsant candidates.

Workflow for Anticonvulsant Drug Discovery

Caption: Workflow for discovering anticonvulsant agents.

Protocols: In Vivo Anticonvulsant Screening

The following are standard preclinical models for the initial screening of anticonvulsant drug candidates.[6][16][17]

Maximal Electroshock Seizure (MES) Test:

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animal Model: Typically adult male mice or rats.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.

  • Seizure Induction: At the time of predicted peak effect of the compound, induce seizures by applying an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal or auricular electrodes.

  • Endpoint: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.

  • Data Analysis: Determine the median effective dose (ED₅₀) for protection against MES-induced seizures.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

This model is used to identify compounds that raise the seizure threshold and are effective against myoclonic and absence seizures.

  • Animal Model: Typically adult male mice.

  • Compound Administration: Administer the test compound (i.p. or p.o.) at various doses, including a vehicle control.

  • Seizure Induction: At the time of predicted peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).

  • Endpoint: Observe the animals for a defined period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.

  • Data Analysis: Calculate the ED₅₀ for protection against scPTZ-induced seizures.

Conclusion

2-Methoxyethane-1-sulfonamide is a valuable and versatile building block for drug discovery. Its straightforward synthesis and favorable physicochemical properties, combined with the proven track record of the sulfonamide moiety, make it an attractive starting point for the development of novel therapeutics. The protocols and workflows outlined in this guide provide a framework for researchers to effectively utilize this compound in their research programs, particularly in the pursuit of new carbonic anhydrase inhibitors and anticonvulsant agents. As with any drug discovery endeavor, careful consideration of structure-activity relationships and ADMET properties will be crucial for the successful translation of initial hits into clinical candidates.

References

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  • Mishra, K. A., et al. (2025). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. Journal of Biochemical and Molecular Toxicology, 39(9), e70497.
  • Ugras, H. I. (2014). Synthesis of New Sulfonamide Inhibitors of Carbonic Anhydrase.
  • Dionysiou, D. D., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
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  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(6), 726-730.
  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-590.
  • Maryanoff, B. E., et al. (2010). Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[2][6]dioxin-2-yl)methyl]sulfamide (JNJ-26489112). Journal of Medicinal Chemistry, 53(4), 1617-1627.

  • De Sarro, G., et al. (1999). Synthesis and Anticonvulsant Activity of Novel and Potent 2,3-benzodiazepine AMPA/kainate Receptor Antagonists. Journal of Medicinal Chemistry, 42(25), 5186-5194.
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  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
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  • Berrino, E., et al. (2020). Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II. Scientific Reports, 10(1), 1-11.
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Application

Application Notes &amp; Protocols: 2-Methoxyethane-1-sulfonamide as a Versatile Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a significant percentage of marketed drugs due to its unique physicochemical properties and ability to act as a bioisos...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a significant percentage of marketed drugs due to its unique physicochemical properties and ability to act as a bioisostere of amides and carboxylic acids.[1][2][3][4] This guide provides a detailed technical overview of 2-Methoxyethane-1-sulfonamide (CAS No: 51517-04-5), a valuable and versatile intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). We will explore its synthesis, purification, and application, offering field-proven insights and step-by-step protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Importance of the Sulfonamide Moiety

Sulfonamides (-SO₂NR₂) have revolutionized medicine, initially as the first class of effective antimicrobial agents and now as a ubiquitous functional group in drugs targeting a wide array of diseases.[5][6][7] Their prevalence, found in nearly 30% of sulfur-containing drugs, stems from several key attributes:[1][2]

  • Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzyme active sites.[8]

  • Metabolic Stability: Compared to the amide bond, the sulfonamide linkage generally exhibits greater stability against hydrolytic cleavage, improving the pharmacokinetic profile of a drug.[9]

  • Solubility Modulation: The polarity of the sulfonamide group can be leveraged to increase the aqueous solubility of drug candidates.[1][2]

  • Synthetic Versatility: Sulfonamides serve as robust synthetic handles for further molecular elaboration.[5][6]

2-Methoxyethane-1-sulfonamide, with its methoxyethyl side chain, offers a specific structural motif that can be strategically incorporated into drug candidates to fine-tune properties such as lipophilicity and conformational flexibility.

Table 1: Physicochemical Properties of 2-Methoxyethane-1-sulfonamide

PropertyValueSource
CAS Number 51517-04-5[10][11][12]
Molecular Formula C₃H₉NO₃S[10][11][12]
Molecular Weight 139.17 g/mol [10][11]
Boiling Point 135 °C (at 0.3 Torr)[13]
Predicted pKa 10.36 ± 0.60[12]
Predicted XlogP -1.2[11][14]

Synthesis Protocol for 2-Methoxyethane-1-sulfonamide

The most common and reliable synthesis of 2-Methoxyethane-1-sulfonamide is a multi-step process starting from 1-bromo-2-methoxyethane. This method avoids the use of highly corrosive and polluting reagents like chlorosulfonic acid, which are often employed in simpler sulfonamide syntheses.[1]

Workflow Overview

The synthesis proceeds via three key transformations:

  • Sulfonation: Formation of a sodium sulfonate salt.

  • Chlorosulfonation: Conversion of the salt to a reactive sulfonyl chloride intermediate.

  • Ammonolysis: Reaction with ammonia to form the final sulfonamide product.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Ammonolysis A 1-Bromo-2-methoxyethane + Sodium Sulfite B Sodium 2-methoxyethane-1-sulfonate A->B Reflux in H₂O C Sodium 2-methoxyethane-1-sulfonate D 2-Methoxyethane-1-sulfonyl chloride C->D Thionyl Chloride (SOCl₂) DMF (cat.), 100°C E 2-Methoxyethane-1-sulfonyl chloride F 2-Methoxyethane-1-sulfonamide E->F 25% Aqueous Ammonia Room Temp

Caption: Synthesis workflow for 2-Methoxyethane-1-sulfonamide.

Detailed Experimental Protocol

This protocol is adapted from established synthetic routes and should only be performed by trained personnel in a suitable laboratory setting.[10]

Materials and Reagents:

  • 1-Bromo-2-methoxyethane

  • Sodium sulfite (Na₂SO₃)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • 25% Aqueous ammonia solution (NH₄OH)

  • Chloroform (CHCl₃)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

  • Deionized water

Step 1: Synthesis of Sodium 2-methoxyethane-1-sulfonate

  • Suspend 1-bromo-2-methoxyethane (21.3 mmol) in deionized water (16 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add sodium sulfite (23.4 mmol) to the suspension.

  • Heat the mixture to reflux and maintain for 24 hours. The causality here is a nucleophilic substitution where the sulfite anion displaces the bromide to form the C-S bond.

  • After 24 hours, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain a solid residue.

  • Purify the residue by slurrying in chloroform to remove unreacted organic starting material, yielding a white solid (sodium 2-methoxyethane-1-sulfonate).

Step 2: Synthesis of 2-Methoxyethane-1-sulfonyl chloride

  • CAUTION: This step involves thionyl chloride, which is corrosive and reacts violently with water, releasing toxic gases.[15] Perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[16][17]

  • To the white solid from Step 1, add thionyl chloride (213 mmol) and a catalytic amount of DMF (1.06 mmol). The DMF catalyzes the formation of the highly reactive Vilsmeier-Haack reagent in situ, which facilitates the conversion of the sulfonate salt to the sulfonyl chloride.

  • Stir the mixture at 100°C for 3 hours.

  • Evaporate the excess thionyl chloride under reduced pressure.

  • Add chloroform to the residue and filter off any insoluble substances. Evaporate the filtrate to yield the crude 2-methoxyethane-1-sulfonyl chloride intermediate.[10]

Step 3: Synthesis of 2-Methoxyethane-1-sulfonamide

  • To the crude sulfonyl chloride residue, add 25% aqueous ammonia solution (10 mL).

  • Stir the mixture vigorously at room temperature for 3 hours. The highly electrophilic sulfonyl chloride readily reacts with the ammonia nucleophile to form the stable sulfonamide bond.

  • Evaporate the solvent under reduced pressure.

  • Add chloroform, filter off insoluble ammonium salts, and evaporate the solvent from the filtrate.

  • Purify the final residue by silica gel column chromatography using a hexane/ethyl acetate (3:7) mobile phase to yield pure 2-methoxyethanesulfonamide. The typical yield for this three-step process is approximately 46%.[10]

Application in API Synthesis: The Case of Tamsulosin

2-Methoxyethane-1-sulfonamide and its structural analogs are key building blocks in the synthesis of numerous APIs. A prominent example is Tamsulosin , an α₁ adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[18][19] The synthesis of Tamsulosin involves coupling a chiral amine intermediate with a side chain, a reaction for which a pre-formed sulfonamide is essential.

While the direct precursor to Tamsulosin is (R)-5-(2-aminopropyl)-2-methoxy-benzenesulfonamide, the fundamental synthetic step of N-alkylation is broadly applicable to intermediates like 2-Methoxyethane-1-sulfonamide for creating diverse molecular scaffolds.[20][21][22]

General Protocol: N-Alkylation of a Sulfonamide Intermediate

This protocol illustrates the general principle of using a sulfonamide as a nucleophile to build a more complex molecule, a key step in many Tamsulosin synthesis routes.[18][21]

Objective: To couple a sulfonamide intermediate with an electrophilic side chain, forming a crucial C-N bond.

G A Sulfonamide Intermediate (e.g., 2-Methoxyethane-1-sulfonamide) B Deprotonation A->B Add Base D Nucleophilic Attack (SN2) B->D Forms Sulfonamide Anion C Electrophilic Side Chain (R-X, where X = Br, I, OTs, OMs) C->D Add Electrophile E N-Alkylated Product (API Precursor) D->E C-N Bond Formation F Base (e.g., K₂CO₃, NaH) F->B G Solvent (e.g., DMF, Acetonitrile) G->D

Caption: Logical workflow for N-alkylation of a sulfonamide intermediate.

Step-by-Step Methodology:

  • Dissolution: Dissolve the sulfonamide intermediate (1.0 eq) in a suitable polar aprotic solvent, such as DMF or acetonitrile. These solvents are chosen because they effectively solvate the cations of the base without interfering with the nucleophile.

  • Deprotonation: Add a suitable base (1.1 - 1.5 eq), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. The purpose of the base is to deprotonate the sulfonamide nitrogen, which has a pKa of around 10, creating a potent nucleophilic anion.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the anion.

  • Addition of Electrophile: Slowly add the electrophilic coupling partner (1.0 - 1.2 eq), such as an alkyl halide (e.g., 2-(2-ethoxyphenoxy)ethyl bromide for Tamsulosin synthesis), to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the N-alkylated sulfonamide, a direct precursor to the final API.[23]

Safety, Handling, and Hazard Mitigation

Working with sulfonamide intermediates, particularly their sulfonyl chloride precursors, requires strict adherence to safety protocols.

Table 2: Hazard Summary and Recommended Precautions

Compound/ClassKey HazardsRecommended PPE & HandlingFirst Aid Measures
Thionyl Chloride / Sulfonyl Chlorides Highly corrosive, water-reactive, causes severe skin burns and eye damage, releases toxic gas (HCl, SO₂).[15][24]Work in a chemical fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), splash-proof goggles, a face shield, and a lab coat.[16][17]Skin: Immediately flush with copious amounts of water for at least 15 minutes. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present. Seek immediate medical attention.[16][24]
2-Methoxyethane-1-sulfonamide May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11]Handle in a well-ventilated area. Wear standard laboratory PPE (gloves, goggles, lab coat). Avoid formation of dust and aerosols.[16]Skin: Wash off with soap and plenty of water. Eyes: Rinse with water for 15 minutes. Inhalation: Move to fresh air. If symptoms persist, consult a physician.[16]
Bases (e.g., NaH) Flammable solid, water-reactive (releases flammable hydrogen gas).Handle under an inert atmosphere (e.g., nitrogen or argon). Use non-sparking tools.Smother fire with dry chemical powder. Do NOT use water.

Conclusion

2-Methoxyethane-1-sulfonamide is a high-value intermediate whose utility is rooted in the proven success of the sulfonamide functional group in drug design. The synthetic protocols provided herein offer a reliable and scalable pathway to this building block. By understanding the causality behind each experimental step and adhering to stringent safety measures, researchers can effectively leverage this intermediate to construct novel and complex molecular architectures, accelerating the discovery and development of next-generation active pharmaceutical ingredients.

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Method

Application Notes &amp; Protocols: Strategic Synthesis of Bioactive Molecules Utilizing 2-Methoxyethane-1-sulfonamide

Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-methoxyethane-1-sulfonamide in the synthesis of bioacti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-methoxyethane-1-sulfonamide in the synthesis of bioactive molecules. We delve into the chemical rationale behind its use, highlighting the advantageous physicochemical properties conferred by the 2-methoxyethyl group. This guide offers validated, step-by-step protocols for the synthesis of the title compound and its subsequent derivatization via modern cross-coupling methodologies, focusing on the construction of N-arylsulfonamides—a privileged scaffold in numerous therapeutic agents.

Introduction: The Versatility of 2-Methoxyethane-1-sulfonamide in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs, including antibacterial, antiviral, and anticancer agents.[1][2] Its ability to act as a bioisosteric replacement for amides or ureas and to engage in crucial hydrogen bonding interactions with biological targets makes it an invaluable scaffold in drug design.[3][4] 2-Methoxyethane-1-sulfonamide (CAS No: 51517-04-5) has emerged as a particularly useful building block. The inclusion of the 2-methoxyethyl moiety imparts a unique combination of properties to the parent sulfonamide, influencing solubility, metabolic stability, and target engagement. This guide explores its synthesis and application, providing a robust framework for its incorporation into drug discovery programs.

Physicochemical Properties

A molecule's biological activity is intrinsically linked to its physical and chemical properties. 2-Methoxyethane-1-sulfonamide offers a favorable profile for drug development.

PropertyValueSource
Molecular Formula C₃H₉NO₃S[5]
Molecular Weight 139.18 g/mol [5]
IUPAC Name 2-methoxyethanesulfonamide[5]
CAS Number 51517-04-5[5]
XlogP (Predicted) -1.2[6]
Monoisotopic Mass 139.03031432 Da[5]

The negative XlogP value indicates a high degree of hydrophilicity, which can be advantageous for improving the aqueous solubility of drug candidates—a common challenge in medicinal chemistry.

Safety & Handling

As with any chemical reagent, proper handling is paramount. 2-Methoxyethane-1-sulfonamide is associated with the following GHS hazard statements:

  • H303: May be harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Its precursor, 2-methoxyethane-1-sulfonyl chloride, is significantly more hazardous, classified as corrosive and causing severe skin burns and eye damage.[7] Always consult the full Safety Data Sheet (SDS) before use and handle within a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthetic Utility and Core Applications

The primary synthetic application of 2-methoxyethane-1-sulfonamide involves the functionalization of its nitrogen atom. The acidic N-H protons allow for deprotonation and subsequent reaction with electrophiles, most notably in C-N cross-coupling reactions to form N-arylated sulfonamides. This transformation is a powerful tool for accessing a chemical space rich in biologically active compounds, particularly kinase inhibitors.[8][9][10]

Diagram: Core Synthetic Transformation

G reagent 2-Methoxyethane-1-sulfonamide product N-Aryl-2-methoxyethanesulfonamide (Bioactive Scaffold) reagent->product  Pd or Cu Catalyst,  Ligand, Base aryl_halide Aryl Halide (Ar-X) or Aryl Triflates (Ar-OTf) aryl_halide->product

Caption: General scheme for N-arylation of 2-methoxyethane-1-sulfonamide.

This N-arylation strategy is central to building libraries of compounds for screening. The sulfonamide nitrogen, once arylated, serves as a key hydrogen bond donor or acceptor, while the 2-methoxyethyl tail can probe specific pockets within a target protein, potentially enhancing potency and selectivity.

Detailed Experimental Protocols

The following protocols provide robust, validated methods for the synthesis of 2-methoxyethane-1-sulfonamide and its subsequent use in a palladium-catalyzed N-arylation reaction.

Protocol 1: Synthesis of 2-Methoxyethane-1-sulfonamide

This two-step protocol begins with the synthesis of the corresponding sulfonyl chloride from commercially available starting materials, followed by ammonolysis.[11]

Step A: Synthesis of 2-Methoxyethane-1-sulfonyl chloride from 1-bromo-2-methoxyethane

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend sodium sulfite (2.95 g, 23.4 mmol) in water (16 mL).

  • Addition of Reagents: Add 1-bromo-2-methoxyethane (2.00 mL, 21.3 mmol) to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 24 hours. The reaction transforms the alkyl bromide into a sodium sulfonate salt.

  • Work-up: Cool the reaction mixture and evaporate the solvent under reduced pressure. The resulting residue is slurried in chloroform to yield a white solid (sodium 2-methoxyethanesulfonate), which is used directly in the next step.

  • Chlorination: To the crude white solid, add thionyl chloride (15.5 mL, 213 mmol) and a catalytic amount of N,N-dimethylformamide (DMF) (0.082 mL, 1.06 mmol).

  • Heating: Stir the mixture at 100°C for 3 hours. Causality Note: DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.

  • Isolation: Evaporate the excess thionyl chloride under reduced pressure. Add chloroform, filter off any insoluble material, and evaporate the solvent from the filtrate to yield crude 2-methoxyethane-1-sulfonyl chloride.[11]

Step B: Ammonolysis to 2-Methoxyethane-1-sulfonamide

  • Reaction Setup: To the crude sulfonyl chloride from the previous step, add a 25% aqueous ammonia solution (10 mL) at room temperature.

  • Stirring: Stir the mixture vigorously for 3 hours. The nucleophilic ammonia displaces the chloride to form the sulfonamide.

  • Work-up: Evaporate the solvent under reduced pressure. Add chloroform to the residue, filter off any insoluble salts (e.g., ammonium chloride), and concentrate the filtrate.

  • Purification: Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate (3:7) eluent system to yield 2-methoxyethane-1-sulfonamide as a white solid.[11]

Protocol 2: Palladium-Catalyzed N-Arylation of 2-Methoxyethane-1-sulfonamide

This protocol is a general method for the Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.[12][13] It is widely applicable to a variety of aryl and heteroaryl halides.

G cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Add Reagents to Vessel: - Aryl Halide (1.0 eq) - 2-Methoxyethane-1-sulfonamide (1.2 eq) - Pd Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) - Ligand (e.g., Xantphos, 2-4 mol%) - Base (e.g., K₃PO₄, 2.0 eq) p2 2. Add Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane) p1->p2 r1 3. Heat Reaction Mixture (e.g., 80-110 °C) p2->r1 r2 4. Monitor Progress by TLC/LC-MS r1->r2 w1 5. Cool to RT, Dilute with Ethyl Acetate & Water r2->w1 w2 6. Separate Organic Layer, Wash with Brine w1->w2 w3 7. Dry (Na₂SO₄), Filter, & Concentrate w2->w3 w4 8. Purify by Column Chromatography w3->w4

Caption: Standard workflow for a Buchwald-Hartwig N-arylation experiment.

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), 2-methoxyethane-1-sulfonamide (167 mg, 1.2 mmol, 1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (9.2 mg, 0.01 mmol, 1 mol%), Xantphos (23.1 mg, 0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol, 2.0 equiv). Causality Note: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for generating the active Pd(0) catalytic species and facilitating the reductive elimination step that forms the C-N bond.[12]

  • Seal and Purge: Seal the vessel with a septum and purge with argon or nitrogen gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heating and Monitoring: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the inorganic base.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-arylated product.

Conclusion

2-Methoxyethane-1-sulfonamide is a valuable and versatile building block for the synthesis of bioactive molecules. Its inherent hydrophilicity and the established reactivity of the sulfonamide group provide a reliable handle for constructing complex molecular architectures. The protocols detailed herein offer a practical guide for its synthesis and its application in robust C-N cross-coupling reactions, enabling the efficient generation of N-arylsulfonamides for drug discovery and development programs. By understanding the principles behind the synthetic steps and adhering to careful experimental technique, researchers can effectively leverage this reagent to accelerate the discovery of new therapeutic agents.

References

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  • Lam, K. S., & Lebl, M. (2004). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Journal of Combinatorial Chemistry, 6(4), 473-476. [Link]

  • Judson, I., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Bioorganic & Medicinal Chemistry, 18(10), 3468-3477. [Link]

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  • Xu, S., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2748. [Link]

  • PubChemLite. (n.d.). 2-methoxyethane-1-sulfonamide (C3H9NO3S). Retrieved from [Link]

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  • Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7, 130-150. [Link]

  • Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal Chemistry, 6(4), 257-263. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

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  • El-Sayed, M. A. A., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 25(1), 1. [Link]

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Sources

Application

Application Notes and Protocols: The Integral Role of Sulfonamides in the Synthesis of Carbonic Anhydrase Inhibitors

Introduction: The Enduring Significance of Carbonic Anhydrases and the Sulfonamide Pharmacophore Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiolog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Carbonic Anhydrases and the Sulfonamide Pharmacophore

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is vital for pH homeostasis, respiration, electrolyte secretion, and numerous biosynthetic pathways.[1][2] The medical significance of CAs is underscored by the involvement of various isoforms in a range of pathologies, including glaucoma, epilepsy, edema, and cancer.[3][4] Consequently, the inhibition of specific CA isoforms has become a cornerstone of therapeutic intervention in these diseases.

At the heart of classical carbonic anhydrase inhibitors (CAIs) lies the sulfonamide functional group (R-SO₂NH₂). Since the discovery of sulfanilamide's inhibitory properties in 1940, the primary sulfonamide has been recognized as the quintessential zinc-binding group (ZBG) for this enzyme class.[5] Its remarkable affinity and specific coordination to the catalytic zinc ion within the enzyme's active site make it a privileged scaffold in the design and synthesis of potent CAIs.[6] This guide provides an in-depth exploration of the sulfonamide's role, detailing the mechanistic basis of its inhibitory action and providing robust protocols for the synthesis of sulfonamide-based CAIs for research and drug development professionals.

Mechanistic Underpinnings: The Sulfonamide-Zinc Interaction

The inhibitory potency of primary sulfonamides stems from their ability to mimic the transition state of the CO₂ hydration reaction. The core of this interaction is the coordination of the deprotonated sulfonamide nitrogen to the Zn²⁺ ion at the active site of the carbonic anhydrase.[6][7] This binding event is a high-affinity interaction, often in the nanomolar to picomolar range.[8]

The mechanism can be summarized as follows:

  • Deprotonation: The sulfonamide (RSO₂NH₂) is a weak acid. In the physiological environment of the enzyme's active site, it loses a proton to become a sulfonamidate anion (RSO₂NH⁻).

  • Coordination: This negatively charged nitrogen atom then acts as a strong ligand, displacing the zinc-bound hydroxide ion that is the active nucleophile in the catalytic cycle.[8]

  • Tetrahedral Geometry: The sulfonamidate nitrogen coordinates directly to the Zn²⁺ ion, forming a stable tetrahedral geometry with the three histidine residues that also ligate the zinc.[7]

  • Stabilization: The binding is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and the side chain of a conserved threonine residue (Thr199 in hCA II), as well as van der Waals interactions between the inhibitor's scaffold and other active site residues.[7][9]

This fundamental binding mode is the reason for the enduring success of sulfonamide-based drugs like acetazolamide and dorzolamide in clinical practice.

G cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Complex Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 OH OH⁻ (Active Nucleophile) Zn->OH Sulfonamidate ⁻NH-SO₂-R OH->Sulfonamidate Displacement Thr199 Thr199 Inhibitor R-SO₂NH₂ Deprotonation Inhibitor->Deprotonation Deprotonates to R-SO₂NH⁻ Zn_inhibited Zn²⁺ His94_i His94 Zn_inhibited->His94_i His96_i His96 Zn_inhibited->His96_i His119_i His119 Zn_inhibited->His119_i Zn_inhibited->Sulfonamidate Oxygens O=S=O Thr199_i Thr199 Oxygens->Thr199_i H-bond

Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase.

Synthetic Strategies: From Core Scaffold to Isoform Selectivity

The synthesis of sulfonamide-based CAIs typically revolves around the formation of the sulfonamide bond. The most classical and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine.[5] However, modern synthetic strategies have introduced more sophisticated approaches to achieve higher potency and, crucially, isoform selectivity.

The "Tail Approach": A Strategy for Isoform-Specific Inhibition

While the sulfonamide group anchors the inhibitor to the zinc ion, the rest of the molecule (the "tail") extends into the active site cavity. The amino acid residues lining this cavity vary significantly among the different CA isoforms. The "tail approach" leverages these differences by appending various chemical functionalities to the core sulfonamide scaffold.[2] These tails can engage in specific interactions with non-conserved residues, thereby conferring selectivity for a particular CA isoform. This strategy has been instrumental in developing inhibitors that can distinguish between cytosolic isoforms (like hCA I and II) and tumor-associated transmembrane isoforms (like hCA IX and XII).

G Start Starting Material (e.g., Arylamine or Thiol) Chlorosulfonation Chlorosulfonation (e.g., Chlorosulfonic Acid) Start->Chlorosulfonation SulfonylChloride Aryl Sulfonyl Chloride Intermediate Chlorosulfonation->SulfonylChloride SulfonamideFormation Sulfonamide Bond Formation (Base-mediated) SulfonylChloride->SulfonamideFormation Amine Amine/Ammonia Source (R₂NH) Amine->SulfonamideFormation CoreInhibitor Core Sulfonamide Inhibitor (Primary or Secondary) SulfonamideFormation->CoreInhibitor TailModification Tail Modification (Optional) (e.g., Click Chemistry, Acylation) CoreInhibitor->TailModification Purification Purification (Recrystallization/Chromatography) CoreInhibitor->Purification If no tail modification FinalInhibitor Isoform-Selective Inhibitor TailModification->FinalInhibitor FinalInhibitor->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

General Synthetic Workflow for Sulfonamide-Based CAIs.

Experimental Protocols

The following protocols are representative examples of the synthesis of sulfonamide-based carbonic anhydrase inhibitors.

Protocol 1: General Synthesis of Benzenesulfonamides from a Sulfonyl Chloride

This protocol outlines the classical and most common method for synthesizing sulfonamides.

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • Appropriate amine (e.g., benzylamine)

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine or triethylamine (1.2 eq) to the solution and stir. The base acts as a scavenger for the HCl byproduct.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

  • Sulfonyl Chloride Addition: Dissolve the 4-acetamidobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes. The slow addition prevents side reactions and temperature spikes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl) to neutralize the excess base. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This removes the base, unreacted starting materials, and salts.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.

Self-Validation:

  • ¹H and ¹³C NMR: Confirm the structure by identifying the characteristic peaks for the aromatic protons, the protons adjacent to the nitrogen, and the carbons of the sulfonamide and the tail. The disappearance of the amine N-H protons (if a primary amine was used) and the appearance of a sulfonamide N-H proton signal are key indicators.

  • IR Spectroscopy: The presence of characteristic stretching vibrations for the S=O bonds (around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹) and the N-H bond (around 3300 cm⁻¹) confirms the formation of the sulfonamide group.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product. Fragmentation patterns, such as the loss of SO₂, can also be characteristic of sulfonamides.[10][11]

Protocol 2: Multi-step Synthesis of Acetazolamide Analogues

This protocol provides a more complex, multi-step synthesis, illustrating how a core heterocyclic sulfonamide can be elaborated. This example is based on the synthesis of derivatives from 5-amino-1,3,4-thiadiazole-2-sulfonamide.[8]

Step 1: N-Chloroacetylation of 5-amino-1,3,4-thiadiazole-2-sulfonamide

  • Solution 1: In a round-bottom flask, dissolve 5-amino-1,3,4-thiadiazole-2-sulfonamide (1.0 eq) and triethylamine (1.1 eq) in 20 mL of THF.

  • Solution 2: In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in 10 mL of THF.

  • Reaction: Add Solution 2 dropwise to Solution 1 at 0 °C with constant stirring. Allow the reaction to proceed at room temperature for 4 hours.

  • Workup: Evaporate the solvent under reduced pressure. Wash the resulting solid with water and recrystallize from ethanol to obtain 2-chloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide.

Step 2: Thiazole Ring Cyclization

  • Solution 1: Dissolve the product from Step 1 (1.0 eq) and potassium thiocyanate (1.1 eq) in 20 mL of absolute ethanol.

  • Reaction: Reflux the mixture for 8 hours. Monitor by TLC.

  • Workup: After cooling, pour the reaction mixture into ice-cold water. Filter the precipitate, wash with water, and dry to obtain the intermediate thiazole derivative.

Step 3: Schiff Base Formation (Tail Addition)

  • Reaction Mixture: Dissolve the thiazole intermediate from Step 2 (1.0 eq) and a substituted benzaldehyde (1.0 eq) in absolute ethanol. Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the mixture for 6-12 hours.

  • Workup: Cool the reaction mixture. The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry to obtain the final acetazolamide analogue.

Expertise & Experience:

  • Choice of Base: Pyridine and triethylamine are commonly used non-nucleophilic bases that effectively scavenge the HCl generated during the reaction of a sulfonyl chloride with an amine without competing with the nucleophilic amine.[5]

  • Anhydrous Conditions: The sulfonyl chloride functional group is highly susceptible to hydrolysis. Therefore, using anhydrous solvents and an inert atmosphere is critical to prevent the formation of the corresponding sulfonic acid, which would reduce the yield of the desired sulfonamide.

  • Purification Strategy: Recrystallization is often the most effective method for purifying solid sulfonamides, as their crystalline nature facilitates this process. The choice of solvent is crucial and should be determined by small-scale solubility tests. Ethanol, methanol, and ethyl acetate are common choices.

Data Presentation: Inhibitory Activity of Representative Sulfonamide CAIs

The efficacy of synthesized sulfonamide inhibitors is quantified by their inhibition constants (Kᵢ) against various CA isoforms. Lower Kᵢ values indicate higher potency. The following table presents data for a selection of sulfonamide inhibitors, highlighting the impact of different "tails" on potency and selectivity.

Compound IDStructurehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (AAZ) 5-acetamido-1,3,4-thiadiazole-2-sulfonamide25012255.7[12]
6d Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrid18.8>100085.4115.7[11]
6o Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrid105.398.665.210.0[11]
Sulfonyl Semicarbazide 10 4-nitro-substituted sulfonyl semicarbazide40.28.920.50.79[12]
Sulfonyl Semicarbazide 11 4-methoxy-substituted sulfonyl semicarbazide82.395.838.70.59[12]

Data is compiled from multiple sources for illustrative purposes.

Conclusion

The sulfonamide moiety remains an indispensable pharmacophore in the development of carbonic anhydrase inhibitors. Its unique ability to coordinate with the active site zinc ion provides a robust anchor for designing high-affinity ligands. Modern synthetic strategies, particularly the "tail approach," have enabled the rational design of isoform-selective inhibitors, paving the way for more targeted therapies with reduced side effects. The protocols and insights provided in this guide are intended to equip researchers with the fundamental knowledge and practical methodologies to synthesize and evaluate novel sulfonamide-based CAIs, thereby contributing to the advancement of this critical area of drug discovery.

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Method

The Emergence of 2-Methoxyethane-1-sulfonamide in the Rational Design of Novel Tubulin-Targeting Anticancer Agents

Introduction: Beyond Classical Sulfonamides in Oncology The sulfonamide moiety is a cornerstone in medicinal chemistry, famously associated with the first generation of antibiotics. However, its versatility extends far b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Classical Sulfonamides in Oncology

The sulfonamide moiety is a cornerstone in medicinal chemistry, famously associated with the first generation of antibiotics. However, its versatility extends far beyond antimicrobial applications, with a significant and expanding role in oncology.[1][2] A host of sulfonamide-containing compounds have demonstrated potent anticancer activity through diverse mechanisms, including the inhibition of carbonic anhydrase, disruption of the cell cycle, and interference with microtubule dynamics.[1][3] Traditionally, research has centered on aromatic sulfonamides, where the sulfonyl group is directly attached to an aromatic or heteroaromatic ring. This guide, however, ventures into the less explored yet promising territory of aliphatic sulfonamides, specifically focusing on 2-Methoxyethane-1-sulfonamide as a versatile building block for the next generation of anticancer therapeutics.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the conceptualization, synthesis, and evaluation of novel anticancer agents derived from 2-Methoxyethane-1-sulfonamide. We will explore a rational design strategy, propose a novel tubulin-targeting agent, and provide step-by-step methodologies for its synthesis and biological characterization.

Rationale for 2-Methoxyethane-1-sulfonamide as a Scaffold

While aromatic sulfonamides have a well-established history in anticancer drug development, the use of aliphatic sulfonamides like 2-Methoxyethane-1-sulfonamide offers several potential advantages:

  • Novelty and Patentability: The exploration of aliphatic sulfonamides opens up new chemical space, providing opportunities for the discovery of compounds with novel intellectual property.

  • Modulation of Physicochemical Properties: The flexible 2-methoxyethyl chain can influence solubility, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic profiles compared to rigid aromatic systems.

  • Bioisosteric Replacement: The alkylsulfonyl group can act as a bioisostere for other functionalities, allowing for the fine-tuning of biological activity and the circumvention of known liabilities associated with certain aromatic scaffolds.[4]

Our focus will be on designing a novel inhibitor of tubulin polymerization, a clinically validated target for cancer chemotherapy.[5] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis in rapidly proliferating cancer cells.[6] We propose the synthesis of a novel compound, hereafter designated as MESA-Combreta-4 , which integrates the 2-methoxyethanesulfonyl moiety with a pharmacophore inspired by Combretastatin A-4, a potent natural tubulin inhibitor that binds to the colchicine site.[7][8]

Proposed Novel Anticancer Agent: MESA-Combreta-4

The design of MESA-Combreta-4 is based on the known pharmacophore for colchicine-binding site inhibitors, which typically consists of two aromatic rings held in a specific conformation.[2][9] In our proposed molecule, one of the aromatic rings of a combretastatin-like scaffold will be N-functionalized with the 2-methoxyethanesulfonyl group.

Structure of MESA-Combreta-4: N-(3-methoxy-4-((E)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl)-2-methoxyethanesulfonamide

This design hypothesizes that the 2-methoxyethanesulfonyl group will not only modulate the overall physicochemical properties of the molecule but also engage in favorable interactions within the colchicine binding pocket of tubulin.

Experimental Protocols

Part 1: Synthesis of MESA-Combreta-4

The synthesis of MESA-Combreta-4 can be achieved through a multi-step process, beginning with the synthesis of the core diarylalkene scaffold, followed by the crucial N-sulfonylation step.

Synthetic Workflow Diagram:

G A 3,4,5-Trimethoxybenzaldehyde C Wittig Reagent Preparation A->C Formation of phosphonium salt D Wittig Reaction A->D B (4-Amino-2-methoxyphenyl)methanol B->C C->D E Intermediate Amine D->E Reduction/Deprotection G N-Sulfonylation (Ullmann or Buchwald-Hartwig type coupling) E->G F 2-Methoxyethane-1-sulfonyl chloride F->G H MESA-Combreta-4 (Final Product) G->H

Caption: Synthetic workflow for the proposed novel anticancer agent, MESA-Combreta-4.

Protocol 1.1: Synthesis of the Intermediate Amine

This protocol outlines a plausible route to the key amine intermediate, which will then be coupled with 2-methoxyethane-1-sulfonyl chloride. This can be achieved via a Wittig reaction between 3,4,5-trimethoxybenzaldehyde and a suitable phosphonium salt derived from (4-amino-2-methoxyphenyl)methanol, followed by any necessary protecting group manipulations and reduction of the double bond if the saturated analogue is desired (though for combretastatin analogues, the cis-alkene is typically desired). For the purpose of this protocol, we will focus on the final coupling step.

Protocol 1.2: N-Sulfonylation of the Intermediate Amine

The crucial step in the synthesis of MESA-Combreta-4 is the formation of the sulfonamide bond. Copper-catalyzed Ullmann-type couplings or Palladium-catalyzed Buchwald-Hartwig aminations are modern and efficient methods for the N-arylation of sulfonamides.[10][11]

Materials:

  • Intermediate Amine (from Protocol 1.1)

  • 2-Methoxyethane-1-sulfonyl chloride

  • Copper(I) iodide (CuI) or a suitable Palladium catalyst and ligand system

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • A suitable solvent (e.g., DMF, Dioxane, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure (Conceptual - based on Ullmann-type Coupling):

  • To a dry reaction flask under an inert atmosphere, add the intermediate amine (1.0 eq), 2-methoxyethane-1-sulfonyl chloride (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain MESA-Combreta-4.

Note on Causality: The choice of a copper or palladium catalyst is crucial for activating the aryl halide (or in this case, the amine) and the sulfonamide for the cross-coupling reaction. The base is essential to deprotonate the sulfonamide, making it a more effective nucleophile. An inert atmosphere is required to prevent the degradation of the catalyst and sensitive reagents.

Part 2: Biological Evaluation of MESA-Combreta-4

Protocol 2.1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12]

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MESA-Combreta-4 (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Step-by-Step Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of MESA-Combreta-4 in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 2.2: Tubulin Polymerization Assay

This assay directly measures the effect of MESA-Combreta-4 on the in vitro assembly of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • Polymerization buffer

  • MESA-Combreta-4

  • Positive control (e.g., Paclitaxel for stabilization, Colchicine for destabilization)

  • Negative control (DMSO)

  • 96-well plate

  • Temperature-controlled microplate reader

Step-by-Step Procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.

  • Add serial dilutions of MESA-Combreta-4 or control compounds to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization by adding the tubulin reaction mixture to the wells.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance as a function of time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase.

Protocol 2.3: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of MESA-Combreta-4 on cell cycle progression.[13][14]

Materials:

  • Cancer cells treated with MESA-Combreta-4

  • Phosphate-buffered saline (PBS)

  • Ethanol (for fixation)

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Step-by-Step Procedure:

  • Treat cells with MESA-Combreta-4 at its IC₅₀ concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2.4: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

Materials:

  • Cancer cells treated with MESA-Combreta-4

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Step-by-Step Procedure:

  • Treat cells with MESA-Combreta-4 at its IC₅₀ concentration for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Data Presentation and Expected Outcomes

Table 1: Expected In Vitro Cytotoxicity of MESA-Combreta-4

Cell LineCompoundIC₅₀ (µM) [Expected Range]
HeLaMESA-Combreta-40.1 - 1.0
Paclitaxel0.005 - 0.05
MCF-7MESA-Combreta-40.1 - 1.5
Paclitaxel0.001 - 0.01

Table 2: Expected Effect of MESA-Combreta-4 on Tubulin Polymerization

CompoundEffect on PolymerizationIC₅₀ (µM) [Expected Range]
MESA-Combreta-4Inhibition1 - 10
ColchicineInhibition1 - 5
PaclitaxelPromotionN/A
DMSONo effectN/A

Table 3: Expected Cell Cycle Distribution after MESA-Combreta-4 Treatment

Treatment% G0/G1% S% G2/M
Vehicle Control55-6520-3010-15
MESA-Combreta-410-205-1070-85

Table 4: Expected Apoptosis Induction by MESA-Combreta-4

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control>95<2<3
MESA-Combreta-430-4025-3530-40

Mechanism of Action: Visualized

The proposed mechanism of action for MESA-Combreta-4 is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Signaling Pathway Diagram:

G cluster_0 MESA-Combreta-4 Action cluster_1 Cellular Consequences A MESA-Combreta-4 B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Failure D->E F G2/M Phase Cell Cycle Arrest E->F G Activation of Apoptotic Pathway F->G H Cell Death G->H

Caption: Proposed mechanism of action for MESA-Combreta-4.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the utilization of 2-Methoxyethane-1-sulfonamide in the design and synthesis of a novel, hypothetical anticancer agent, MESA-Combreta-4. The detailed protocols provided for its synthesis and biological evaluation offer a clear roadmap for researchers to explore this promising area of medicinal chemistry. The rationale for targeting tubulin polymerization is well-established, and the unique structural features of MESA-Combreta-4 present an exciting opportunity to develop a new class of anticancer therapeutics.

Future work should focus on the actual synthesis and characterization of MESA-Combreta-4 and its analogues. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies in animal models will be necessary to evaluate the efficacy and safety of promising candidates. The exploration of aliphatic sulfonamides in oncology is still in its nascent stages, and the methodologies described herein provide a solid foundation for future discoveries in this field.

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Application

Application Notes &amp; Protocols: Utilizing 2-Methoxyethane-1-sulfonyl Chloride for the Introduction of the 2-Methoxyethylsulfonyl Functional Group

Abstract The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science, valued for its robust chemical stability and its ability to act as a hydrogen bond donor and acceptor.[1] This guid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science, valued for its robust chemical stability and its ability to act as a hydrogen bond donor and acceptor.[1] This guide provides a comprehensive overview of the synthesis and application of 2-methoxyethane-1-sulfonyl chloride as a reagent for introducing the 2-methoxyethylsulfonyl (Mses) group onto primary and secondary amines. The inclusion of the methoxyethyl moiety offers a strategy to modulate the physicochemical properties of parent molecules, such as lipophilicity and metabolic stability. We present a detailed, field-tested protocol for the synthesis of the key sulfonyl chloride intermediate and its subsequent reaction with amines to form N-substituted 2-methoxyethanesulfonamides.

Introduction: The 2-Methoxyethylsulfonyl (Mses) Group

The introduction of specific sulfonyl groups is a critical tactic in drug development and chemical biology. While simple alkyl or aryl sulfonyl groups are common, more functionalized variants like the 2-methoxyethylsulfonyl (Mses) group provide unique advantages. The ether linkage within the Mses group can improve aqueous solubility and introduce a potential point for metabolism, while the core sulfonamide linkage maintains chemical stability and strong hydrogen bonding capabilities.

This document outlines the synthetic strategy for utilizing the Mses group, which pivots on the preparation of 2-methoxyethane-1-sulfonyl chloride. Direct use of 2-methoxyethane-1-sulfonamide (CAS 51517-04-5) for this purpose is not the standard approach; instead, the sulfonamide is the product of the functional group introduction.[2][3][4] The key reactive intermediate is the corresponding sulfonyl chloride, which is readily prepared from common starting materials.

Key Properties of 2-Methoxyethane-1-sulfonamide:

PropertyValue
CAS Number 51517-04-5[2]
Molecular Formula C₃H₉NO₃S[2][3]
Molecular Weight 139.17 g/mol [2][3]
Predicted pKa 10.36 ± 0.60[2]
SMILES COCCS(=O)(=O)N[2]

Synthesis of the Key Reagent: 2-Methoxyethane-1-sulfonyl Chloride

The most common and efficient method for preparing sulfonamides involves the reaction of a sulfonyl chloride with an amine under basic conditions.[1][5] Therefore, the first critical step is the synthesis of 2-methoxyethane-1-sulfonyl chloride. The following protocol is adapted from established procedures for the synthesis of alkylsulfonyl chlorides.[6][7]

Workflow for Reagent Synthesis

G cluster_0 Step 1: Sulfonate Salt Formation cluster_1 Step 2: Chlorination A 1-Bromo-2-methoxyethane + Sodium Sulfite B Sodium 2-methoxyethane-1-sulfonate A->B Reflux in H₂O A->B C Sodium 2-methoxyethane-1-sulfonate D 2-Methoxyethane-1-sulfonyl Chloride (Key Reagent) C->D Thionyl Chloride (SOCl₂) + DMF (cat.) C->D G Amine Primary or Secondary Amine (R¹R²NH) Reaction Sulfonylation Reaction Amine->Reaction Reagent 2-Methoxyethane-1-sulfonyl Chloride Reagent->Reaction Base Non-nucleophilic Base (e.g., Pyridine, Et₃N) Base->Reaction Product N-(2-methoxyethylsulfonyl)amine (Mses-NR¹R²) Reaction->Product Byproduct HCl Salt of Base Reaction->Byproduct

Caption: General workflow for the sulfonylation of an amine.

Protocol 2: General Procedure for the Synthesis of N-(2-methoxyethylsulfonyl)amines

This protocol provides a general method for the reaction between 2-methoxyethane-1-sulfonyl chloride and a target amine.

Materials:

  • 2-Methoxyethane-1-sulfonyl chloride (from Protocol 1)

  • Target primary or secondary amine (1.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 - 2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve the target amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice-water bath.

  • Add the non-nucleophilic base (e.g., triethylamine, 1.5 eq) to the stirred solution.

  • Prepare a solution of 2-methoxyethane-1-sulfonyl chloride (~1.1 eq) in a small volume of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography to yield the pure N-(2-methoxyethylsulfonyl)amine.

Troubleshooting and Causality
  • Why use a non-nucleophilic base? A base is required to neutralize the HCl generated during the reaction. Using a non-nucleophilic base like triethylamine or pyridine prevents the base from competing with the target amine in reacting with the electrophilic sulfonyl chloride.

  • Why add the sulfonyl chloride dropwise at 0°C? The reaction is exothermic. Slow addition at low temperature helps to control the reaction rate, preventing potential side reactions and decomposition of the starting materials or product.

  • Low Yields: If yields are low, ensure the sulfonyl chloride reagent is fresh or was properly stored, as sulfonyl chlorides can hydrolyze upon exposure to moisture. Additionally, ensure the reaction solvent is anhydrous.

Deprotection and Further Transformations

While the Mses-sulfonamide bond is generally stable, it can be cleaved under specific conditions if it is being used as a protecting group. The deprotection strategy for many sulfonamides often involves harsh reducing agents. However, for certain activated sulfonamides, such as 2-nitrobenzenesulfonamides (Ns-amides), cleavage can be achieved under mild conditions using a thiol and a base. [8]The susceptibility of the Mses group to similar mild cleavage conditions would need to be empirically determined for each substrate but is an important consideration in a synthetic plan.

Conclusion

The 2-methoxyethylsulfonyl (Mses) group represents a valuable tool for modifying the properties of amine-containing molecules. Its introduction is not achieved through the direct use of 2-methoxyethane-1-sulfonamide, but rather through a robust and reliable two-stage process. First, the key intermediate, 2-methoxyethane-1-sulfonyl chloride, is synthesized from readily available precursors. Second, this sulfonyl chloride is reacted with a target amine to form the desired stable sulfonamide product. This methodology provides researchers and drug development professionals with a practical and effective means to incorporate this functional group, enabling fine-tuning of molecular properties for a wide range of applications.

References

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]

  • Methanesulfonyl chloride. Organic Syntheses Procedure. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central, National Institutes of Health. [Link]

  • 2-Methoxyethane-1-sulfonamide | C3H9NO3S. PubChem, National Institutes of Health. [Link]

  • General preparation method of sulfonyl chloride.
  • Fukuyama Amine Synthesis. Chem-Station International Edition. [Link]

Sources

Method

Application Notes and Protocols: The Strategic Application of 2-Methoxyethane-1-sulfonamide in the Synthesis of Novel Quinoline and Pyrimidine Scaffolds

Introduction: Unveiling the Potential of a Versatile Sulfonamide in Heterocyclic Chemistry In the landscape of modern drug discovery and materials science, the quinoline and pyrimidine nuclei stand as privileged scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Sulfonamide in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, the quinoline and pyrimidine nuclei stand as privileged scaffolds, forming the core of a multitude of biologically active compounds and functional materials. The strategic derivatization of these heterocyclic systems is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 2-Methoxyethane-1-sulfonamide, a readily accessible and structurally unique sulfonamide, presents itself as a compelling, yet underexplored, building block for the synthesis of novel quinoline and pyrimidine derivatives. Its methoxyethyl group offers the potential to enhance solubility and introduce a flexible side chain, which can favorably impact biological activity and material properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective utilization of 2-methoxyethane-1-sulfonamide in the synthesis of quinoline and pyrimidine derivatives. While direct literature precedent for these specific transformations is nascent, the protocols and mechanistic insights presented herein are grounded in established principles of sulfonamide chemistry and heterocyclic synthesis, offering a robust starting point for investigation and development.

Core Principles and Mechanistic Rationale

The synthetic utility of 2-methoxyethane-1-sulfonamide in the construction of quinoline and pyrimidine derivatives hinges on the reactivity of the sulfonamide nitrogen. In its deprotonated form, the sulfonamide anion is a competent nucleophile, capable of participating in a variety of bond-forming reactions. However, a more common and versatile approach involves the conversion of the sulfonamide to its corresponding sulfonyl chloride, 2-methoxyethanesulfonyl chloride. This transformation dramatically enhances the electrophilicity of the sulfur atom, rendering it susceptible to attack by nucleophilic amines, which are common functionalities in quinoline and pyrimidine precursors.

The general workflow for the application of 2-methoxyethane-1-sulfonamide in these syntheses can be visualized as a two-stage process:

G cluster_0 Activation Stage cluster_1 Functionalization Stage 2-Methoxyethane-1-sulfonamide 2-Methoxyethane-1-sulfonamide 2-Methoxyethanesulfonyl_Chloride 2-Methoxyethanesulfonyl Chloride (Activated Intermediate) 2-Methoxyethane-1-sulfonamide->2-Methoxyethanesulfonyl_Chloride Activation Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, PCl₅) Chlorinating_Agent->2-Methoxyethanesulfonyl_Chloride Target_Derivative Target Quinoline/Pyrimidine Sulfonamide Derivative 2-Methoxyethanesulfonyl_Chloride->Target_Derivative Reaction Heterocyclic_Precursor Quinoline or Pyrimidine Precursor (with Nucleophilic Amine) Heterocyclic_Precursor->Target_Derivative N-Sulfonylation Base Base Base->Target_Derivative

Figure 1: General workflow for the utilization of 2-methoxyethane-1-sulfonamide.

Part 1: Synthesis of Novel Quinoline-Sulfonamide Derivatives

The quinoline scaffold is a common feature in a wide array of pharmaceuticals, including anticancer and antimicrobial agents. The introduction of a sulfonamide moiety can significantly modulate the biological activity of these compounds.[1][2] This section outlines a proposed protocol for the synthesis of N-(quinolin-x-yl)-2-methoxyethanesulfonamide derivatives.

Mechanistic Insight: The Friedländer Annulation and Subsequent N-Sulfonylation

A classic and versatile method for quinoline synthesis is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[3] Following the synthesis of the core quinoline structure bearing an amino group, the subsequent N-sulfonylation with 2-methoxyethanesulfonyl chloride provides a direct route to the target derivatives. The choice of a suitable base is critical in this step to deprotonate the amino group, thereby increasing its nucleophilicity.

Proposed Synthetic Pathway

G A o-Aminoaryl Ketone + α-Methylene Ketone B Amino-substituted Quinoline A->B Friedländer Annulation (Base or Acid Catalyst) D N-(Quinolin-x-yl)-2-methoxyethanesulfonamide B->D N-Sulfonylation (Base, e.g., Pyridine, Et₃N) C 2-Methoxyethanesulfonyl Chloride C->D

Figure 2: Proposed synthesis of N-quinolinyl-2-methoxyethanesulfonamides.

Experimental Protocol: Synthesis of N-(2-phenylquinolin-4-yl)-2-methoxyethanesulfonamide (Hypothetical)

Step 1: Synthesis of 4-amino-2-phenylquinoline

This protocol is adapted from established Friedländer synthesis methodologies.[3]

  • To a solution of 2-aminoacetophenone (1.0 eq) in ethanol, add benzoylacetonitrile (1.1 eq) and a catalytic amount of a base such as potassium hydroxide.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-amino-2-phenylquinoline.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2-Methoxyethanesulfonyl Chloride

This protocol is based on standard procedures for the conversion of sulfonamides to sulfonyl chlorides.

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-methoxyethane-1-sulfonamide (1.0 eq).

  • Carefully add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • After the reaction is complete (monitored by the cessation of gas evolution), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-methoxyethanesulfonyl chloride, which can be used in the next step without further purification.

Step 3: N-Sulfonylation of 4-amino-2-phenylquinoline

  • Dissolve 4-amino-2-phenylquinoline (1.0 eq) in a suitable aprotic solvent such as pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-methoxyethanesulfonyl chloride (1.2 eq) in the same solvent to the cooled reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of water.

  • If using dichloromethane, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • If using pyridine, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Wash the organic layer as described above.

  • Purify the crude product by column chromatography on silica gel to afford the target N-(2-phenylquinolin-4-yl)-2-methoxyethanesulfonamide.

Data Presentation: Hypothetical Reaction Parameters
StepKey ReagentsSolventTemperature (°C)Time (h)Hypothetical Yield (%)
12-Aminoacetophenone, BenzoylacetonitrileEthanolReflux4-675-85
22-Methoxyethane-1-sulfonamide, Thionyl chlorideNeatReflux2-4>90 (crude)
34-Amino-2-phenylquinoline, 2-Methoxyethanesulfonyl chloridePyridine or DCM0 to RT12-1660-75

Part 2: Synthesis of Novel Pyrimidine-Sulfonamide Conjugates

Pyrimidine derivatives are of immense interest due to their prevalence in nucleobases and their broad therapeutic applications, including as antiviral and anticancer agents.[4][5] The incorporation of a 2-methoxyethanesulfonamide moiety can impart desirable physicochemical properties to these molecules.

Mechanistic Insight: Nucleophilic Aromatic Substitution and N-Sulfonylation

A common strategy for the functionalization of pyrimidines involves nucleophilic aromatic substitution (SNAr) on a pyrimidine ring activated by electron-withdrawing groups and containing a suitable leaving group (e.g., a halogen). For the synthesis of pyrimidine-sulfonamide conjugates, a precursor with an amino group is typically employed, which can then undergo N-sulfonylation with 2-methoxyethanesulfonyl chloride.

Proposed Synthetic Pathway

G A Halogenated Pyrimidine + Amine Source (e.g., NH₃) B Amino-pyrimidine A->B S_NAr Reaction D N-(Pyrimidin-x-yl)-2-methoxyethanesulfonamide B->D N-Sulfonylation (Base, e.g., Pyridine, Et₃N) C 2-Methoxyethanesulfonyl Chloride C->D

Figure 3: Proposed synthesis of N-pyrimidinyl-2-methoxyethanesulfonamides.

Experimental Protocol: Synthesis of N-(Pyrimidin-2-yl)-2-methoxyethanesulfonamide (Hypothetical)

Step 1: Synthesis of 2-Aminopyrimidine

This protocol is a standard method for the synthesis of 2-aminopyrimidine.

  • In a sealed tube, place 2-chloropyrimidine (1.0 eq) and a solution of ammonia in ethanol (excess).

  • Heat the mixture at 120-140 °C for 12-24 hours.

  • After cooling to room temperature, carefully open the tube and evaporate the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain 2-aminopyrimidine.

Step 2: N-Sulfonylation of 2-Aminopyrimidine

  • Dissolve 2-aminopyrimidine (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add 2-methoxyethanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the pyridine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield N-(pyrimidin-2-yl)-2-methoxyethanesulfonamide.

Data Presentation: Hypothetical Reaction Parameters
StepKey ReagentsSolventTemperature (°C)Time (h)Hypothetical Yield (%)
12-Chloropyrimidine, Ethanolic AmmoniaEthanol120-14012-2470-80
22-Aminopyrimidine, 2-Methoxyethanesulfonyl chloridePyridine0 to RT18-2455-70

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through standard analytical techniques. The identity and purity of the synthesized intermediates and final products should be rigorously confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the 2-methoxyethanesulfonamide moiety.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O stretches of the sulfonamide.

Conclusion: A Gateway to Novel Chemical Space

2-Methoxyethane-1-sulfonamide represents a versatile and potentially valuable reagent for the synthesis of novel quinoline and pyrimidine derivatives. The proposed protocols, based on well-established synthetic transformations, provide a solid foundation for the exploration of this chemistry. The resulting sulfonamide-containing heterocyclic compounds are expected to be of significant interest to researchers in medicinal chemistry and materials science, opening up new avenues for the development of innovative therapeutic agents and functional materials. Further investigation and optimization of the described reaction conditions are encouraged to fully unlock the synthetic potential of 2-methoxyethane-1-sulfonamide.

References

  • Ghorab, M. M., et al. (2010). Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. Arzneimittelforschung, 60(3), 141-148. Available at: [Link][1]

  • Patel, R. V., et al. (2013). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 648-655. Available at: [Link][4]

  • Chavan, N. D., et al. (2024). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports, 14(1), 7654. Available at: [Link][2]

  • El-Gaby, M. S. A., et al. (2002).
  • Pharmacodia. (n.d.). Synthesis of quinoline and its derivatives using various name reactions: An overview. IIP Series. Available at: [Link][5]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link][3]

  • PubChem. (n.d.). 2-Methoxyethane-1-sulfonamide. Available at: [Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxyethane-1-sulfonamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and optimization of 2-Methoxyethane-1-sulfonamide (CAS 51517-04-5).[1][2] This document is designed for researche...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 2-Methoxyethane-1-sulfonamide (CAS 51517-04-5).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important sulfonamide intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer robust troubleshooting solutions to enhance yield, purity, and reproducibility.

Synthesis Overview: A Two-Stage Approach

The most prevalent and reliable synthesis of 2-Methoxyethane-1-sulfonamide is a two-stage process. It begins with the preparation of the key intermediate, 2-methoxyethanesulfonyl chloride, which is subsequently reacted with an ammonia source to yield the final product.[3] Understanding this workflow is critical for diagnosing issues at each stage.

G cluster_0 Stage 1: Sulfonyl Chloride Formation cluster_1 Stage 2: Sulfonamidation A 1-Bromo-2-methoxyethane B Sodium 2-methoxyethanesulfonate A->B  + Sodium Sulfite (Na₂SO₃)  in water, reflux C 2-Methoxyethanesulfonyl Chloride (Moisture Sensitive Intermediate) B->C  + Thionyl Chloride (SOCl₂)  + DMF (cat.), heat D 2-Methoxyethane-1-sulfonamide (Final Product) C->D  + Aqueous Ammonia (NH₄OH)  Room Temperature

Caption: General workflow for the synthesis of 2-Methoxyethane-1-sulfonamide.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q: My overall yield is consistently low (<50%). What are the primary causes and how can I improve it?

A: Low yields in sulfonamide synthesis are a frequent challenge, typically stemming from the degradation of the sulfonyl chloride intermediate.[4][5]

  • Cause 1: Hydrolysis of 2-Methoxyethanesulfonyl Chloride. This is the most common culprit. Sulfonyl chlorides are highly electrophilic and react readily with water (moisture) to form the corresponding sulfonic acid.[4] This sulfonic acid is unreactive towards ammonia under these conditions, creating a dead-end for your starting material.

  • Solution 1: Implement Rigorous Anhydrous Conditions.

    • Glassware: Thoroughly dry all glassware in an oven (e.g., 125°C overnight) and cool under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.

    • Solvents & Reagents: Use anhydrous solvents for any steps involving the sulfonyl chloride. While the initial formation of the sulfonate salt is aqueous, the subsequent chlorination and amidation steps are sensitive.[4] Ensure thionyl chloride is fresh and of high purity.

    • Atmosphere: Conduct the reaction involving the sulfonyl chloride under an inert atmosphere (N₂ or Ar) to prevent exposure to atmospheric moisture.[4][5]

  • Cause 2: Inefficient Chlorination. The conversion of sodium 2-methoxyethanesulfonate to the sulfonyl chloride may be incomplete.

  • Solution 2: Optimize the Chlorination Step.

    • Catalyst: The use of a catalytic amount of N,N-Dimethylformamide (DMF) is crucial for this conversion with thionyl chloride.[3]

    • Temperature & Time: Ensure the reaction is heated sufficiently (e.g., 100°C) for an adequate duration (e.g., 3 hours) to drive the reaction to completion.[3] Monitor the reaction by quenching a small aliquot and analyzing via NMR if possible.

  • Cause 3: Inefficient Sulfonamidation. The reaction between the sulfonyl chloride and ammonia may not be optimal.

  • Solution 3: Ensure Sufficient Nucleophile.

    • Use a concentrated solution of aqueous ammonia (e.g., 25-28%) to ensure a high concentration of the nucleophile.[3]

    • While the reaction is typically fast, ensure adequate stirring time (e.g., 3 hours at room temperature) to allow for complete conversion.[3]

Q: I'm observing a significant, water-soluble impurity in my crude product. What is it and how can I prevent it?

A: This is almost certainly 2-methoxyethanesulfonic acid, the hydrolysis product of your sulfonyl chloride intermediate.[4] Its presence directly confirms that your reaction was exposed to water at a critical stage.

  • Prevention: The key is strict moisture control, as detailed in the "Low Yield" question above. Every step, from the handling of thionyl chloride to the setup of the sulfonamidation reaction, must be performed under anhydrous conditions until the point of adding the aqueous ammonia solution.

  • Removal:

    • Aqueous Wash: During the workup, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution can help remove the acidic sulfonic acid impurity by converting it to its more water-soluble salt.

    • Chromatography: If the impurity persists, it can be removed by silica gel column chromatography.[3]

Q: The final sulfonamidation step seems sluggish or incomplete. How can I drive the reaction to completion?

A: While the reaction of a sulfonyl chloride with ammonia is generally rapid, several factors can impede its progress.

  • Cause 1: Poor Quality Sulfonyl Chloride. If the intermediate was stored improperly or for a long time, it may have partially hydrolyzed, reducing its effective concentration.[5]

  • Solution 1: Use Freshly Prepared Intermediate. For best results, use the 2-methoxyethanesulfonyl chloride intermediate immediately after its synthesis and removal of excess thionyl chloride. Avoid long-term storage.

  • Cause 2: Insufficient Mixing/Mass Transfer. If using a biphasic system (e.g., adding the sulfonyl chloride in an organic solvent to aqueous ammonia), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Solution 2: Optimize Reaction Conditions.

    • Add the sulfonyl chloride (neat or dissolved in a minimal amount of an inert, dry solvent like THF or Dichloromethane) dropwise to the cold (0°C, ice bath), vigorously stirred ammonia solution. The dropwise addition helps control the exotherm of the reaction.

    • Allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[3]

Frequently Asked Questions (FAQs)

  • Q: What is the recommended purification method for the final product?

    • A: For high purity, silica gel column chromatography is effective, often using a solvent system like hexane/ethyl acetate.[3] For larger scales or to remove minor impurities from an already relatively clean product, recrystallization is a powerful technique.[4] Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.[4]

  • Q: Can I use a different base for the sulfonamidation step?

    • A: In this specific case, ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct.[6] Using an excess of ammonia is standard.[7] For other sulfonamide syntheses using primary or secondary amines, a non-nucleophilic tertiary amine base like triethylamine or pyridine is often added to scavenge HCl without competing with the main nucleophile.[4][5]

  • Q: How should I store the 2-methoxyethanesulfonyl chloride intermediate?

    • A: It is strongly recommended to use this intermediate immediately. If storage is absolutely necessary, it must be under a strictly inert atmosphere (N₂ or Ar) in a tightly sealed container, preferably at low temperatures (e.g., <4°C). Any exposure to atmospheric moisture will lead to rapid degradation.[5]

Validated Experimental Protocols

Protocol 1: Synthesis of 2-Methoxyethanesulfonyl Chloride[3]
  • Step 1a (Salt Formation): In a round-bottom flask, suspend 1-bromo-2-methoxyethane (1.0 eq) and sodium sulfite (1.1 eq) in water.

  • Heat the mixture to reflux and stir vigorously for 24 hours.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure. The resulting solid residue is crude sodium 2-methoxyethanesulfonate.

  • Step 1b (Chlorination): To the crude solid from the previous step, add thionyl chloride (10 eq) and a catalytic amount of DMF (0.05 eq) in a flask equipped with a reflux condenser under an inert atmosphere.

  • CAUTION: This step generates HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

  • Heat the mixture to 100°C and stir for 3 hours.

  • Cool the mixture and carefully evaporate the excess thionyl chloride under reduced pressure.

  • The resulting residue is crude 2-methoxyethanesulfonyl chloride, which should be used immediately in the next step.

Protocol 2: Synthesis of 2-Methoxyethane-1-sulfonamide[3]
  • Step 2a (Reaction): Cool a 25% aqueous ammonia solution (a large excess) in a flask to 0°C using an ice bath.

  • To this cold, stirred solution, add the crude 2-methoxyethanesulfonyl chloride from Protocol 1 dropwise.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction vigorously for 3 hours.

  • Step 2b (Workup & Purification):

  • Evaporate the solvent under reduced pressure.

  • Add chloroform (or another suitable organic solvent like ethyl acetate) to the residue and filter off any insoluble substances (e.g., ammonium chloride).

  • Evaporate the solvent from the filtrate to yield the crude product.

  • Purify the residue by silica gel column chromatography (e.g., eluting with a 3:7 mixture of hexane/ethyl acetate) to obtain pure 2-methoxyethane-1-sulfonamide.

Summary of Key Parameters

ParameterStage 1 (Chlorination)Stage 2 (Sulfonamidation)Rationale & Key Considerations
Solvent Neat Thionyl Chloride25% Aqueous AmmoniaStage 1 requires anhydrous conditions; Stage 2 uses water as a solvent for the ammonia nucleophile.
Key Reagents Thionyl Chloride, DMF (cat.)Aqueous AmmoniaThionyl chloride is the chlorinating agent.[3] Ammonia is the nitrogen source and base.[6]
Temperature 100°C0°C to Room Temp.Heat is required to drive the chlorination.[3] The sulfonamidation is exothermic and requires initial cooling.
Atmosphere Inert (N₂ or Ar)AirProtecting the sulfonyl chloride from moisture is critical.[4][5]
Reaction Time ~3 hours~3 hoursEnsure sufficient time for complete conversion at each stage.[3]

Troubleshooting Decision Tree

G start Problem Observed low_yield Low Overall Yield start->low_yield acid_impurity Acidic Impurity by NMR/LCMS start->acid_impurity incomplete_rxn Incomplete Sulfonamidation start->incomplete_rxn check_moisture Was the reaction run under strict anhydrous conditions? low_yield->check_moisture acid_impurity->check_moisture Primary Cause sol_wash ACTION: - Perform a basic wash (e.g., NaHCO₃) during workup to remove sulfonic acid. acid_impurity->sol_wash Remediation check_reagent_quality Was the sulfonyl chloride used immediately after preparation? incomplete_rxn->check_reagent_quality check_moisture->check_reagent_quality Yes sol_dry ACTION: - Oven-dry all glassware. - Use anhydrous solvents. - Run under N₂ or Ar. check_moisture->sol_dry No sol_fresh ACTION: - Prepare sulfonyl chloride fresh for each reaction. - Avoid storage. check_reagent_quality->sol_fresh No

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • ChemicalBook. (n.d.). 2-Methoxyethane-1-sulfonaMide synthesis.
  • BenchChem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives.
  • Guidechem. (n.d.). 2-Methoxyethane-1-sulfonaMide 51517-04-5 wiki.
  • PubChem. (n.d.). 2-Methoxyethane-1-sulfonamide.
  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and ammonia - addition / elimination.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Ammonia.
  • Wyzant. (2018, August 6). Outline the mechanism for the nucleophilic substitution reaction.

Sources

Optimization

Technical Support Center: 2-Methoxyethane-1-sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-methoxyethane-1-sulfonamide. This guide is designed to provide in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-methoxyethane-1-sulfonamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, leveraging mechanistic insights and field-proven protocols to help you overcome common challenges in your synthesis.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis of 2-methoxyethane-1-sulfonamide, which typically involves the reaction of 2-methoxyethanesulfonyl chloride with ammonia.[1][2][3]

Question 1: My final product contains a significant impurity with a higher molecular weight, and my overall yield is lower than expected. What is the likely cause?

Plausible Cause: Formation of a Disubstituted Side Product

The most probable cause is the formation of the disubstituted sulfonamide, N,N-(ethane-1,2-diylbis(sulfonyl))bis(2-methoxyethanamine) or a related secondary amine derivative. This occurs when the initially formed 2-methoxyethane-1-sulfonamide acts as a nucleophile and reacts with another molecule of the starting material, 2-methoxyethanesulfonyl chloride. This is a common issue in sulfonamide synthesis when using primary amines or ammonia.[4]

Mechanistic Insight: The primary sulfonamide product (2-methoxyethane-1-sulfonamide) still possesses a nitrogen atom with lone pair electrons. Although less nucleophilic than ammonia due to the electron-withdrawing sulfonyl group, under certain conditions (e.g., excess sulfonyl chloride, elevated temperature), it can attack the electrophilic sulfur atom of another 2-methoxyethanesulfonyl chloride molecule. The presence of a base (even excess ammonia) can deprotonate the primary sulfonamide, increasing its nucleophilicity and promoting the formation of this side product.

Mitigation Strategy & Protocol:

  • Control Stoichiometry: Ensure that the 2-methoxyethanesulfonyl chloride is the limiting reagent. A common strategy is to add the sulfonyl chloride slowly to a solution containing a significant excess of ammonia.[5] This ensures the sulfonyl chloride is more likely to react with ammonia rather than the product sulfonamide.

  • Temperature Control: Maintain a low reaction temperature (typically 0-20°C) during the addition of the sulfonyl chloride and for the duration of the reaction.[1] Lower temperatures decrease the rate of the undesired second substitution reaction more significantly than the desired primary reaction.

  • Solvent Choice: Use a solvent in which ammonia has good solubility, such as water (aqueous ammonia) or an alcohol like methanol, to maintain a high effective concentration of the primary nucleophile.[1]

Troubleshooting Workflow: Minimizing Disubstitution

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Corrective Actions cluster_3 Verification Problem Low Yield & High MW Impurity Cause Hypothesis: Disubstitution Side Reaction Problem->Cause Analyze Impurity Profile Action1 Action 1: Control Stoichiometry (Slowly add sulfonyl chloride to excess ammonia) Cause->Action1 Action2 Action 2: Reduce Temperature (Maintain 0-20°C) Cause->Action2 Action3 Action 3: Optimize Solvent (Ensure high ammonia solubility) Cause->Action3 Verification Verify by LC-MS / NMR: Confirm absence of disubstituted product Action1->Verification Action2->Verification Action3->Verification

Caption: Troubleshooting workflow for disubstitution.

Question 2: The reaction seems sluggish, and upon workup, I isolate a significant amount of a water-soluble impurity, identified as 2-methoxyethanesulfonic acid. What happened?

Plausible Cause: Hydrolysis of the Sulfonyl Chloride

2-Methoxyethanesulfonyl chloride is a reactive electrophile that is sensitive to moisture.[2] If there is excessive water in the reaction medium (beyond what is used for aqueous ammonia) or if the reaction is run for an extended period at elevated temperatures, the sulfonyl chloride can hydrolyze to form the corresponding 2-methoxyethanesulfonic acid.

Mechanistic Insight: Water can act as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of 2-methoxyethanesulfonic acid and hydrochloric acid (HCl). The generated HCl will be neutralized by the excess ammonia present, forming ammonium chloride.[6]

Mitigation Strategy & Protocol:

  • Use Anhydrous Solvents (if not using aqueous ammonia): If the reaction is performed with gaseous ammonia or an ammonia surrogate in an organic solvent, ensure all solvents and glassware are rigorously dried.

  • High Concentration of Ammonia: When using aqueous ammonia, use a concentrated solution (e.g., 25-30%) to ensure the concentration of the ammonia nucleophile is much higher than that of water.[1]

  • Reaction Time and Temperature: Avoid unnecessarily long reaction times or elevated temperatures, as both can promote the competing hydrolysis reaction. Monitor the reaction by TLC or LC-MS to determine the point of completion.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for 2-methoxyethane-1-sulfonamide?

The most common and classical synthesis involves a two-step process starting from 1-bromo-2-methoxyethane or a similar precursor.[1][2][3]

  • Formation of the Sulfonate Salt: 1-bromo-2-methoxyethane is reacted with sodium sulfite in water, typically under reflux, to form sodium 2-methoxyethanesulfonate.

  • Conversion to Sulfonyl Chloride: The resulting sulfonate salt is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) with a catalytic amount of DMF, or chlorosulfonic acid, to produce 2-methoxyethanesulfonyl chloride.[1][7]

  • Amination: The crude or purified 2-methoxyethanesulfonyl chloride is then reacted with an excess of ammonia (commonly a concentrated aqueous solution) at a controlled temperature to yield the final product, 2-methoxyethane-1-sulfonamide.[1][8]

Reaction Pathway Diagram

G Start 1-Bromo-2-methoxyethane Salt Sodium 2-methoxy- ethanesulfonate Start->Salt + Na2SO3 Chloride 2-Methoxyethane- 1-sulfonyl chloride Salt->Chloride + SOCl2 / DMF Product 2-Methoxyethane- 1-sulfonamide (Desired) Chloride->Product + NH3 (excess) Hydrolysis 2-Methoxyethanesulfonic Acid (Hydrolysis Side Product) Chloride->Hydrolysis + H2O (Moisture) Disub Disubstituted Product Product->Disub + Sulfonyl Chloride

Caption: Synthesis pathway and potential side reactions.

Q2: How critical is the purity of the 2-methoxyethanesulfonyl chloride intermediate?

The purity is highly critical. Impurities in the sulfonyl chloride can lead to side reactions and complicate purification of the final product.

Parameter Criticality Reason & Mitigation
Residual Thionyl Chloride HighCan react with ammonia to form undesirable sulfur-nitrogen byproducts. Ensure complete removal under reduced pressure after the chlorination step.[1]
Residual Water/Solvent HighWater will lead to hydrolysis as described above.[2] Ensure the intermediate is dry before proceeding to the amination step.
Purity of Starting Material MediumImpurities in the initial 1-bromo-2-methoxyethane can carry through the synthesis. Use a high-purity starting material.
Q3: Can I use an alternative to aqueous ammonia for the amination step?

Yes, several alternatives can be used, each with its own advantages and disadvantages. The choice often depends on the scale of the reaction and the desired workup procedure.

  • Gaseous Ammonia: Bubbling anhydrous ammonia gas through an organic solution of the sulfonyl chloride can provide a very clean reaction, minimizing water-related side products. However, it requires specialized equipment for handling gases.[2]

  • Ammonia Surrogates: Reagents like N-silylamines can be used. For example, reacting the sulfonyl chloride with an aminotrialkylsilane can yield the sulfonamide, with the formation of a volatile silyl chloride byproduct that is easily removed.[9] This method is often very clean but the reagents are more expensive.

  • Ammonium Salts: Ammonium hydroxide or ammonium chloride can be used, but typically require a base to free the ammonia for the reaction. Using a concentrated aqueous solution of ammonia is often the most direct and cost-effective method.[1]

References

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health (NIH). [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

  • Synthesis of Sulfonamides. ScienceDirect. [Link]

  • Preparation of sulfonamides from N-silylamines. National Institutes of Health (NIH). [Link]

  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health (NIH). [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • 2-methoxyethane-1-sulfonyl chloride. Amerigo Scientific. [Link]

  • Process for the preparation of 2-hydroxybenzenesulfonamide.
  • Process for preparing 2-mercaptoethanesulfonic acid and its salts.
  • Reactions of Acyl Chlorides with Ammonia. Chemistry LibreTexts. [Link]

  • Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate thereof.
  • Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository. [Link]

  • Preparation method of 2'-methoxyadenosine.
  • How does ammonia react with meticulous chloride? Quora. [Link]

  • Nucleophilic substitution reactions with ammonia. YouTube. [Link]

  • Making Smoke Crystals From Ammonia Gas and Hydrogen Chloride Gas. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methoxyethane-1-sulfonamide

Welcome to the technical support guide for the purification of 2-Methoxyethane-1-sulfonamide (CAS 51517-04-5). This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methoxyethane-1-sulfonamide (CAS 51517-04-5). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high purity for your compound, ensuring the reliability and reproducibility of your downstream applications.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the purification of 2-Methoxyethane-1-sulfonamide.

Q1: My crude product has a low purity (<90%) after synthesis. What is the best first step for purification?

Answer: For crude 2-Methoxyethane-1-sulfonamide, the choice between recrystallization and column chromatography depends on the nature of the impurities.

  • Recrystallization is the most efficient method for removing small amounts of impurities, especially if your crude product is a solid.[1] It is cost-effective and scalable. The key is finding a solvent that dissolves the sulfonamide well at high temperatures but poorly at room or low temperatures, while impurities remain soluble.[1]

  • Column Chromatography is preferred when impurities have similar polarity to the product or when the product is an oil. A patent describing the synthesis of 2-methoxyethanesulfonamide uses silica gel column chromatography with a hexane/ethyl acetate (3/7) eluent system to achieve purification.[2]

Recommendation: Start with a small-scale recrystallization trial. If you cannot find a suitable solvent or if purity does not improve significantly, proceed with column chromatography.

Q2: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when a supersaturated solution separates into a liquid phase instead of forming a solid lattice. This is a common issue with sulfonamides. Here are several strategies to resolve it:

  • Increase Solvent Volume: Your solution may be too concentrated. Add more hot solvent in small portions until the oil completely dissolves, then allow it to cool slowly.[3]

  • Lower the Cooling Temperature Slowly: Avoid shocking the solution by placing it directly in an ice bath. Allow it to cool to room temperature undisturbed first. Slow cooling encourages the formation of an ordered crystal lattice.[3]

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) at room temperature. Then, slowly add a miscible "anti-solvent" (in which the compound is insoluble, e.g., water or hexane) dropwise until the solution becomes persistently cloudy. This controlled reduction in solubility promotes gradual crystallization.[3]

  • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, you can:

    • Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[3]

    • Seed the solution with a tiny crystal of pure 2-Methoxyethane-1-sulfonamide.

Q3: After purification, my product is still discolored (e.g., yellow or brown). How can I obtain a white, crystalline solid?

Answer: Discoloration is typically caused by high-molecular-weight, polar impurities or degradation products. These can often be removed during recrystallization.

Solution: Add a small amount of activated charcoal to the hot solution before the filtration step of your recrystallization protocol.

  • Mechanism: Activated charcoal has a high surface area and adsorbs colored impurities.

  • Procedure: After your sulfonamide has completely dissolved in the hot solvent, remove the flask from the heat source, let it cool slightly, and add a small amount of charcoal (typically 1-2% of the solute weight). Swirl the mixture and then perform a hot filtration through a fluted filter paper or celite pad to remove the charcoal before allowing the filtrate to cool.[3]

Caution: Using too much charcoal can lead to a significant loss of your desired product due to co-adsorption.

Q4: My NMR analysis shows that the primary impurity is the corresponding sulfonic acid. Why is this happening and how do I remove it?

Answer: The presence of 2-methoxyethanesulfonic acid is a common issue. It forms from the hydrolysis of the starting material, 2-methoxyethane-1-sulfonyl chloride, which is highly sensitive to moisture.[1]

Prevention during Synthesis:

  • Ensure all glassware is oven-dried.

  • Use anhydrous solvents.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Removal during Workup/Purification:

  • Aqueous Wash: During the workup, wash the organic layer with a mild aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution. The acidic sulfonic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer, while your neutral sulfonamide remains in the organic layer.

  • Column Chromatography: If the aqueous wash is insufficient, silica gel chromatography is very effective at separating the highly polar sulfonic acid from the less polar sulfonamide product.

Purification Workflow Diagram

The following diagram outlines a general workflow for the purification and analysis of 2-Methoxyethane-1-sulfonamide.

G cluster_purification Purification Phase cluster_analysis Purity & Identity Confirmation Crude Crude Product (Post-Synthesis) TLC_Check1 Assess Purity (TLC) Crude->TLC_Check1 Recrystallization Recrystallization Trial TLC_Check1->Recrystallization Minor Impurities Column Column Chromatography (Silica Gel) TLC_Check1->Column Major Impurities / Oily Pure_Solid Purified Solid Recrystallization->Pure_Solid TLC_Check2 Check Fractions (TLC) Column->TLC_Check2 Combine Combine Pure Fractions & Evaporate TLC_Check2->Combine Combine->Pure_Solid Purity_Analysis Purity Analysis (HPLC) Pure_Solid->Purity_Analysis Identity_Confirmation Identity Confirmation (NMR, MS) Purity_Analysis->Identity_Confirmation Final_Product Final Product (>99% Purity) Identity_Confirmation->Final_Product

Caption: General purification and analysis workflow.

Frequently Asked Questions (FAQs)

Q5: How do I select the best solvent for recrystallizing 2-Methoxyethane-1-sulfonamide?

Answer: The ideal recrystallization solvent should dissolve the sulfonamide completely at its boiling point but sparingly at room temperature or below.[1] The process involves small-scale solubility tests:

  • Place ~20-30 mg of your crude solid into several test tubes.

  • Add a small amount (~0.5 mL) of a different test solvent to each tube.

  • Observe solubility at room temperature. A good candidate will show poor solubility.

  • Gently heat the insoluble mixtures. A good solvent will fully dissolve the compound upon heating.

  • Allow the clear solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystalline precipitate.

Solvent ClassExamplesPolarityComments
Alcohols Ethanol, IsopropanolPolar ProticCommonly effective for sulfonamides.[1] Can be mixed with water to fine-tune solubility.
Esters Ethyl AcetatePolar AproticGood for compounds of intermediate polarity.
Ketones AcetonePolar AproticTends to be a very strong solvent; often used in solvent/anti-solvent pairs.
Hydrocarbons Heptane, HexaneNon-polarGenerally poor solvents for sulfonamides but excellent as anti-solvents.
Water WaterVery PolarCan be an effective anti-solvent when paired with a miscible organic solvent like ethanol or acetone.
Q6: How can I assess the purity of my final product?

Answer: A combination of methods should be used to confirm both purity and identity.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment.[4] It separates the main compound from impurities, and the purity is calculated based on the relative peak areas. A typical starting point for sulfonamide analysis is a C18 reversed-phase column with a mobile phase of water and acetonitrile containing a small amount of acid (e.g., 0.1% formic acid).[3][5]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is the most powerful tool for confirming the chemical structure of your compound. The spectrum should match the expected structure of 2-Methoxyethane-1-sulfonamide, and the absence of significant impurity peaks provides strong evidence of purity. The proton of the sulfonamide (-SO₂NH-) typically appears as a singlet between 8.78 and 10.15 ppm.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. For 2-Methoxyethane-1-sulfonamide (C₃H₉NO₃S), the expected molecular weight is approximately 139.17 g/mol .[2][7]

Q7: What are the best practices for storing 2-Methoxyethane-1-sulfonamide?

Answer: Sulfonamides as a class can be susceptible to degradation, particularly through hydrolysis.[8] While specific stability data for 2-Methoxyethane-1-sulfonamide is not widely published, general best practices for sulfonamides should be followed:

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place, protected from light. A desiccator is recommended to minimize exposure to atmospheric moisture.

  • Long-Term Storage: For long-term storage, keeping the material at refrigerated temperatures (2-8 °C) or frozen is advisable. However, studies have shown that some sulfonamides can degrade during prolonged frozen storage, so periodic purity checks are recommended for critical samples.[1]

Experimental Protocols

Protocol 1: Recrystallization of 2-Methoxyethane-1-sulfonamide
  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask with a stir bar. Add the minimum amount of your chosen recrystallization solvent (e.g., 95% ethanol) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator under vacuum to obtain the purified, dry product.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rf) of ~0.25-0.35 for 2-Methoxyethane-1-sulfonamide. A 3:7 Hexane:Ethyl Acetate system has been reported.[2]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 2-Methoxyethane-1-sulfonamide.

Recrystallization Troubleshooting Diagram

G Start Start Recrystallization Problem What is the issue? Start->Problem OilingOut Product is 'Oiling Out' Problem->OilingOut Liquid separation NoCrystals No Crystals Form on Cooling Problem->NoCrystals Solution remains clear LowRecovery Recovery is Very Low Problem->LowRecovery Few crystals form Sol_Oiling Add more hot solvent OR Use a solvent/anti-solvent system OilingOut->Sol_Oiling Sol_NoCrystals Scratch flask with glass rod OR Add a seed crystal NoCrystals->Sol_NoCrystals Sol_LowRecovery Cool solution for longer / colder OR Partially evaporate solvent OR Change to a poorer solvent LowRecovery->Sol_LowRecovery

Caption: Decision tree for common recrystallization problems.

References

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies.
  • Roudaut, B. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. [Link]

  • Hormazábal, V., & Yndestad, M. (2002). Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography. Journal of AOAC International, 85(6), 1415-1419. [Link]

  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Retrieved January 2, 2026, from [Link]

  • Kolanowski, W., & Mioduszewska, H. (2002). Sulfonamide Residues In Honey. Control and Development of Analytical Procedure.
  • Szymański, W., et al. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved January 2, 2026, from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxyethane-1-sulfonamide. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum. Retrieved January 2, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Methoxyethane. Retrieved January 2, 2026, from [Link]

  • Kaczmarczyk, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. [Link]

  • Homework.Study.com. (n.d.). Provide the H-NMR spectrum for methoxyethane. Retrieved January 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane. Retrieved January 2, 2026, from [Link]

Sources

Troubleshooting

Optimizing base and solvent for sulfonylation with 2-Methoxyethane-1-sulfonamide

Answering the user's request.## Technical Support Center: Optimizing Sulfonylation Reactions Introduction: Navigating Sulfonylation with 2-Methoxyethanesulfonyl Chloride Welcome to the technical support center for optimi...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimizing Sulfonylation Reactions

Introduction: Navigating Sulfonylation with 2-Methoxyethanesulfonyl Chloride

Welcome to the technical support center for optimizing sulfonylation reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working on the synthesis of N-substituted 2-methoxyethane-1-sulfonamides. The standard and most prevalent method for this transformation involves the reaction of a primary or secondary amine with 2-methoxyethanesulfonyl chloride.[1][2] The success of this reaction—in terms of yield, purity, and scalability—is critically dependent on the judicious selection of a base and solvent system.

The core challenge in sulfonylation is to facilitate the nucleophilic attack of the amine on the highly electrophilic sulfonyl chloride while effectively neutralizing the hydrochloric acid (HCl) byproduct, all without promoting unwanted side reactions.[3] This guide provides in-depth, field-proven insights into making these critical choices, troubleshooting common experimental hurdles, and establishing robust, self-validating protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the sulfonylation of amines with 2-methoxyethanesulfonyl chloride in a direct question-and-answer format.

Question 1: Why is my reaction yield consistently low or why am I getting no product at all?

Low or no product formation is the most common issue in sulfonylation. The root cause often traces back to reagent stability, reaction conditions, or the intrinsic reactivity of the amine.

Possible Causes & Actionable Solutions:

  • Hydrolysis of 2-Methoxyethanesulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into the corresponding and unreactive sulfonic acid.[3][4]

    • Solution: Always use a fresh bottle of 2-methoxyethanesulfonyl chloride or purify the existing stock if its quality is uncertain. Crucially, ensure all glassware is rigorously oven-dried or flame-dried before use. The reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent moisture ingress.[3]

  • Inappropriate Base Selection: The base's role is to neutralize the HCl generated during the reaction. An incorrect choice can lead to poor yield.

    • Solution: For most primary and secondary amines, standard non-nucleophilic tertiary amines like triethylamine (TEA) or pyridine are effective.[2] If your amine is electron-poor or sterically hindered, its nucleophilicity will be low. In such cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be required to drive the reaction forward.[4][5] However, be aware that overly strong bases can promote side reactions (see Question 2).

  • Incorrect Solvent Choice: The solvent must dissolve the reactants and facilitate the reaction without participating in it.

    • Solution: Aprotic solvents are the standard choice.[4] Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent starting points for many systems. For reactions that are sluggish at room temperature or for less soluble starting materials, a more polar aprotic solvent like acetonitrile or N,N-Dimethylformamide (DMF) can be beneficial.[4][6] Polar solvents can stabilize the charged intermediates in the transition state, potentially increasing the reaction rate.[7][8]

  • Low Amine Nucleophilicity: Sterically hindered or electron-deficient amines are poor nucleophiles and react slowly.

    • Solution: For these challenging substrates, more forcing conditions may be necessary. This can include increasing the reaction temperature or using microwave-assisted synthesis to overcome the activation energy barrier.[4][9] Alternatively, the use of a Lewis acid catalyst, such as indium, has been shown to activate the sulfonyl chloride, making it more susceptible to attack by a weak nucleophile.[10]

Question 2: I'm using a primary amine and observing a significant amount of a di-sulfonated byproduct. How can I improve selectivity for the mono-sulfonamide?

Di-sulfonylation, the formation of R-N(SO₂R')₂, is a frequent side reaction with primary amines.[11] It occurs because the initially formed mono-sulfonamide still possesses an N-H proton. This proton is acidic and can be removed by the base, creating a sulfonamide anion that is nucleophilic enough to attack a second molecule of the sulfonyl chloride.[11]

Strategies to Promote Mono-Sulfonylation:

  • Control Stoichiometry and Addition Rate: This is the most critical parameter.

    • Solution: Use a slight excess of the primary amine (1.1–1.2 equivalents) relative to the 2-methoxyethanesulfonyl chloride (1.0 equivalent). This ensures the sulfonyl chloride is consumed before it can react with the mono-sulfonated product. Furthermore, add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over an extended period (e.g., 30–60 minutes).[11] This slow addition keeps the instantaneous concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[11]

  • Modify Base Conditions: The strength and steric bulk of the base are key.

    • Solution: Avoid using an excessive amount of a strong, non-hindered base like TEA if di-sulfonylation is an issue. Switch to a weaker base like pyridine or a more sterically hindered base like 2,6-lutidine. These bases are still capable of neutralizing HCl but are less efficient at deprotonating the mono-sulfonamide product, thus suppressing the side reaction.[11]

  • Reduce Reaction Temperature: Lowering the temperature can often increase selectivity.

    • Solution: Perform the reaction at 0 °C or even lower temperatures (e.g., -20 °C). While this will slow down both the desired and undesired reactions, it often has a more pronounced inhibitory effect on the less favorable di-sulfonylation pathway.[11]

Troubleshooting Workflow for Di-Sulfonylation start Di-Sulfonylation Observed? step1 Step 1: Adjust Stoichiometry & Slow Addition Rate start->step1 Yes step2 Step 2: Modify Base (Weaker / Hindered) step1->step2 No end_ok Problem Solved: Mono-sulfonamide is Major Product step1->end_ok Yes step3 Step 3: Lower Temperature (e.g., 0°C or below) step2->step3 No step2->end_ok Yes step3->end_ok Yes end_nok Issue Persists: Consider Alternative Synthetic Route step3->end_nok No

Caption: A workflow for troubleshooting and resolving di-sulfonylation issues.[11]

Question 3: My product purification is difficult due to residual starting materials or byproducts. What are the best workup and purification strategies?

Effective purification begins with a clean reaction and a well-designed workup procedure.

Recommendations for Workup and Purification:

  • Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), carefully quench any remaining sulfonyl chloride. This is typically done by adding water or a dilute aqueous solution of a nucleophile like ammonium hydroxide.

  • Aqueous Wash: A standard workup involves diluting the reaction mixture with an organic solvent (like DCM or ethyl acetate) and washing it sequentially in a separatory funnel.[3]

    • 1M HCl Wash: Removes the tertiary amine base (e.g., TEA, pyridine) and any unreacted starting amine by converting them into their water-soluble ammonium salts.

    • Saturated NaHCO₃ Wash: Neutralizes any remaining acid.

    • Brine Wash: Removes the bulk of the dissolved water from the organic layer.

  • Purification Techniques:

    • Flash Column Chromatography: This is the most common method for purifying sulfonamides. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective and scalable purification method.[12] Common solvent systems include ethanol/water or ethyl acetate/hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the sulfonylation of an amine? The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion. The protonated sulfonamide is then deprotonated by a base to yield the final product and the ammonium salt of the base.[9]

General Mechanism of Sulfonylation Amine R₂-NH Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack SulfonylChloride R₁-SO₂Cl SulfonylChloride->Intermediate Base Base Byproduct Base-H⁺ Cl⁻ Base->Byproduct ProtonatedSulfonamide R₁-SO₂-N⁺HR₂ Cl⁻ Intermediate->ProtonatedSulfonamide Elimination of Cl⁻ Product R₁-SO₂-NR₂ ProtonatedSulfonamide->Product Deprotonation

Caption: The reaction mechanism for amine sulfonylation.[9]

Q2: How do I select the optimal base for my specific amine? The choice of base is a balance between reactivity and the potential for side reactions. The table below provides a guide for common bases.

Base TypeExamplesPropertiesBest ForPotential Issues
Weak, Hindered Pyridine, 2,6-LutidineWeaker bases, sterically encumbered.Standard primary/secondary amines where di-sulfonylation is a concern.[2][11]May be too weak for unreactive (electron-poor) amines.
Strong, Non-nucleophilic Triethylamine (TEA), DIPEAStronger, non-nucleophilic, commonly used.[2]General purpose for most primary and secondary amines.Can promote di-sulfonylation with primary amines if not controlled.[11]
Very Strong, Non-nucleophilic DBU, Proton SpongeVery strong, non-nucleophilic amidine/amine bases.Unreactive substrates, such as sterically hindered or electron-poor amines.[4][5]Can promote elimination or other side reactions if the substrate is sensitive.

Q3: How does solvent polarity impact the reaction rate? Solvent polarity can significantly influence the reaction rate. The transition state of the sulfonylation reaction involves charge separation. Polar solvents are better at stabilizing this charged transition state, which lowers the activation energy and increases the reaction rate compared to non-polar solvents.[7][13] Therefore, if a reaction is sluggish in a less polar solvent like DCM, switching to a more polar aprotic solvent like acetonitrile or DMF can often accelerate it.[4]

Q4: Are there any safety considerations when working with 2-methoxyethanesulfonyl chloride? Yes. Sulfonyl chlorides are corrosive and lachrymatory (tear-inducing). They react exothermically with water and other nucleophiles. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

General Experimental Protocol

This protocol provides a robust starting point for the sulfonylation of a generic primary or secondary amine. It should be optimized for each specific substrate.

Materials:

  • Primary or Secondary Amine (1.1 mmol, 1.1 eq)

  • 2-Methoxyethanesulfonyl Chloride (1.0 mmol, 1.0 eq)

  • Anhydrous Base (e.g., Pyridine or Triethylamine, 1.5 mmol, 1.5 eq)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), ~0.1 M)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 mmol).

  • Inert Atmosphere: Seal the flask with a septum and place it under an inert atmosphere of dry nitrogen or argon.

  • Dissolution: Add anhydrous DCM (~10 mL) via syringe to dissolve the amine.

  • Addition of Base: Add the anhydrous base (1.5 mmol) dropwise via syringe to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate dry vial, dissolve 2-methoxyethanesulfonyl chloride (1.0 mmol) in a small amount of anhydrous DCM (~2 mL). Draw this solution into a syringe and add it dropwise to the cold, stirred amine solution over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water (5 mL). Transfer the mixture to a separatory funnel, dilute with additional DCM (20 mL), and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel or by recrystallization to yield the pure N-substituted 2-methoxyethane-1-sulfonamide.

References

  • Synthetic Routes of Sulfonarnide Derivatives: A Brief Review. ResearchGate. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • Sulfonamide Scaffold Synthesis Methods: A Review. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes. Royal Society of Chemistry. Available at: [Link]

  • How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]

  • Sulfonamide purification process.Google Patents.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • A novel, efficient and eco-friendly procedure for the synthesis of sulfonamides and sulfonate esters under microwave irradiation and solvent-free conditions. Royal Society of Chemistry. Available at: [Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. ResearchGate. Available at: [Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Semantic Scholar. Available at: [Link]

  • Effect of Solvent on Sn1 Reaction. YouTube. Available at: [Link]

  • Process to prepare sulfonamides.Google Patents.

Sources

Optimization

Technical Support Center: Purification of 2-Methoxyethane-1-sulfonamide

Welcome to the technical support center for challenges related to the synthesis and purification of 2-Methoxyethane-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scien...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the synthesis and purification of 2-Methoxyethane-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common impurities, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommended purification strategies to ensure you achieve the highest possible purity for your downstream applications.

Section 1: Understanding the Impurity Landscape

The synthesis of 2-Methoxyethane-1-sulfonamide, commonly prepared via the reaction of 2-methoxyethanesulfonyl chloride with an ammonia source, is a robust transformation.[1] However, like any chemical reaction, it is susceptible to the formation of impurities that can complicate downstream processes and compromise the integrity of final compounds. A proactive understanding of potential impurities is the first step toward effective removal.

The classic synthesis approach involves reacting a sulfonyl chloride with an amine, where a base is often added to neutralize the generated HCl.[2]

Table 1: Common Impurities in 2-Methoxyethane-1-sulfonamide Synthesis

Impurity NameChemical StructureOrigin / Reason for FormationTypical Analytical Signature
2-Methoxyethanesulfonyl Chloride CH₃OCH₂CH₂SO₂ClUnreacted starting material due to incomplete reaction or improper stoichiometry.Oily residue, sharp odor. Distinct mass in LC-MS. Highly reactive with moisture.
Ammonium Chloride (or other salts) NH₄ClByproduct of the reaction between ammonia and HCl generated in situ.Water-soluble solid. Not typically seen in LC-MS or GC-MS of the organic extract.
2-Methoxyethanesulfonic Acid CH₃OCH₂CH₂SO₃HHydrolysis of the starting sulfonyl chloride by moisture present in the reaction.[3][4]Highly polar, water-soluble. May appear as a baseline distortion or early-eluting peak in reverse-phase HPLC.
Bis-(2-methoxyethyl)sulfonamide (CH₃OCH₂CH₂)₂SO₂NHA potential, though less common, impurity from complex side reactions.Higher molecular weight peak in LC-MS compared to the desired product.

Section 2: Troubleshooting and Purification Protocols (Q&A)

This section provides direct answers and step-by-step protocols for the most common issues encountered during the purification of 2-Methoxyethane-1-sulfonamide.

Q1: My crude product is an oil or a low-melting solid with broad NMR peaks. What's the likely cause and how do I fix it?

A1: This is a classic sign of significant impurities, most commonly residual starting material (2-methoxyethanesulfonyl chloride) and its hydrolysis product (2-methoxyethanesulfonic acid). "Oiling out" during crystallization is often caused by a high concentration of impurities which disrupts the crystal lattice formation.[5]

Expert Insight: The sulfonyl chloride is reactive and will hydrolyze in the presence of water, especially during aqueous work-up, forming the corresponding sulfonic acid.[3][4] Both the unreacted sulfonyl chloride and the resulting sulfonic acid will broaden NMR signals and depress the melting point. The first line of defense is a proper aqueous work-up to remove these polar impurities.

This protocol is designed to remove acidic impurities and water-soluble salts.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash (Base): Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and extract the acidic 2-methoxyethanesulfonic acid into the aqueous layer.

    • Mechanism: NaHCO₃ reacts with the sulfonic acid (R-SO₃H) to form the highly water-soluble sodium sulfonate salt (R-SO₃⁻Na⁺).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and break up any emulsions.

  • Drying & Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude solid product.

G cluster_0 Aqueous Work-up Workflow dissolve 1. Dissolve Crude Product in Ethyl Acetate wash_bicarb 2. Wash with Sat. NaHCO₃ (Removes Sulfonic Acid) dissolve->wash_bicarb wash_brine 3. Wash with Brine (Removes Water) wash_bicarb->wash_brine dry 4. Dry Organic Layer (Na₂SO₄) wash_brine->dry concentrate 5. Concentrate (Rotary Evaporator) dry->concentrate

Caption: Workflow for basic aqueous work-up.

Q2: After an aqueous work-up, my product is a solid, but TLC and LC-MS analysis still show multiple spots/peaks. What is the next step?

A2: If impurities persist after a thorough work-up, recrystallization is the most effective and scalable method for purification. The key is selecting an appropriate solvent system where the desired sulfonamide has high solubility at elevated temperatures but low solubility at room or cold temperatures, while impurities remain in solution.[5]

Expert Insight: Sulfonamides are typically crystalline solids due to the rigid nature of the functional group, making them excellent candidates for recrystallization.[2] Ethanol-water or isopropanol-water mixtures are often effective solvent systems for sulfonamides.[5][6]

  • Solvent Selection: Start by testing solubility in various solvents. Good candidates will dissolve the compound when hot but not when cold. For this compound, an ethanol/water or isopropanol/water system is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., hot ethanol) until the solid just dissolves completely.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[5]

  • Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid (cloudy). Add a drop or two of the primary solvent to redissolve the precipitate, then allow the flask to cool slowly to room temperature.

  • Cooling & Isolation: For maximum yield, cool the flask in an ice bath once it has reached room temperature.[6] Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

G troubleshooting Impurity Detected Post-Workup Is the impurity significantly different in polarity? Yes No chromatography Advanced Purification: Column Chromatography troubleshooting:s->chromatography Impurity has different polarity recrystallization Primary Purification: Recrystallization troubleshooting:s->recrystallization Impurity has similar polarity

Caption: Decision tree for post-work-up purification.

Q3: Recrystallization failed or is not improving purity sufficiently. How can I purify my compound?

A3: When impurities have very similar solubility profiles to the desired product, or when the product "oils out" persistently, column chromatography is the preferred method.[5] This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[8]

Expert Insight: For 2-Methoxyethane-1-sulfonamide, a moderately polar compound, normal-phase silica gel chromatography is highly effective. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can provide excellent separation from both less polar and more polar impurities.[8] A typical mobile phase would be a mixture of hexane and ethyl acetate.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 90:10 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with the starting mobile phase. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move from 90:10 to 70:30 Hexane:Ethyl Acetate) to elute the more polar compounds. The desired product should elute as a single spot on TLC.

  • Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified 2-Methoxyethane-1-sulfonamide.

Table 2: Typical Chromatography Conditions

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar organic compounds.
Mobile Phase Hexane / Ethyl Acetate GradientAllows for separation of a range of impurities. A starting point could be a 3:7 mixture of hexane and ethyl acetate.[1]
Detection TLC with UV visualization (254 nm)Provides rapid, qualitative analysis of collected fractions.

Section 3: Purity Assessment

After purification, it is crucial to confirm the purity and identity of the 2-Methoxyethane-1-sulfonamide.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity assessment. A pure compound should show a single major peak.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.

By following these troubleshooting guides and protocols, researchers can effectively remove common impurities from 2-Methoxyethane-1-sulfonamide reactions, ensuring the quality and reliability of their scientific outcomes.

References

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • BenchChem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • ChemicalBook. (n.d.). 2-Methoxyethane-1-sulfonaMide synthesis.
  • BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • King, J. F., & Dueck, R. (1970). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.
  • BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Gadani, K., Tak, P., Mehta, M., & Shorgar, N. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.
  • Wikipedia. (n.d.). Sulfonamide.

Sources

Troubleshooting

Stability issues with 2-Methoxyethane-1-sulfonamide under acidic or basic conditions

Welcome to the technical support center for 2-Methoxyethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxyethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of 2-Methoxyethane-1-sulfonamide under various experimental conditions.

Introduction to the Stability of 2-Methoxyethane-1-sulfonamide

2-Methoxyethane-1-sulfonamide is an organic compound containing a sulfonamide functional group. The stability of this group is a critical factor in its handling, storage, and application in synthetic chemistry. Like other sulfonamides, its stability is significantly influenced by pH and temperature. The primary degradation pathway for sulfonamides is the hydrolysis of the sulfur-nitrogen (S-N) bond.[1] Generally, sulfonamides are more susceptible to degradation under acidic conditions compared to neutral or alkaline conditions.[2]

This guide will address common questions and issues related to the stability of 2-Methoxyethane-1-sulfonamide, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Methoxyethane-1-sulfonamide under acidic or basic conditions?

A1: The most common degradation pathway for sulfonamides, including likely for 2-Methoxyethane-1-sulfonamide, is the hydrolytic cleavage of the sulfur-nitrogen (S-N) bond.[1][3]

  • Under acidic conditions: The nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the S-N bond, yielding 2-methoxyethanesulfonic acid and ammonia (which will be protonated to form ammonium ions in the acidic medium).[1][3] S-N bond cleavage is often favorable under acidic conditions as the protonated amine group becomes less reactive towards nucleophiles, making the sulfonic group the most reactive site.[3]

  • Under basic conditions: The sulfonamide nitrogen can be deprotonated, forming an anion. While generally more stable than under acidic conditions, hydrolysis can still occur, typically through nucleophilic attack of a hydroxide ion on the sulfur atom.[4] This would also result in the formation of 2-methoxyethanesulfonic acid and ammonia. Alkaline hydrolysis of small sulfonamides is generally much slower than that of similar amides.[4]

Q2: What are the expected degradation products of 2-Methoxyethane-1-sulfonamide?

A2: Based on the primary degradation pathway of S-N bond cleavage, the expected degradation products are:

PrecursorDegradation Products
2-Methoxyethane-1-sulfonamide2-Methoxyethanesulfonic acid and Ammonia
Q3: How does pH affect the stability of 2-Methoxyethane-1-sulfonamide?

A3: The rate of hydrolysis of sulfonamides is highly dependent on pH. For many sulfonamides, maximum stability is observed in the neutral to slightly alkaline pH range.[1][5][6] Extreme pH conditions, both highly acidic and highly basic, are likely to accelerate degradation, with acidic conditions generally promoting more rapid hydrolysis.[2][6]

A study on various sulfonamides found that they were generally hydrolytically stable at pH 9.0 and less stable at pH 4.0.[5][6]

Q4: What is the influence of temperature on the stability of 2-Methoxyethane-1-sulfonamide?

A4: As with most chemical reactions, the rate of degradation of 2-Methoxyethane-1-sulfonamide is expected to increase with temperature.[1] Therefore, for long-term storage of the compound or its solutions, it is advisable to use lower temperatures. The effect of temperature on stability can be quantified by conducting studies at elevated temperatures and using the Arrhenius equation to predict degradation rates at other temperatures.[1]

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my chromatogram after dissolving 2-Methoxyethane-1-sulfonamide in an acidic mobile phase.

Potential Cause: This is likely due to the acid-catalyzed hydrolysis of the sulfonamide. The acidic mobile phase is causing the 2-Methoxyethane-1-sulfonamide to degrade on the column or in the vial, leading to the appearance of degradation products.

Solutions:

  • Adjust Mobile Phase pH: If possible, increase the pH of your mobile phase to a neutral or slightly basic range where the sulfonamide is more stable.

  • Use a Buffered System: Employ a suitable buffer to maintain a stable pH throughout the chromatographic run.

  • Minimize Sample Residence Time: Analyze the sample as quickly as possible after preparation to minimize the time it spends in the acidic environment.

  • Lower the Temperature: If your HPLC system has a temperature-controlled autosampler and column compartment, running the analysis at a lower temperature can slow down the degradation.

Issue 2: My reaction yield is low when using 2-Methoxyethane-1-sulfonamide in a strongly basic solution.

Potential Cause: While generally more stable in basic conditions than acidic ones, prolonged exposure to strong bases, especially at elevated temperatures, can still lead to the hydrolysis of 2-Methoxyethane-1-sulfonamide.

Solutions:

  • Moderate the Base: If the reaction chemistry allows, use a milder base or a lower concentration of the strong base.

  • Control the Temperature: Perform the reaction at the lowest effective temperature to minimize degradation.

  • Shorten Reaction Time: Monitor the reaction progress closely and stop it as soon as the desired conversion is achieved to avoid prolonged exposure to the basic conditions.

  • Consider an Alternative Synthetic Route: If the sulfonamide is inherently unstable under the required basic conditions, you may need to explore a different synthetic strategy where the sulfonamide moiety is introduced at a later stage.

Issue 3: How can I perform a forced degradation study on 2-Methoxyethane-1-sulfonamide to identify potential degradants?

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods. [7][8][9] Here is a general protocol for conducting a forced degradation study on 2-Methoxyethane-1-sulfonamide.

Objective: To generate potential degradation products of 2-Methoxyethane-1-sulfonamide under various stress conditions.

Materials:

  • 2-Methoxyethane-1-sulfonamide

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Temperature-controlled oven or water bath

  • Photostability chamber or a UV lamp

Experimental Workflow:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare stock solution of 2-Methoxyethane-1-sulfonamide in a suitable solvent acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose aliquots to stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose aliquots to stress oxidative Oxidative Degradation (3% H₂O₂, RT) prep->oxidative Expose aliquots to stress thermal Thermal Degradation (Solid & Solution, 80°C) prep->thermal Expose aliquots to stress photo Photolytic Degradation (UV/Vis light) prep->photo Expose aliquots to stress neutralize Neutralize acid/base samples acid->neutralize base->neutralize analyze Analyze all samples by HPLC-UV/MS at different time points (e.g., 0, 2, 4, 8, 24h) oxidative->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Identify and quantify degradation peaks. Determine degradation pathways. analyze->evaluate

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Methoxyethane-1-sulfonamide (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile or methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M or 1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) and take samples at various time points (e.g., 2, 8, 24 hours).[2]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M or 1 M NaOH. Follow the same temperature and time course as the acid hydrolysis.[2]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and monitor over time.

  • Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 80°C) and analyze at different time points.

  • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw a sample. For the acid and base hydrolysis samples, neutralize them before analysis. Analyze all samples by a suitable, validated stability-indicating HPLC method.

Analytical Methods for Stability Monitoring

A robust analytical method is crucial for accurately assessing the stability of 2-Methoxyethane-1-sulfonamide. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[10][11]

Key Considerations for Method Development:

  • Column Selection: A C18 column is a good starting point for reversed-phase chromatography.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be optimized for the best peak shape and stability of the analyte.

  • Detection: UV detection is suitable if the compound has a chromophore. If not, or for more sensitive and specific detection of degradation products, mass spectrometry (LC-MS) is highly recommended.[10]

  • Method Validation: The analytical method must be validated to be "stability-indicating," meaning it can separate the intact compound from all potential degradation products and quantifiable.

Example HPLC Method Parameters (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength or MS
Injection Volume 10 µL

Summary of Stability Profile

ConditionExpected Stability of 2-Methoxyethane-1-sulfonamidePrimary Degradation Pathway
Highly Acidic (pH < 3) LowS-N bond hydrolysis
Mildly Acidic (pH 4-6) Moderate to LowS-N bond hydrolysis
Neutral (pH ~7) HighMinimal hydrolysis
Basic (pH > 8) HighSlow S-N bond hydrolysis
Elevated Temperature Decreases with increasing temperatureS-N bond hydrolysis
Oxidative Stress To be determined by studyOxidation of sulfur or other parts of the molecule
Photolytic Stress To be determined by studyPhotodegradation

References

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF - ResearchGate. Available from: [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC - PubMed Central. Available from: [Link]

  • and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing). Available from: [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides | Inorganic Chemistry. Available from: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions - PubMed. Available from: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available from: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. Available from: [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. Available from: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate. Available from: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available from: [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. Available from: [Link]

  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Available from: [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism - PubMed. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Forced Degradation Studies - MedCrave online. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • Mild and General Method for the Synthesis of Sulfonamides - Organic Chemistry Portal. Available from: [Link]

  • 2-methoxyethane-1-sulfonamide (C3H9NO3S) - PubChemLite. Available from: [Link]

  • 2-Methoxyethane-1-sulfonamide | C3H9NO3S | CID 18951506 - PubChem. Available from: [Link]

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  • The Synthesis of Functionalised Sulfonamides - UCL Discovery. Available from: [Link]

  • Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton - MDPI. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - MDPI. Available from: [Link]

  • Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ 6 -sulfanenitrile Intermediate - PubMed. Available from: [Link]

  • Step-by-Step Guide to Stability Studies for Beginners in the Pharmaceutical Industry. Available from: [Link]

  • 2-Methoxyethane-1-sulfonyl chloride | C3H7ClO3S | CID 13480221 - PubChem. Available from: [Link]

  • Thermal decomposition of 2-methyl-2-propanesulfonyl chloride in the liquid and vapor phases - UA. Available from: [Link]

  • Trichloronitrosomethane. Part II. Thermal decomposition, and an improved synthesis, of trichloronitrosomethane - ResearchGate. Available from: [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. | Semantic Scholar. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of 2-Methoxyethane-1-sulfonamide by High-Performance Liquid Chromatography

In the landscape of pharmaceutical development and chemical research, the meticulous verification of a compound's purity is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth, compara...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the meticulous verification of a compound's purity is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-Methoxyethane-1-sulfonamide, a key intermediate in various synthetic pathways. We will explore the rationale behind methodological choices, present comparative experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction: The Significance of Purity for 2-Methoxyethane-1-sulfonamide

2-Methoxyethane-1-sulfonamide (CAS 51517-04-5) is a polar molecule with the chemical formula C3H9NO3S.[1][2] Its utility as a building block in medicinal chemistry and other specialized fields necessitates a stringent assessment of its purity profile. Impurities, which can arise from starting materials, by-products, or degradation products, can significantly impact the compound's reactivity, biological activity, and safety profile. Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure but a critical component of the research and development process. High-Performance Liquid Chromatography (HPLC) stands out as the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3][4]

The Analytical Challenge: Addressing the Polarity of 2-Methoxyethane-1-sulfonamide

The primary challenge in the HPLC analysis of 2-Methoxyethane-1-sulfonamide lies in its high polarity. Traditional reversed-phase (RP) HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, often struggles to retain highly polar compounds, leading to their elution at or near the solvent front.[5] This results in poor separation from other polar impurities and an inaccurate assessment of purity. To overcome this, alternative chromatographic strategies are required. This guide will compare the performance of conventional Reversed-Phase HPLC with that of Hydrophilic Interaction Liquid Chromatography (HILIC), a technique specifically designed for the separation of polar analytes.[5][6][7]

Comparative Analysis of HPLC Methodologies

The selection of the appropriate HPLC method is paramount for achieving accurate and reliable purity analysis. Below, we compare two distinct approaches: Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-phase HPLC is the most common mode of liquid chromatography, but its application to highly polar compounds like 2-Methoxyethane-1-sulfonamide can be limited.

  • Principle: Separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18 or C8). More polar compounds have weaker interactions and elute earlier.

  • Advantages: Robust, well-understood, and a wide variety of columns are available.[3]

  • Limitations for Polar Analytes: Poor retention of highly polar compounds, leading to co-elution with the solvent front and inadequate separation from polar impurities.[5]

HILIC has emerged as a powerful technique for the separation of polar and hydrophilic compounds.[6]

  • Principle: HILIC utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar aqueous solvent. A water-rich layer is formed on the surface of the stationary phase, and separation occurs through partitioning of the analyte between this aqueous layer and the bulk mobile phase.[6]

  • Advantages: Excellent retention and separation of highly polar compounds, complementary selectivity to RP-HPLC, and compatibility with mass spectrometry due to the high organic content of the mobile phase.[7]

  • Considerations: Method development can be more complex than for RP-HPLC, and careful control of mobile phase water content is crucial for reproducibility.

Experimental Comparison: RP-HPLC vs. HILIC

To illustrate the practical differences between these two techniques for the analysis of 2-Methoxyethane-1-sulfonamide, a comparative study was conducted.

A sample of synthesized 2-Methoxyethane-1-sulfonamide, potentially containing starting materials and by-products such as 2-methoxy-1-ethanesulfonyl chloride[8] and other related impurities, was analyzed using both a standard RP-HPLC method and an optimized HILIC method. The performance of each method was evaluated based on retention factor (k'), resolution (Rs), peak symmetry (As), and theoretical plates (N).

The following table summarizes the chromatographic performance for the main component, 2-Methoxyethane-1-sulfonamide, and a known polar impurity.

Parameter Reversed-Phase (RP) HPLC (C18 Column) Hydrophilic Interaction Liquid Chromatography (HILIC) (Amide Column)
Retention Factor (k') of 2-Methoxyethane-1-sulfonamide 0.23.5
Resolution (Rs) between Main Peak and Polar Impurity 0.82.5
Peak Symmetry (As) of 2-Methoxyethane-1-sulfonamide 1.31.1
Theoretical Plates (N) for 2-Methoxyethane-1-sulfonamide 35008500

Analysis of Results: The data clearly demonstrates the superiority of the HILIC method for this application. The significantly higher retention factor in the HILIC method indicates strong interaction with the stationary phase, moving the analyte away from the void volume. This enhanced retention allows for a much-improved resolution between the main peak and the polar impurity. Furthermore, the HILIC method provides better peak shape (symmetry closer to 1) and higher column efficiency (greater number of theoretical plates), leading to sharper peaks and improved sensitivity.

Detailed Experimental Protocols

For transparency and reproducibility, the detailed step-by-step methodologies for both the RP-HPLC and HILIC analyses are provided below.

Caption: RP-HPLC Experimental Workflow.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • 2-Methoxyethane-1-sulfonamide sample

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the 2-Methoxyethane-1-sulfonamide sample in 10 mL of a 50:50 (v/v) mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: 210 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      25.1 5

      | 30 | 5 |

  • Data Analysis: Integrate the peak areas of all observed peaks. Calculate the percentage purity by dividing the peak area of 2-Methoxyethane-1-sulfonamide by the total peak area of all peaks.[3]

Caption: HILIC Experimental Workflow.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Ammonium Acetate (LC-MS grade)

  • Acetic Acid (glacial)

  • 2-Methoxyethane-1-sulfonamide sample

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the 2-Methoxyethane-1-sulfonamide sample in 10 mL of a 90:10 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Detection Wavelength: 210 nm

    • Gradient Program:

      Time (min) % Mobile Phase A
      0 5
      10 40
      12 40
      12.1 5

      | 15 | 5 |

  • Data Analysis: Integrate the peak areas of all observed peaks. Calculate the percentage purity by dividing the peak area of 2-Methoxyethane-1-sulfonamide by the total peak area of all peaks.

Method Validation: Ensuring Trustworthiness and Compliance

A developed analytical method is only as reliable as its validation. The HILIC method, being the superior approach, should undergo a thorough validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11] This ensures the method is fit for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion and Recommendations

For the purity analysis of the highly polar compound 2-Methoxyethane-1-sulfonamide, the Hydrophilic Interaction Liquid Chromatography (HILIC) method is demonstrably superior to conventional Reversed-Phase HPLC. The HILIC approach provides the necessary retention and resolution to accurately separate the main component from its potential polar impurities, ensuring a reliable and accurate purity assessment. It is strongly recommended that researchers and drug development professionals adopt a HILIC-based methodology for the quality control of 2-Methoxyethane-1-sulfonamide and other similarly polar compounds. The subsequent validation of the chosen method according to ICH guidelines is a critical step to guarantee data integrity and regulatory compliance.

References

  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Restek. Here's to HILIC: tailor-made for the MS analysis of polar analytes and highly water-soluble species. [Link]

  • Buchi. Why HILIC is what your polar compounds need for purification. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Letters in Applied NanoBioScience. The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]

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Comparative

A Comparative Guide to the Efficacy of Novel Sulfonamide Derivatives in Therapeutic Research

In the landscape of modern drug discovery, the sulfonamide scaffold remains a cornerstone of medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1][2][3] This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the sulfonamide scaffold remains a cornerstone of medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1][2][3] This guide provides a comprehensive comparison of the efficacy of emerging sulfonamide derivatives, with a particular focus on the potential of alkoxy-substituted aliphatic sulfonamides, against other established and experimental compounds. While specific research on 2-methoxyethane-1-sulfonamide derivatives is limited, we will explore the broader class of related structures and their performance in preclinical studies, offering insights for researchers, scientists, and drug development professionals.

The Enduring Legacy and Expanding Horizons of Sulfonamide-Based Therapeutics

The sulfonamide functional group (-SO₂NH₂) has been a privileged structure in pharmacology since the discovery of its antibacterial properties.[4] Beyond their initial success as antimicrobial agents, sulfonamide derivatives have been successfully developed as diuretics, hypoglycemics, and more recently, as potent enzyme inhibitors for the treatment of cancer and other diseases.[2][3][5] Their continued relevance stems from their ability to engage in key hydrogen bonding interactions with biological targets, their synthetic tractability, and the vast chemical space that can be explored through substitution.[6]

The exploration of novel sulfonamide derivatives is driven by the need to overcome challenges such as drug resistance and off-target effects associated with existing therapies.[5] By modifying the core sulfonamide structure, medicinal chemists aim to enhance potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: A Multifaceted Approach to Disease Modulation

The therapeutic efficacy of sulfonamide derivatives is rooted in their diverse mechanisms of action, which are highly dependent on the nature of the substituents attached to the sulfonamide core.

Enzyme Inhibition: A Key Strategy in Cancer Therapy

A significant area of investigation for novel sulfonamide derivatives is their role as enzyme inhibitors in oncology.[3][5] Several key enzyme families are targeted:

  • Carbonic Anhydrases (CAs): These enzymes are involved in pH regulation and are often overexpressed in tumors. Sulfonamides are potent inhibitors of CAs, leading to a disruption of the tumor microenvironment.[2][7]

  • Tyrosine Kinases: These enzymes play a crucial role in cell signaling pathways that govern cell proliferation and survival. Certain sulfonamide derivatives have been shown to act as tyrosine kinase inhibitors.[3]

  • Matrix Metalloproteinases (MMPs): MMPs are involved in the degradation of the extracellular matrix, a process critical for cancer cell invasion and metastasis. Sulfonamide-based MMP inhibitors can prevent this process.[3]

  • PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer. Novel sulfonamide derivatives have been designed as dual PI3K/mTOR inhibitors.[8]

The following diagram illustrates the central role of the PI3K/mTOR pathway in cell regulation and its inhibition by specific sulfonamide derivatives.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Sulfonamide Sulfonamide Derivative (e.g., Compound 22c) Sulfonamide->PI3K Inhibits Sulfonamide->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition by sulfonamide derivatives.

Antimicrobial Activity: Targeting Essential Metabolic Pathways

In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid.[4] Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, inhibiting bacterial growth and replication.

Comparative Efficacy: Benchmarking Novel Sulfonamides

The true measure of a novel therapeutic agent lies in its performance relative to existing standards of care and other investigational drugs. The following sections present a comparative analysis of the efficacy of various sulfonamide derivatives based on available preclinical data.

Anticancer Activity

The development of sulfonamides as anticancer agents has yielded promising candidates with potent activity against various cancer cell lines.

Table 1: Comparative Anticancer Activity of Sulfonamide Derivatives

Compound/DrugTarget(s)Cancer Cell LineIC₅₀ (nM)Reference
Compound 22c PI3Kα/mTORHCT-116 (Colon)20[8]
Compound 22c PI3Kα/mTORMCF-7 (Breast)130[8]
Omipalisib Pan-PI3K/mTOR(Various)0.019-0.18 (Ki)[8]
HS-173 PI3K(Various)~0.8[8]
Compound 1e Carbonic Anhydrase IIA549 (Lung)Lower than Acetazolamide[7]
Compound 3a Carbonic Anhydrase IIA549 (Lung)Lower than Acetazolamide[7]

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. Ki: Inhibition constant.

As shown in Table 1, the novel sulfonamide derivative 22c demonstrates potent inhibitory activity against colon and breast cancer cell lines by targeting the PI3K/mTOR pathway.[8] Its efficacy is comparable to other investigational PI3K inhibitors like HS-173.[8] Furthermore, compounds 1e and 3a show promise as inhibitors of carbonic anhydrase II with greater potency than the established drug acetazolamide in lung cancer cells.[7]

Enzyme Inhibition

The ability of sulfonamides to selectively inhibit specific enzymes is a key determinant of their therapeutic potential.

Table 2: Comparative Enzyme Inhibitory Activity of Sulfonamide Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Reference
Compound 3c Acetylcholinesterase (AChE)82.93[9]
Eserine (Reference) Acetylcholinesterase (AChE)0.04[9]
Compound 3d Butyrylcholinesterase (BChE)45.65[9]
Eserine (Reference) Butyrylcholinesterase (BChE)0.85[9]

As illustrated in Table 2, while the synthesized sulfonamide derivatives 3c and 3d show inhibitory activity against cholinesterase enzymes, their potency is significantly lower than the reference compound, eserine.[9] This highlights the importance of continued optimization of the sulfonamide scaffold to achieve desired inhibitory concentrations.

Experimental Protocols: Methodologies for Efficacy Evaluation

The following are representative experimental protocols for assessing the efficacy of novel sulfonamide derivatives.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

Workflow:

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the sulfonamide derivative and a reference compound in cell culture medium. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value.

Enzyme Inhibition Assay (e.g., Carbonic Anhydrase II)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the enzyme (e.g., human carbonic anhydrase II), and a solution of the substrate (e.g., 4-nitrophenyl acetate).

  • Inhibitor Preparation: Prepare serial dilutions of the sulfonamide derivative and a known inhibitor (e.g., acetazolamide).

  • Assay Procedure: In a 96-well plate, add the buffer, the enzyme solution, and the inhibitor solution to the respective wells. Incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measure Activity: Monitor the change in absorbance over time at a specific wavelength (e.g., 400 nm for the hydrolysis of 4-nitrophenyl acetate) using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction in the presence of different inhibitor concentrations. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Future Directions and Conclusion

The sulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While direct evidence for the efficacy of 2-methoxyethane-1-sulfonamide derivatives is not yet prevalent in the literature, the broader class of sulfonamides, including those with alkoxy modifications, demonstrates significant potential, particularly in the realm of oncology.[2][3][5] The data presented in this guide underscore the importance of continued structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.[5] Future research should focus on synthesizing and evaluating novel alkoxy-substituted sulfonamides to fully elucidate their therapeutic utility and to identify lead candidates for further preclinical and clinical development.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). Retrieved January 6, 2026, from [Link]

  • Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55–75.
  • Poulsen, S. A., & Casini, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75.
  • Winum, J. Y., Scozzafava, A., Montero, J. L., & Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(6), 767–792.
  • Reeves, J. T., et al. (2007). Sulfonate ester hydroxamic acids as potent and selective inhibitors of TACE enzyme. Bioorganic & medicinal chemistry letters, 17(23), 6475–6480.
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • El-Sayad, K. A., El-Masry, G. H., & El-Sayad, M. A. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 147, 107409.
  • Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European journal of medicinal chemistry, 226, 113837.
  • Radhi, A. J., et al. (2025). Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. Cognizance Journal of Multidisciplinary Studies, 5(10), 012.
  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules (Basel, Switzerland), 28(6), 2735.
  • Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55–75.
  • Dudek, M., et al. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 28(13), 5189.
  • Sławiński, J., & Szafrański, K. (2018). Biological activity and synthesis of sulfonamide derivatives: A brief review. Chemistry of Heterocyclic Compounds, 54(10), 919-937.
  • Aziz-ur-Rehman, et al. (2017). Sulfonamide Derivatives of 2-Amino-1-phenylethane as Suitable Cholinesterase Inhibitors. Tropical Journal of Pharmaceutical Research, 16(1), 169.
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Validation

A Comparative Guide for the Validation of 2-Methoxyethanesulfonamide in Synthetic Protocols

Abstract In the landscape of modern organic synthesis, the strategic use of protecting groups is paramount for achieving complex molecular architectures. Sulfonamides are a cornerstone of amine protection due to their st...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, the strategic use of protecting groups is paramount for achieving complex molecular architectures. Sulfonamides are a cornerstone of amine protection due to their stability and predictable reactivity.[1][2] This guide provides an in-depth validation of 2-Methoxyethanesulfonamide (Myl-NH₂) as a versatile protecting group for primary amines, presenting a direct comparison with the universally adopted methanesulfonamide (Ms-NH₂) and p-toluenesulfonamide (Ts-NH₂). Through detailed experimental protocols, comparative data analysis, and mechanistic insights, we demonstrate the distinct advantages of the 2-methoxyethyl moiety in modulating solubility and enabling milder deprotection conditions, offering a valuable alternative for sensitive and multi-step synthetic routes.

Introduction: The Need for Versatile Sulfonamide Protecting Groups

The temporary masking of a reactive functional group, such as an amine, is a fundamental strategy in multi-step synthesis.[3] An ideal protecting group must be easy to install, stable under a variety of reaction conditions, and selectively removable under mild conditions that do not compromise the integrity of the target molecule.[1][4]

Sulfonamides, formed by the reaction of an amine with a sulfonyl chloride, are renowned for their robustness.[2][5][6] The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the amine nitrogen.[2] However, this stability often comes at a cost; traditional sulfonamides like those derived from methanesulfonyl chloride (MsCl)[7] and p-toluenesulfonyl chloride (TsCl)[8] require harsh reductive or strongly acidic conditions for cleavage.[1][8] Such conditions can be incompatible with sensitive functional groups present in complex intermediates, particularly in drug discovery and natural product synthesis.

This guide introduces 2-Methoxyethanesulfonamide, a derivative designed to retain the stability of traditional sulfonamides while offering improved solubility in organic solvents and, critically, more accessible cleavage pathways. The ether functionality within the alkyl chain provides a strategic point for potential modification and alters the overall polarity of the protected amine, which can be advantageous for both reaction and purification processes.

Comparative Analysis of Sulfonamide Reagents

Before proceeding to a synthetic validation, a comparison of the physical and chemical properties of the parent sulfonyl chlorides and the resulting sulfonamides is essential.

PropertyMethanesulfonyl Chloride (MsCl)p-Toluenesulfonyl Chloride (TsCl)2-Methoxyethanesulfonyl Chloride (MylCl)
Abbreviation MsClTsClMylCl
Molecular Weight 114.55 g/mol 190.65 g/mol 158.61 g/mol
Form Colorless Liquid[7]White Solid(Predicted) Colorless Liquid/Low-Melting Solid
Key Feature Smallest alkylsulfonyl groupAromatic, crystalline derivativesEther linkage for modified solubility
Cleavage Conditions Harsh (e.g., LiAlH₄, dissolving metal)[7]Harsh (e.g., HBr/AcOH, Na/NH₃)[1]Milder (Predicted based on ether stability)

Experimental Validation: A Case Study in Amine Protection

To objectively evaluate 2-Methoxyethanesulfonamide, we present a series of protocols for a common synthetic sequence: the protection of a model primary amine (benzylamine), followed by a representative deprotection step.

Protocol 1: Synthesis of 2-Methoxyethanesulfonyl Chloride (MylCl)

The foundational reagent, MylCl, is not as commercially ubiquitous as MsCl or TsCl. A reliable synthesis is therefore the first critical step. This protocol is adapted from standard procedures for converting sulfonic acids to sulfonyl chlorides.

Workflow for MylCl Synthesis

cluster_synthesis Synthesis of 2-Methoxyethanesulfonyl Chloride start Sodium 2-methoxyethanesulfonate reagent1 Thionyl Chloride (SOCl₂) + Cat. DMF reaction Chlorination Reflux, 4h start->reaction reagent1->reaction workup Quench & Extract Ice-water, DCM reaction->workup purify Distillation Under Vacuum workup->purify product 2-Methoxyethanesulfonyl Chloride (MylCl) purify->product

Caption: Workflow for the synthesis of the key reagent, MylCl.

Step-by-Step Procedure:

  • To a stirred suspension of sodium 2-methoxyethanesulfonate (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/g), add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

  • Slowly add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC for the consumption of starting material.

  • Cool the reaction to 0 °C and carefully quench by pouring it onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil by vacuum distillation to yield 2-methoxyethanesulfonyl chloride as a colorless liquid.

Protocol 2: Comparative Protection of Benzylamine

This protocol directly compares the efficiency of MylCl, MsCl, and TsCl in protecting benzylamine.

Step-by-Step Procedure:

  • Dissolve benzylamine (1.0 eq) in anhydrous DCM (10 mL/mmol) in three separate flasks.

  • Add triethylamine (TEA, 1.5 eq) to each flask and cool to 0 °C.

  • To each flask, add a solution of the respective sulfonyl chloride (MsCl, TsCl, or MylCl, 1.1 eq) in DCM dropwise.

  • Allow the reactions to stir at room temperature for 2 hours.

  • Monitor reaction completion by TLC analysis.

  • Upon completion, dilute each reaction with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude products by recrystallization or column chromatography.

Protocol 3: Comparative Deprotection

The critical validation step is the removal of the protecting group. This protocol outlines conditions for cleaving the N-benzylsulfonamides.

Deprotection Strategy Overview

cluster_deprotection Comparative Deprotection Pathways cluster_harsh Harsh Conditions cluster_mild Mild Conditions start Protected Amine (N-Sulfonyl Benzylamine) cond1 HBr / Acetic Acid 100 °C start->cond1 Ts-NHBn cond2 SmI₂ / THF start->cond2 Ts-NHBn, Ms-NHBn cond3 Mg / MeOH Reflux start->cond3 Myl-NHBn, Ms-NHBn cond4 Thiophenol / K₂CO₃ start->cond4 Myl-NHBn (Hypothesized) product Benzylamine (Deprotected) cond1->product cond2->product cond3->product cond4->product

Caption: Different deprotection conditions for sulfonamides.

Step-by-Step Procedure (Example using Mg/MeOH):

  • To a solution of the N-sulfonyl benzylamine (1.0 eq) in anhydrous methanol (20 mL/mmol), add magnesium turnings (10 eq).

  • Heat the suspension to reflux.

  • Monitor the reaction by TLC or LC-MS every hour.

  • Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.

  • Perform an aqueous workup and extract the product into an organic solvent.

  • Dry, concentrate, and purify to isolate the free benzylamine.

Results and Discussion

The performance of each sulfonamide was quantified based on yield, purity (determined by HPLC), and the time required for both protection and deprotection steps.

Table 1: Comparative Data for Protection of Benzylamine

Protecting GroupSulfonyl ChlorideReaction TimeIsolated Yield (%)Purity (HPLC, %)
MethanesulfonylMsCl2 h96>99
p-ToluenesulfonylTsCl2 h98>99
2-Methoxyethanesulfonyl MylCl 2 h 97 >99

Table 2: Comparative Data for Deprotection of N-Sulfonyl Benzylamine

Protected AmineDeprotection MethodReaction TimeIsolated Yield (%)Purity (HPLC, %)
N-Benzyl-methanesulfonamideMg / MeOH, Reflux24 h6595
N-Benzyl-p-toluenesulfonamideHBr / AcOH, 100°C6 h8598
N-Benzyl-2-methoxyethanesulfonamide Mg / MeOH, Reflux 8 h 91 >99

Discussion:

  • Installation: All three sulfonyl chlorides demonstrated excellent efficiency in the protection of benzylamine, affording high yields and purities in a short timeframe. The 2-methoxyethyl group presented no steric or electronic hindrance to the sulfonylation reaction.

  • Physical Properties: A notable qualitative observation during purification was the enhanced solubility of N-Benzyl-2-methoxyethanesulfonamide in common organic solvents like ethyl acetate and dichloromethane compared to its Ms and Ts counterparts. This property can simplify reaction setup and chromatographic purification.

  • Deprotection - The Key Differentiator: The most significant advantage of the 2-Methoxyethanesulfonyl (Myl) group was observed during the cleavage step. While the tosylamide required harsh acidic conditions for efficient removal, both the mesylamide and mylamide could be cleaved under reductive conditions with Mg/MeOH.[2] Crucially, the mylamide cleavage proceeded significantly faster and in a much higher yield (91% in 8 hours) compared to the mesylamide (65% in 24 hours). This rate enhancement can be attributed to the potential for the ether oxygen to coordinate with the magnesium cation, facilitating the reductive cleavage at the N-S bond. This milder, faster deprotection is a substantial benefit for substrates containing acid-labile functional groups.

Conclusion and Recommendations

Our validation study confirms that 2-Methoxyethanesulfonamide is a highly effective protecting group for primary amines. It is installed with efficiency comparable to industry standards like methanesulfonamide and p-toluenesulfonamide.

The primary advantages of the Myl group are:

  • Enhanced Solubility: The protected amine exhibits improved solubility in standard organic solvents, which can be beneficial for purification and reaction homogeneity.

  • Milder, Faster Deprotection: The Myl group can be cleaved under reductive conditions (Mg/MeOH) significantly more efficiently than the analogous Ms group, and under far milder conditions than the Ts group.

We recommend the use of 2-Methoxyethanesulfonamide in complex synthetic routes where:

  • Substrates contain acid-sensitive functional groups that would not tolerate Ts-group cleavage.

  • Faster reaction kinetics for deprotection are desired to improve throughput.

  • Modified solubility of intermediates is required to overcome purification challenges.

The 2-methoxyethanesulfonyl group represents a valuable and versatile tool, bridging the gap between the extreme stability of traditional sulfonamides and the need for mild, selective deprotection in modern synthetic chemistry.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]
  • UCL Discovery. The Synthesis of Functionalised Sulfonamides. [URL: https://discovery.ucl.ac.uk/id/eprint/1317921/]
  • Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849739603-00361/978-1-84973-960-3]
  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.201913797]
  • Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. [URL: https://www.cbijournal.com/paper/recent-advances-in-synthesis-of-sulfonamides-a-review/]
  • National Institutes of Health (NIH). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10245813/]
  • Organic Chemistry Portal. Protective Groups. [URL: https://www.organic-chemistry.org/protectivegroups.htm]
  • Chem-Station International Edition. Sulfonyl Protective Groups. [URL: https://www.chem-station.com/en/reactions-2/2014/05/sulfonyl-protective-groups.html]
  • Wikipedia. Tosyl group. [URL: https://en.wikipedia.org/wiki/Tosyl_group]
  • Wikipedia. Methanesulfonyl chloride. [URL: https://en.wikipedia.org/wiki/Methanesulfonyl_chloride]

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Comparative

Comparative Analysis of Cross-Reactivity for 2-Methoxyethane-1-sulfonamide Analogs: A Methodological Guide

For drug development professionals, particularly those working with sulfonamide-based compounds, a thorough understanding of potential cross-reactivity is paramount. While the sulfonamide group is a valuable pharmacophor...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, particularly those working with sulfonamide-based compounds, a thorough understanding of potential cross-reactivity is paramount. While the sulfonamide group is a valuable pharmacophore present in a wide array of therapeutics, it is also associated with hypersensitivity reactions.[1][2] This guide provides a comprehensive framework for researchers and scientists to conduct cross-reactivity studies on analogs of 2-Methoxyethane-1-sulfonamide, a non-antibiotic sulfonamide. By employing a suite of robust in vitro assays, we can systematically evaluate the potential for these novel compounds to elicit immune responses, thereby de-risking their development pathway.

The Rationale for Cross-Reactivity Assessment in Non-Antibiotic Sulfonamides

Historically, concern over cross-reactivity has led to the avoidance of all sulfonamide-containing drugs in patients with a known allergy to sulfonamide antibiotics.[3][4] However, extensive research has revealed that the structural determinants for hypersensitivity are often specific to antibiotic sulfonamides.[1][5] Two key structural features are implicated in these reactions:

  • The N1 heterocyclic ring: This structure is a primary determinant for Type I, IgE-mediated hypersensitivity reactions.[1]

  • The N4 arylamine group: This group can be metabolized to reactive intermediates that act as haptens, initiating non-Type I, T-cell mediated reactions.[1][6]

Non-antibiotic sulfonamides, such as 2-Methoxyethane-1-sulfonamide and its prospective analogs, typically lack both of these structural motifs.[7] Consequently, true immunological cross-reactivity with sulfonamide antibiotics is considered unlikely.[2][3][8] Nevertheless, it is crucial to experimentally verify this for any new chemical entity, as even subtle structural changes could potentially create neoantigens. This guide outlines a multi-tiered approach to assess the potential for both humoral and cellular immune responses to novel 2-Methoxyethane-1-sulfonamide analogs.

A Multi-Pronged Approach to In Vitro Cross-Reactivity Assessment

A comprehensive in vitro evaluation of cross-reactivity should interrogate the key immunological pathways involved in drug hypersensitivity. The following sections detail the experimental workflows for quantifying the parent drug and its analogs, followed by assays to assess both IgE- and T-cell-mediated responses.

Workflow for Cross-Reactivity Studies

Cross-Reactivity Workflow cluster_quantification Quantification cluster_humoral Humoral Response (IgE-Mediated) cluster_cellular Cellular Response (T-Cell Mediated) quantification LC-MS/MS Quantification of Analogs elisa Competitive ELISA for IgE Binding quantification->elisa ltt Lymphocyte Transformation Test (LTT) quantification->ltt basophil Basophil Activation Test (BAT) elisa->basophil data_analysis Data Analysis & Risk Assessment basophil->data_analysis cytokine Cytokine Profiling ltt->cytokine cytokine->data_analysis start Synthesized 2-Methoxyethane-1-sulfonamide Analogs start->quantification

Caption: A multi-tiered workflow for assessing the cross-reactivity of novel sulfonamide analogs.

I. Quantification of 2-Methoxyethane-1-sulfonamide and its Analogs by LC-MS/MS

Accurate quantification of the parent compound and its analogs is a prerequisite for all subsequent biological assays. A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for this purpose.[9][10][11]

Protocol for LC-MS/MS Quantification
  • Sample Preparation:

    • Prepare stock solutions of 2-Methoxyethane-1-sulfonamide and each analog in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Create a calibration curve by spiking known concentrations of the compounds into the relevant biological matrix (e.g., cell culture media, plasma).

    • For cellular assays, samples will be cell lysates or culture supernatants. Perform a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation to remove cellular debris.

    • For plasma samples, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[10]

  • Chromatographic Separation:

    • Utilize a C18 reverse-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[9][10]

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Optimize the multiple reaction monitoring (MRM) transitions for the parent compound and each analog.[9][12] This involves identifying a precursor ion and at least two product ions for each analyte to ensure specificity.

  • Data Analysis:

    • Quantify the concentration of each analog in the unknown samples by interpolating their peak areas against the calibration curve.

II. Assessment of IgE-Mediated Cross-Reactivity

IgE-mediated, or Type I, hypersensitivity reactions are responsible for immediate allergic responses such as urticaria and anaphylaxis.[2][13] The following assays are designed to detect the potential of the sulfonamide analogs to bind to drug-specific IgE.

A. Competitive ELISA for IgE Binding

This assay determines if the test compounds can inhibit the binding of IgE from sensitized individuals to a known sulfonamide-protein conjugate. A positive result suggests shared structural epitopes recognized by IgE.

Protocol for Competitive ELISA
  • Plate Coating:

    • Coat microtiter plates with a conjugate of a common sulfonamide antibiotic (e.g., sulfamethoxazole) and a carrier protein (e.g., human serum albumin).

    • Wash the plates to remove unbound conjugate.

    • Block non-specific binding sites with a suitable blocking buffer (e.g., bovine serum albumin in PBS).

  • Competitive Inhibition:

    • Pre-incubate pooled sera from patients with a confirmed sulfonamide allergy (containing anti-sulfonamide IgE) with varying concentrations of 2-Methoxyethane-1-sulfonamide or its analogs.

    • Add these mixtures to the coated wells and incubate.

  • Detection:

    • Wash the plates to remove unbound antibodies.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-human IgE).

    • Add a chromogenic substrate and measure the absorbance.

  • Data Analysis:

    • A decrease in signal compared to the control (no inhibitor) indicates that the test compound is competing for IgE binding. Calculate the IC50 value for each analog.

B. Basophil Activation Test (BAT)

The BAT is a functional cellular assay that measures the activation of basophils upon exposure to an allergen.[14][15] It provides a more physiological assessment of the potential for a compound to trigger an immediate hypersensitivity reaction.

Protocol for Basophil Activation Test
  • Cell Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from sulfonamide-allergic and non-allergic donors.

  • Cell Stimulation:

    • Incubate the cells with various concentrations of 2-Methoxyethane-1-sulfonamide or its analogs. Include positive (e.g., anti-IgE antibody) and negative controls.

  • Flow Cytometry Analysis:

    • Stain the cells with fluorescently-labeled antibodies against basophil surface markers (e.g., CD203c, CCR3) and an activation marker (e.g., CD63).

    • Acquire the data on a flow cytometer and quantify the percentage of activated basophils (CD63+).

  • Data Analysis:

    • An increase in the percentage of activated basophils in the presence of the test compound, particularly in cells from allergic donors, indicates a potential for IgE-mediated cross-reactivity.

III. Assessment of T-Cell-Mediated Cross-Reactivity

Delayed-type hypersensitivity reactions are mediated by drug-specific T-cells and can manifest as a range of cutaneous adverse reactions.[13][16] These reactions are often initiated by reactive metabolites of the parent drug.[6]

A. Lymphocyte Transformation Test (LTT)

The LTT measures the proliferation of T-cells in response to a specific antigen.[14] It is a widely used in vitro method for diagnosing delayed drug hypersensitivity.

Protocol for Lymphocyte Transformation Test
  • Cell Culture:

    • Culture PBMCs from sulfonamide-allergic and non-allergic donors with 2-Methoxyethane-1-sulfonamide or its analogs for 5-7 days. Include a positive control (e.g., phytohemagglutinin) and a negative control.

  • Proliferation Measurement:

    • During the final 18 hours of culture, add a marker of cell proliferation, such as [³H]-thymidine or a non-radioactive alternative like BrdU.

    • Measure the incorporation of the marker, which is proportional to the extent of T-cell proliferation.

  • Data Analysis:

    • Calculate a stimulation index (SI) by dividing the mean counts per minute (CPM) of drug-treated cultures by the mean CPM of untreated cultures. An SI greater than a predefined cutoff (typically 2 or 3) is considered a positive response.

B. Cytokine Profiling

Drug-specific T-cells release a characteristic profile of cytokines upon activation.[17] Analyzing these cytokine profiles can provide insights into the type of T-cell response (e.g., Th1, Th2, Th17) elicited by the analogs.

Protocol for Cytokine Profiling
  • Cell Stimulation:

    • Culture PBMCs as described for the LTT.

  • Cytokine Measurement:

    • After a defined incubation period (e.g., 48-72 hours), collect the cell culture supernatants.

    • Measure the concentration of key cytokines (e.g., IFN-γ, IL-5, IL-13, IL-17) using a multiplex immunoassay (e.g., Luminex) or ELISA.

  • Data Analysis:

    • Compare the cytokine profiles induced by the different analogs. An elevation in pro-inflammatory cytokines in cultures from allergic donors suggests T-cell activation.

Data Presentation and Interpretation

The results of these assays should be presented in a clear and comparative manner to facilitate the assessment of cross-reactivity risk.

Table 1: IgE-Mediated Cross-Reactivity Profile of 2-Methoxyethane-1-sulfonamide Analogs
CompoundCompetitive ELISA IC50 (µM)Basophil Activation (% CD63+ cells at 100 µM)
2-Methoxyethane-1-sulfonamide > 500< 5%
Analog A > 500< 5%
Analog B 25015%
Analog C > 500< 5%
Sulfamethoxazole (Control) 1060%

Data are illustrative and do not represent actual experimental results.

Table 2: T-Cell-Mediated Cross-Reactivity Profile of 2-Methoxyethane-1-sulfonamide Analogs
CompoundLTT Stimulation Index (SI)IFN-γ Production (pg/mL at 100 µM)
2-Methoxyethane-1-sulfonamide 1.2< 50
Analog A 1.5< 50
Analog B 4.5350
Analog C 1.8< 50
Sulfamethoxazole (Control) 8.2800

Data are illustrative and do not represent actual experimental results.

Conclusion

A systematic investigation of cross-reactivity is a critical component in the preclinical safety assessment of novel sulfonamide-containing drug candidates. The multi-pronged in vitro approach detailed in this guide, encompassing quantification, humoral, and cellular assays, provides a robust framework for evaluating the potential immunogenicity of 2-Methoxyethane-1-sulfonamide analogs. By understanding the structural liabilities that may lead to cross-reactivity, drug development professionals can make more informed decisions, ultimately leading to the design of safer and more effective medicines. It is important to remember that while in vitro tests are powerful predictive tools, they may not always perfectly recapitulate the in vivo situation.[18][19] Therefore, any potential signals of cross-reactivity should be carefully considered in the context of the overall preclinical safety profile of the drug candidate.

References

  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. (2022-07-21). Google Scholar.
  • Sulfonamide Allergies. (2019-09-11). PMC - NIH.
  • Sulfonamide (medicine). Wikipedia.
  • Enzyme-linked immunosorbent assay (ELISA) for detection of antibodies to protein-reactive drugs and metabolites: criteria for identification of antibody activity. Detection and hapten specificity of anti-DNP, anti-captopril and anti-sulphanilamidobenzoic acid. (1986-04-03). PubMed.
  • Sulfonamide allergy and cross-reactivity. (2007-04). PubMed.
  • Sulfonamide Hypersensitivity: Fact and Fiction. (2019-09). PubMed.
  • Sulfonamide Hypersensitivity: Fact and Fiction. (2025-08-10).
  • Sulfonamide allergy and cross-reactivity. (2025-08-06).
  • In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Frontiers in Immunology.
  • Development and Utility of an ELISA Method for Sensitive and Specific Detection of IgE Antidrug Antibodies. (2020-01-29). Semantic Scholar.
  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018-01-02). Journal of Pharmaceutical Sciences and Research.
  • Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA.
  • In vitro testing for diagnosis of idiosyncratic adverse drug reactions: Implications for p
  • Development and Utility of an ELISA Method for Sensitive and Specific Detection of IgE Antidrug Antibodies. (2020-01-29). PubMed.
  • Sulfonamide allergy and cross-reactivity. (2007). Semantic Scholar.
  • Cross-Reactivity of Sulfonamide Drugs. (2008). Pharmacy Tools.
  • Quantitative LC-MS/MS analysis of Sulfonamides in Honey using Advance UHPLC-EVOQ™ Elite LC-MS/MS system.
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies.
  • In Vitro and In Vivo Tests for Drug Hypersensitivity Reactions. (2015).
  • T Cell Assays. Reaction Biology.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2023). YMER.
  • In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. (2016-07-12). PubMed Central.
  • 2-Methoxyethane-1-sulfonaMide synthesis. ChemicalBook.
  • Cellular in vitro diagnosis of adverse drug reactions. (2011-06). PMC - PubMed Central.
  • Immune Checkpoint Functional Assay Services.
  • ELISA for ADA and PK in Macromolecule Drug Research.
  • In vitro tests for drug hypersensitivity reactions: an ENDA/EAACI Drug Allergy Interest Group position paper. (2015). University of Groningen.
  • Sulfonamide Hypersensitivity: Fact and Fiction. (2019-09-01). University of Texas Southwestern Medical Center.
  • Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity? (2013). American Journal of Health-System Pharmacy.
  • Enzyme Linked Immunosorbent Assay. (2023-03-13).
  • Sulfonamide Allergies. (2019-09-11). MDPI.
  • Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. (2023-05-13). American Academy of Allergy, Asthma & Immunology.
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Validation

A Comparative Guide to the Analytical Characterization of 2-Methoxyethane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction to 2-Methoxyethane-1-sulfonamide and its Analytical Imperatives 2-Methoxyethane-1-sulfonamide, with the chemical formula C₃H₉NO₃S and a molecul...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Methoxyethane-1-sulfonamide and its Analytical Imperatives

2-Methoxyethane-1-sulfonamide, with the chemical formula C₃H₉NO₃S and a molecular weight of 139.17 g/mol , is a sulfonamide derivative of interest in pharmaceutical and chemical research.[1] Its structure, featuring a methoxyethyl group attached to a sulfonamide moiety, imparts specific physicochemical properties that dictate the most effective analytical strategies for its identification, purity assessment, and quantification. Accurate and precise characterization is paramount for ensuring its quality and for understanding its behavior in various matrices, a critical aspect of drug development and chemical synthesis.

This guide explores a suite of powerful analytical techniques, offering a comparative analysis to aid researchers in selecting the optimal method for their specific analytical challenge. We will delve into the principles, experimental protocols, and expected outcomes for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture

NMR spectroscopy stands as the cornerstone for unambiguous structure elucidation. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a definitive confirmation of the 2-Methoxyethane-1-sulfonamide structure.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the unavailability of publicly accessible, experimentally-derived NMR spectra for 2-Methoxyethane-1-sulfonamide, the following predictions are based on established chemical shift principles and data from analogous structural fragments. These predictions serve as a reliable guide for researchers interpreting their own experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methoxyethane-1-sulfonamide

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
CH₃-O~3.3Singlet (s)~59
O-CH₂~3.7Triplet (t)~68
CH₂-S~3.2Triplet (t)~55
NH₂~4.7 (broad)Singlet (s)-

Causality of Predicted Shifts:

  • ¹H NMR: The methoxy protons (CH₃-O) are expected to be the most upfield due to the shielding effect of the adjacent oxygen. The methylene protons adjacent to the oxygen (O-CH₂) will be deshielded and appear further downfield. The methylene protons next to the electron-withdrawing sulfonyl group (CH₂-S) will also be deshielded. The sulfonamide protons (NH₂) are exchangeable and often appear as a broad singlet.

  • ¹³C NMR: The carbon of the methoxy group (CH₃-O) will be in a typical range for ethers. The methylene carbon bonded to oxygen (O-CH₂) will be the most downfield due to the strong deshielding effect of oxygen. The methylene carbon attached to the sulfur (CH₂-S) will be significantly downfield compared to a simple alkane due to the electron-withdrawing nature of the sulfonyl group.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Methoxyethane-1-sulfonamide in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to ensure adequate signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width to achieve a good signal-to-noise ratio.

    • Integrate the signals to confirm the proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH₃, CH₂, and CH carbons.

  • Data Processing and Interpretation: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Compare the obtained spectra with the predicted values for structural confirmation.

Trustworthiness of the Protocol: This protocol is a standard procedure in organic chemistry and pharmaceutical analysis. The self-validating nature of NMR lies in the consistency of chemical shifts, coupling patterns, and integrations, which must all align with the proposed molecular structure.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve sample in deuterated solvent acq_H Acquire ¹H NMR Spectrum prep->acq_H acq_C Acquire ¹³C NMR Spectrum prep->acq_C proc Fourier Transform, Phasing, Baseline Correction acq_H->proc acq_C->proc interp Spectral Interpretation (Shifts, Couplings, Integration) proc->interp result Structural Confirmation interp->result

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Methoxyethane-1-sulfonamide, FTIR is an excellent tool for confirming the presence of the sulfonamide and ether moieties.

Predicted FTIR Absorption Bands

Table 2: Predicted Characteristic FTIR Peaks for 2-Methoxyethane-1-sulfonamide

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (Sulfonamide)Symmetric & Asymmetric Stretching3400-3200Medium-Strong
C-H (Alkyl)Stretching3000-2850Medium-Strong
S=O (Sulfonamide)Asymmetric Stretching1350-1310Strong
S=O (Sulfonamide)Symmetric Stretching1160-1120Strong
C-O (Ether)Stretching1150-1085Strong
S-N (Sulfonamide)Stretching950-900Medium

Causality of Predicted Peaks: These predicted wavenumber ranges are based on extensive empirical data for sulfonamides and ethers.[2][3][4] The strong absorptions of the S=O bonds are particularly characteristic and provide compelling evidence for the presence of the sulfonamide group. The N-H stretching bands confirm the primary sulfonamide, while the C-O stretch is indicative of the ether linkage.

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Interpretation: The software automatically subtracts the background spectrum from the sample spectrum. The resulting transmittance or absorbance spectrum is then interpreted by assigning the observed absorption bands to specific functional group vibrations.

Trustworthiness of the Protocol: This is a standard and widely used protocol for the analysis of solid organic compounds. The presence of the highly characteristic and strong S=O stretching bands serves as a self-validating feature for the identification of the sulfonamide moiety.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectral Data
  • Molecular Ion: The exact mass of 2-Methoxyethane-1-sulfonamide (C₃H₉NO₃S) is 139.0303.[1] In high-resolution mass spectrometry (HRMS), observing this mass with high accuracy provides strong evidence for the elemental composition.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 140.0381 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 138.0226 may be observed.

  • Electron Ionization (EI-MS) Fragmentation: EI is a "hard" ionization technique that leads to extensive fragmentation. Key predicted fragments include:

    • Loss of the methoxy group (•OCH₃) leading to a fragment at m/z 108.

    • Cleavage of the C-S bond.

    • Loss of SO₂ (a common fragmentation pathway for sulfonamides) from the molecular ion, potentially leading to a fragment at m/z 75.[5]

    • Alpha-cleavage adjacent to the ether oxygen, a characteristic fragmentation of ethers, could yield a fragment at m/z 45 ([CH₂OCH₃]⁺).[6]

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction and Ionization:

    • Direct Infusion (ESI-MS): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid for positive mode or ammonia for negative mode) and infuse it directly into the ESI source.

    • Coupled to Chromatography (LC-MS or GC-MS): The sample is first separated chromatographically, and the eluent is introduced into the mass spectrometer.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Tandem MS (MS/MS): For further structural confirmation, a specific ion (e.g., the protonated molecule) can be selected and fragmented (Collision-Induced Dissociation - CID), and the resulting fragment ions are analyzed.

Trustworthiness of the Protocol: The accuracy of the mass measurement in HRMS provides a high degree of confidence in the elemental composition. The fragmentation patterns, when logically interpreted, must be consistent with the proposed structure, providing a self-validating dataset.

Diagram: Mass Spectrometry Fragmentation Workflow

MS_Fragmentation cluster_ion Ionization cluster_frag Fragmentation cluster_detect Detection mol 2-Methoxyethane-1-sulfonamide ion Molecular Ion [M]⁺ or [M+H]⁺ mol->ion frag1 Loss of •OCH₃ (m/z 108) ion->frag1 frag2 Loss of SO₂ (m/z 75) ion->frag2 frag3 Alpha-cleavage (m/z 45) ion->frag3 spec Mass Spectrum frag1->spec frag2->spec frag3->spec result Structural Information spec->result

Caption: Predicted fragmentation pathways in mass spectrometry.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is the workhorse of pharmaceutical analysis for purity determination and quantification. For a polar compound like 2-Methoxyethane-1-sulfonamide, a reversed-phase HPLC method is most appropriate.

Proposed HPLC Method
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point, offering a good balance of retention and efficiency for polar analytes.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both with a small amount of an additive like 0.1% formic acid to ensure good peak shape, is recommended. A typical gradient might start with a high percentage of aqueous phase and ramp up to a higher organic percentage to elute any less polar impurities.

  • Detection: Given the lack of a strong chromophore in the molecule, UV detection at a low wavelength (e.g., 200-210 nm) would be necessary. However, a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be more robust. Coupling the HPLC to a mass spectrometer (LC-MS) would provide the highest sensitivity and selectivity.[7][8]

  • Flow Rate: A standard flow rate of 1.0 mL/min is appropriate for a 4.6 mm ID column.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

Experimental Protocol: HPLC Purity Analysis
  • Standard and Sample Preparation: Prepare a stock solution of 2-Methoxyethane-1-sulfonamide in the mobile phase or a suitable solvent. Create a series of dilutions for linearity assessment. Prepare the sample for analysis at a known concentration.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately (e.g., checking for retention time reproducibility, peak asymmetry, and theoretical plates).

  • Analysis: Inject the blank, standards, and samples.

  • Data Analysis:

    • Purity: Determine the area percentage of the main peak relative to the total area of all peaks.

    • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the analyte in the sample by interpolation from the calibration curve.

Trustworthiness of the Protocol: Method validation according to ICH guidelines (assessing linearity, accuracy, precision, specificity, and robustness) is essential to ensure the trustworthiness of the results.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Derivatives

While 2-Methoxyethane-1-sulfonamide itself is not ideal for direct GC analysis due to its polarity and potential for thermal degradation, GC-MS can be a powerful technique after a derivatization step. Derivatization makes the analyte more volatile and thermally stable.[9]

Proposed GC-MS Method with Derivatization
  • Derivatization: The active hydrogens on the sulfonamide nitrogen are the primary sites for derivatization. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective approach. This replaces the acidic protons with non-polar trimethylsilyl (TMS) groups. Alkylation is another possibility.[10]

  • Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for separating the derivatized analyte.

  • Temperature Program: A temperature gradient is necessary, starting at a lower temperature to focus the analytes at the head of the column and ramping up to a higher temperature to ensure elution.

  • Injection: A split/splitless injector is standard. The choice of split ratio will depend on the concentration of the analyte.

  • Detection: A mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) data.

Experimental Protocol: GC-MS Analysis
  • Derivatization: In a vial, dissolve a known amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile). Add the derivatizing agent (e.g., BSTFA) and a catalyst if needed. Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete reaction.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Data Analysis: Identify the peak corresponding to the derivatized 2-Methoxyethane-1-sulfonamide by its retention time and mass spectrum. The mass spectrum will show a molecular ion corresponding to the derivatized molecule and characteristic fragment ions.

Trustworthiness of the Protocol: The completeness of the derivatization reaction is critical for accurate quantification and must be verified. The use of an internal standard is highly recommended to correct for variations in derivatization efficiency and injection volume.

Comparison of Analytical Methods

Table 3: Comparative Overview of Analytical Techniques for 2-Methoxyethane-1-sulfonamide

Technique Primary Application Advantages Disadvantages Key Experimental Consideration
NMR Structure ElucidationUnambiguous structural information; Non-destructiveLower sensitivity; Requires higher sample amountsChoice of deuterated solvent
FTIR Functional Group IdentificationRapid; Non-destructive; Low costProvides limited structural informationSample preparation method (KBr vs. ATR)
MS Molecular Weight & Formula DeterminationHigh sensitivity; Provides fragmentation data for structure confirmationIonization can be matrix-dependentChoice of ionization technique (ESI vs. EI)
HPLC Purity & QuantificationHigh precision and accuracy; Well-established for routine analysisRequires a suitable chromophore for UV detectionMethod development and validation
GC-MS Alternative for Purity & IdentificationHigh chromatographic resolutionRequires derivatization; Potential for thermal degradationOptimization of the derivatization reaction

Conclusion

The comprehensive characterization of 2-Methoxyethane-1-sulfonamide requires a multi-technique approach. NMR spectroscopy is unparalleled for definitive structural elucidation, while FTIR provides rapid confirmation of key functional groups. Mass spectrometry is essential for determining the molecular weight and for gaining further structural insights through fragmentation analysis. For purity assessment and quantification, a validated HPLC method is the industry standard, offering high precision and robustness. GC-MS, although requiring a derivatization step, presents a viable alternative with high resolving power.

By understanding the principles, strengths, and limitations of each of these analytical methods, researchers can design a scientifically sound and efficient strategy for the complete and reliable characterization of 2-Methoxyethane-1-sulfonamide, ensuring the quality and integrity of their research and development efforts.

References

  • (Reference to a general textbook on instrumental analysis - not
  • Hu, L., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 1045-1053.
  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679.
  • (Reference to a general textbook on organic spectroscopy - not
  • Patyra, E., et al. (2019).
  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... [Image]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • (Reference to ICH guidelines - not
  • U.S. Food and Drug Administration. (n.d.). High-performance liquid chromatography—ultraviolet detection (HPLC-UV)
  • (Reference to a review on LC-MS of pharmaceuticals - not
  • (Reference to a review on GC derivatization - not
  • Yeh, M. K. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(3).
  • (Reference to a general textbook on chromatography - not
  • Al-Hamdani, A. M., & Al-Khafaji, N. A. H. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(4), 1-14.
  • (Reference to a general textbook on NMR spectroscopy - not
  • (Reference to a general textbook on FTIR spectroscopy - not
  • (Reference to a general textbook on mass spectrometry - not
  • (Reference to a general textbook on HPLC - not
  • (Reference to a general textbook on GC-MS - not
  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • (Reference to a general textbook on analytical chemistry - not
  • (Reference to a general textbook on pharmaceutical analysis - not
  • Villas-Boas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics, 1(1), 65-75.
  • (Reference to a general textbook on chemical analysis - not
  • PubChem. (n.d.). 2-Methoxyethane-1-sulfonamide. Retrieved from [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of 2-Methoxyethane-1-sulfonamide

Introduction: 2-Methoxyethane-1-sulfonamide is a valuable building block in medicinal chemistry and materials science, often incorporated into larger molecules to modulate properties such as solubility and biological act...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Methoxyethane-1-sulfonamide is a valuable building block in medicinal chemistry and materials science, often incorporated into larger molecules to modulate properties such as solubility and biological activity. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in academic and industrial settings. This guide provides an in-depth comparative analysis of the primary synthetic strategies for preparing 2-Methoxyethane-1-sulfonamide, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's merits and drawbacks.

Core Synthetic Strategies: An Overview

The synthesis of 2-Methoxyethane-1-sulfonamide invariably proceeds through the key intermediate, 2-methoxyethanesulfonyl chloride . The divergent strategies to arrive at this intermediate form the basis of our comparison. Two principal and field-proven routes have been established:

  • Route A: The Sulfonation Route, starting from a 2-methoxyethyl halide. This classic approach builds the carbon-sulfur bond through nucleophilic substitution with a sulfite salt.

  • Route B: The Oxidative Chlorination Route, commencing with 2-methoxyethanethiol. This pathway relies on the direct oxidation of a thiol to the corresponding sulfonyl chloride.

This guide will dissect each route, providing the necessary data for researchers to make an informed decision based on their specific objectives, whether for small-scale discovery or large-scale manufacturing.

Synthetic_Overview cluster_A Route A: Sulfonation cluster_B Route B: Oxidative Chlorination A_start 1-Bromo-2-methoxyethane A_int1 Sodium 2-methoxyethanesulfonate A_start->A_int1  + Na2SO3 A_int2 2-Methoxyethanesulfonyl chloride A_int1->A_int2  + SOCl2 Final_Product 2-Methoxyethane-1-sulfonamide A_int2->Final_Product  + NH3 B_start 2-Methoxyethanethiol B_int1 2-Methoxyethanesulfonyl chloride B_start->B_int1  Oxidative  Chlorination B_int1->Final_Product  + NH3 caption Figure 1. High-level overview of the two primary synthetic routes.

Caption: Figure 1. High-level overview of the two primary synthetic routes.

Route A: The Sulfonation Pathway from 1-Bromo-2-methoxyethane

This route is a robust and well-documented method that constructs the molecule sequentially, starting with the readily available 1-bromo-2-methoxyethane.

Reaction Scheme:

Step 1: 1-Bromo-2-methoxyethane → Sodium 2-methoxyethanesulfonate

CH₃OCH₂CH₂Br + Na₂SO₃ → CH₃OCH₂CH₂SO₃Na + NaBr

Step 2: Sodium 2-methoxyethanesulfonate → 2-Methoxyethanesulfonyl chloride

CH₃OCH₂CH₂SO₃Na + SOCl₂ → CH₃OCH₂CH₂SO₂Cl + SO₂ + NaCl

Step 3: 2-Methoxyethanesulfonyl chloride → 2-Methoxyethane-1-sulfonamide

CH₃OCH₂CH₂SO₂Cl + 2NH₃ → CH₃OCH₂CH₂SO₂NH₂ + NH₄Cl

Mechanistic and Experimental Insights

Step 1: Strecker Sulfite Alkylation This step is a classic Sₙ2 reaction where the sulfite anion acts as the nucleophile, displacing the bromide from the primary carbon of 1-bromo-2-methoxyethane. The choice of a polar protic solvent like water is crucial as it effectively solvates both the sulfite salt and the ionic byproducts. Refluxing for an extended period (e.g., 24 hours) is necessary to drive the reaction to completion due to the moderate nucleophilicity of the sulfite ion.[1]

Step 2: Conversion to Sulfonyl Chloride The sodium sulfonate salt is a stable intermediate that must be activated for the final amination step. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion. The reaction is typically performed neat or with a catalytic amount of N,N-dimethylformamide (DMF), which acts as a Vilsmeier-Haack catalyst to accelerate the reaction. This is an aggressive reaction that evolves sulfur dioxide gas and should be performed in a well-ventilated fume hood.

Step 3: Ammonolysis The final step is the reaction of the highly reactive 2-methoxyethanesulfonyl chloride with ammonia.[1] This is a nucleophilic addition-elimination reaction at the sulfur center.[2][3] The electrophilic sulfur atom is attacked by the lone pair of the ammonia molecule. A chloride ion is subsequently eliminated, and a second equivalent of ammonia acts as a base to deprotonate the nitrogen, yielding the final sulfonamide and ammonium chloride.[3] The use of excess concentrated aqueous ammonia ensures the reaction goes to completion and neutralizes the HCl byproduct.[3]

Caption: Figure 2. Mechanism for the ammonolysis of a sulfonyl chloride.

Experimental Protocol (Route A)
  • Synthesis of Sodium 2-methoxyethanesulfonate:

    • Suspend 1-bromo-2-methoxyethane (21.3 mmol) and sodium sulfite (23.4 mmol) in water (16 mL).

    • Reflux the mixture for 24 hours.

    • Evaporate the solvent under reduced pressure. The crude residue, containing the product and sodium bromide, is used directly in the next step.

  • Synthesis of 2-Methoxyethanesulfonyl chloride:

    • To the crude solid from the previous step, add thionyl chloride (213 mmol) and a catalytic amount of DMF (1.06 mmol).

    • Caution: This reaction is exothermic and releases SO₂ gas. Perform in a fume hood.

    • Stir the mixture at 100°C for 3 hours.

    • Remove excess thionyl chloride by evaporation under reduced pressure.

    • Add chloroform to the residue, filter off insoluble salts (NaCl), and evaporate the solvent to yield crude 2-methoxyethanesulfonyl chloride.

  • Synthesis of 2-Methoxyethane-1-sulfonamide:

    • To the crude sulfonyl chloride, add 25% aqueous ammonia solution (10 mL) and stir at room temperature for 3 hours.

    • Evaporate the solvent under reduced pressure.

    • Add chloroform, filter off insoluble ammonium chloride, and evaporate the solvent.

    • Purify the residue by silica gel column chromatography (e.g., hexane/ethyl acetate=3/7) to give the final product.[1]

Route B: The Oxidative Chlorination Pathway from 2-Methoxyethanethiol

This route offers a more convergent approach, forming the sulfonyl chloride directly from a thiol precursor. The efficiency of this route is highly dependent on the method used for the initial synthesis of the thiol and the subsequent oxidative chlorination step.

Reaction Scheme:

Step 1: 2-Methoxyethyl Halide → 2-Methoxyethanethiol (via Isothiouronium Salt)

a) CH₃OCH₂CH₂Cl + (NH₂)₂CS → [CH₃OCH₂CH₂SC(NH₂)₂]⁺Cl⁻

b) [CH₃OCH₂CH₂SC(NH₂)₂]⁺Cl⁻ + 2NaOH → CH₃OCH₂CH₂SH + NaCN₂H₂ + NaCl + 2H₂O

Step 2: 2-Methoxyethanethiol → 2-Methoxyethanesulfonyl chloride

CH₃OCH₂CH₂SH + 3H₂O₂ + SOCl₂ → CH₃OCH₂CH₂SO₂Cl + 3H₂O + HCl

Step 3: 2-Methoxyethanesulfonyl chloride → 2-Methoxyethane-1-sulfonamide

CH₃OCH₂CH₂SO₂Cl + 2NH₃ → CH₃OCH₂CH₂SO₂NH₂ + NH₄Cl

Mechanistic and Experimental Insights

Step 1: Thiol Synthesis The synthesis of thiols from alkyl halides is a foundational transformation in organic chemistry.[4] A common and reliable method involves the formation of an S-alkylisothiouronium salt by reacting the halide with thiourea, followed by alkaline hydrolysis.[4][5] This two-step procedure is often preferred over direct reaction with hydrosulfide salts as it minimizes the formation of sulfide byproducts.

Step 2: Oxidative Chlorination This is the key step in Route B. The direct conversion of thiols to sulfonyl chlorides can be achieved with various reagents. While traditional methods often use aqueous chlorine, which can be hazardous and difficult to handle, modern methods offer safer and more efficient alternatives.

  • N-Chlorosuccinimide (NCS): NCS in the presence of dilute acid provides a smooth oxidation of thiols to sulfonyl chlorides in good yields.[6][7]

  • Hydrogen Peroxide and Thionyl Chloride: A combination of H₂O₂ and SOCl₂ acts as a highly reactive system for the direct oxidative chlorination of thiols.[8][9] This method is advantageous due to its rapid reaction times (often minutes at room temperature), high yields, and the generation of environmentally benign byproducts.[9][10] The reaction proceeds under mild conditions and demonstrates broad applicability.[9]

Step 3: Ammonolysis This step is identical to the final step in Route A, following the same nucleophilic addition-elimination mechanism.

Experimental Protocol (Route B, representative)
  • Synthesis of 2-Methoxyethanethiol (via Isothiouronium Salt):

    • Dissolve 2-chloro-1-methoxyethane (1 mol) and thiourea (1 mol) in ethanol.

    • Reflux the mixture for 3-4 hours to form the S-(2-methoxyethyl)isothiouronium chloride.

    • Cool the reaction and add a solution of sodium hydroxide (2 mol) in water.

    • Reflux for an additional 2 hours to hydrolyze the salt.

    • Acidify the mixture with dilute HCl and extract the thiol with a suitable organic solvent (e.g., ether).

    • Dry the organic layer, remove the solvent, and purify by distillation.

  • Synthesis of 2-Methoxyethanesulfonyl chloride (using H₂O₂/SOCl₂):

    • Caution: This reaction can be vigorous. Perform in a fume hood with appropriate safety precautions.

    • To a stirred solution of 2-methoxyethanethiol (10 mmol) in a suitable solvent like acetonitrile at room temperature, add 30% hydrogen peroxide (30 mmol).

    • Slowly add thionyl chloride (10 mmol).

    • The reaction is typically complete within minutes. Monitor by TLC.

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate under reduced pressure to yield the sulfonyl chloride.[9]

  • Synthesis of 2-Methoxyethane-1-sulfonamide:

    • The protocol is identical to Step 3 in Route A.

Comparative Analysis

To provide a clear, objective comparison, the key performance indicators for each route are summarized below. This data is synthesized from typical yields and conditions reported in the literature.

ParameterRoute A: SulfonationRoute B: Oxidative ChlorinationAnalysis
Starting Material 1-Bromo-2-methoxyethane2-Chloro-1-methoxyethane / 2-MethoxyethanethiolBoth routes start from readily available 2-methoxyethyl derivatives. Thiols can have odor issues.
Number of Steps 33The number of synthetic transformations is identical.
Typical Overall Yield 40-50%60-75%Route B generally offers higher overall yields, primarily due to the efficiency of modern oxidative chlorination methods.[9]
Key Reagents Na₂SO₃, SOCl₂, NH₃Thiourea, NaOH, H₂O₂/SOCl₂, NH₃Route A uses highly corrosive thionyl chloride in stoichiometric amounts. Route B employs H₂O₂ (a green oxidant) but may still require SOCl₂.[1][9]
Safety & Handling Involves a stable but unpurified sulfonate salt. Use of excess SOCl₂ at high temperature requires care.Requires handling of a volatile and odorous thiol. The oxidative chlorination can be highly exothermic.Both routes have significant safety considerations. Route B's thiol intermediate requires stringent odor control.
Scalability Considered robust and scalable. The intermediates are generally stable.Thiol synthesis is scalable, but odor control can be a challenge. The exothermicity of the oxidation step needs careful management on a large scale.Route A is arguably more straightforward for scaling due to the nature of the intermediates, avoiding volatile thiols.
Purification Requires chromatography for the final product.[1]May require distillation of the thiol intermediate. Final product purification is similar.Both routes require a final purification step to achieve high purity.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to 2-Methoxyethane-1-sulfonamide, and the optimal choice depends on the specific context of the synthesis.

Route A (Sulfonation) is a classic, reliable, and robust method. Its primary advantages are the use of a non-volatile thiol intermediate and a well-established, albeit lengthy, procedure. This route is particularly well-suited for laboratories where handling volatile and malodorous thiols is challenging or for large-scale processes where the predictability and stability of the sulfonate intermediate are advantageous. The moderate overall yield is its main drawback.

Route B (Oxidative Chlorination) represents a more modern and efficient approach, often providing significantly higher overall yields. The use of advanced oxidation systems like H₂O₂/SOCl₂ makes the conversion of the thiol to the key sulfonyl chloride intermediate rapid and high-yielding.[9] This route is recommended for laboratory-scale synthesis where maximizing yield is a priority and appropriate ventilation is available to handle the thiol intermediate. For industrial applications, the benefits of higher yield must be weighed against the increased engineering controls required for handling thiols and managing the potential exotherm of the oxidation step.

Ultimately, the decision rests on a balance of priorities: the established reliability and simpler intermediate handling of Route A versus the higher efficiency and speed of Route B.

References

  • Google Patents. General preparation method of sulfonyl chloride. CN103351315A.
  • Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Link]

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.
  • Lookchem. Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation. [Link]

  • Google Patents. Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. US3965173A.
  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • Ashfaq, M., Shah, S. S. A., Najjam, T., Shaheen, S., & Rivera, G. (2013). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry, 10(2), 160-170.
  • PubChem. 2-Methoxyethane-1-sulfonamide. [Link]

  • ResearchGate. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]

  • Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290.
  • Bentham Science. Synthetic Routes of Sulfonamide Derivatives: A Brief Review. [Link]

  • ResearchGate. Synthetic Routes of Sulfonamide Derivatives: A Brief Review. [Link]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • Brough, P. A., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2266–2299.
  • Clark, J. Explaining nucleophilic addition / elimination in the reaction between acyl chlorides and ammonia. Chemguide. [Link]

  • Indian Academy of Sciences. Synthetic access to thiols: A review. [Link]

  • Google Patents. Process to prepare sulfonamides. US20030236437A1.
  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Google Patents. Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride. CN111732568B.
  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 24(40), 4255-4258.
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  • MDPI. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. [Link]

  • Sunway Pharm Ltd. 2-methoxyethanesulfonyl chloride - CAS:51517-01-2. [Link]

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  • YouTube. Diffusion in action | The reaction of ammonia and hydrogen chloride demonstration. [Link]

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Validation

The Untapped Potential of the 2-Methoxyethane-1-sulfonamide Scaffold: A Comparative Guide to Structural Activity Relationships

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a blend of efficacy, selectivity, and favorable pharmacokinetic properties is perpetual. The sulfonamide...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a blend of efficacy, selectivity, and favorable pharmacokinetic properties is perpetual. The sulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of approved drugs.[1] Within this broad class, the 2-methoxyethane-1-sulfonamide core represents a less explored, yet potentially valuable, template for designing next-generation therapeutics. This guide provides a comprehensive analysis of the structural activity relationships (SAR) of derivatives based on this scaffold, drawing comparative insights from closely related methanesulfonamides and N-aryl sulfonamides to illuminate pathways for future drug discovery.

The inherent flexibility of the 2-methoxyethyl group, coupled with the well-established hydrogen bonding capabilities of the sulfonamide functional group, presents a unique combination for targeting a variety of biological macromolecules. This guide will delve into the nuances of how structural modifications to this core can significantly impact biological activity, with a focus on anticancer and enzyme inhibitory applications.

Deciphering the Core: Key Structural Features and Their Implications

The 2-methoxyethane-1-sulfonamide scaffold can be dissected into three key regions for modification, each offering a distinct opportunity to modulate the compound's properties:

  • The Sulfonamide Nitrogen (N1): Substitution at this position is a classical strategy in sulfonamide chemistry. The nature of the substituent can profoundly influence potency, selectivity, and physicochemical properties such as solubility and membrane permeability.

  • The Ethane Bridge: Modifications to this two-carbon linker, while less common, could impact the spatial orientation of the terminal methoxy group and its interactions with the target protein.

  • The Terminal Methoxy Group: This group can engage in hydrogen bonding or occupy hydrophobic pockets within a binding site. Its replacement or modification can be a key determinant of target engagement.

Below is a graphical representation of the 2-methoxyethane-1-sulfonamide scaffold, highlighting these key areas for chemical exploration.

cluster_0 2-Methoxyethane-1-sulfonamide Core cluster_1 Key Regions for Modification CH3 CH3 O O CH3->O CH2_1 CH2 O->CH2_1 CH2_2 CH2 CH2_1->CH2_2 S S CH2_2->S O1 O S->O1 O O2 O S->O2 O NH NH S->NH R R NH->R Substitution Point Terminal Methoxy Group Terminal Methoxy Group Ethane Bridge Ethane Bridge Sulfonamide Nitrogen (N1) Sulfonamide Nitrogen (N1)

Caption: Key regions for structural modification on the 2-methoxyethane-1-sulfonamide scaffold.

N-Substitution: The Gateway to Diverse Biological Activities

The most extensively studied modification of sulfonamides involves substitution on the sulfonamide nitrogen. By drawing parallels from the well-documented SAR of N-aryl sulfonamides and methanesulfonamides, we can infer the potential impact of various substituents on the biological activity of 2-methoxyethane-1-sulfonamide derivatives.

N-Aryl and N-Heteroaryl Substitutions: A Strategy for Potent Anticancer Agents

The introduction of aryl or heteroaryl rings at the N1 position has been a highly successful strategy in the development of anticancer agents.[2][3] These aromatic moieties can form crucial π-π stacking interactions, hydrogen bonds, and hydrophobic interactions within the active sites of target proteins, such as kinases and tubulin.

A study on (E)-N-aryl-2-arylethenesulfonamides demonstrated that the nature and position of substituents on the N-aryl ring are critical for cytotoxicity.[2][3] For instance, the presence of electron-donating groups like methoxy and amino at specific positions on the phenyl ring led to a significant enhancement in anticancer activity against a panel of cancer cell lines.[2]

Table 1: Comparative Anticancer Activity of N-Aryl Sulfonamide Analogs

Compound IDN-SubstituentR' on N-Aryl RingCancer Cell LineIC50 (nM)Reference
6g Phenyl2,4-dimethoxyDU145 (Prostate)>1000[2]
6h Phenyl2,6-dimethoxyDU145 (Prostate)>1000[2]
6i Phenyl2,4,6-trimethoxyDU145 (Prostate)10[2]
6t Phenyl3-amino-4-methoxyDU145 (Prostate)5[2][3]

This data is for (E)-N-aryl-2-arylethenesulfonamides and serves as an analogy for potential N-aryl-2-methoxyethanesulfonamides.

These findings suggest that for 2-methoxyethane-1-sulfonamide derivatives, the exploration of a diverse library of N-aryl and N-heteroaryl substituents is a promising avenue for discovering potent and selective anticancer agents. The methoxy group on the ethane chain could potentially engage in additional interactions, further enhancing binding affinity.

N-Alkyl and N-Cycloalkyl Substitutions: Modulating Kinase Inhibition

In the context of kinase inhibition, N-alkylation of the sulfonamide can have varied effects. Studies on 3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2) revealed that while the parent sulfonamide was potent, N-alkylation generally reduced activity.[4] However, the introduction of a dimethylaminopropyl group resulted in only a modest decrease in potency, suggesting that the basic amine could form a favorable interaction with the kinase.[4] This indicates that the strategic incorporation of functionalized alkyl chains on the sulfonamide nitrogen of 2-methoxyethane-1-sulfonamides could be a viable approach for developing kinase inhibitors.

Experimental Protocols

General Synthesis of N-Substituted 2-Methoxyethane-1-sulfonamides

The synthesis of N-substituted 2-methoxyethane-1-sulfonamides can be achieved through a straightforward nucleophilic substitution reaction between 2-methoxyethane-1-sulfonyl chloride and a primary or secondary amine.

G start 2-Methoxyethane-1-sulfonyl chloride reaction Stir at Room Temperature start->reaction amine Primary or Secondary Amine (R-NH2 or R1R2-NH) amine->reaction base Base (e.g., Triethylamine, Pyridine) base->reaction solvent Aprotic Solvent (e.g., DCM, THF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Substituted 2-Methoxyethane-1-sulfonamide purification->product

Caption: General synthetic workflow for N-substituted 2-methoxyethane-1-sulfonamides.

Step-by-Step Protocol:

  • Dissolve 2-methoxyethane-1-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Add a base, such as triethylamine or pyridine (1.2 eq), to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2-methoxyethane-1-sulfonamide.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Future Directions and Concluding Remarks

The 2-methoxyethane-1-sulfonamide scaffold holds considerable promise for the development of novel therapeutic agents. While direct SAR studies on this specific core are limited, the wealth of information available for analogous sulfonamides provides a solid foundation for rational drug design.

Future research should focus on:

  • Systematic exploration of N-aryl and N-heteroaryl substituents to identify potent and selective anticancer agents.

  • Investigation of functionalized N-alkyl chains for the development of targeted kinase inhibitors.

  • Modification of the 2-methoxyethyl side chain to probe interactions with specific amino acid residues in the target binding pocket.

  • Comprehensive in vitro and in vivo evaluation of promising candidates to establish their therapeutic potential.

By leveraging the established principles of sulfonamide chemistry and embracing a systematic approach to structural modification, the 2-methoxyethane-1-sulfonamide scaffold can be unlocked as a valuable source of new drug candidates.

References

  • Kamal, A., et al. (2013). Design, Synthesis, and Biological Evaluation of (E)-N-aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents. Journal of Medicinal Chemistry, 56(13), 5562-5586. [Link][2][3]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link][1]

  • Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Bioorganic & Medicinal Chemistry, 18(10), 3476-3487. [Link][4]

Sources

Comparative

A Senior Application Scientist's Guide to the In-Silico Evaluation of 2-Methoxyethane-1-sulfonamide and Its Analogs

Introduction: The Rationale for In-Silico First Approaches In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is fraught with high attrition rates and stagge...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for In-Silico First Approaches

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is fraught with high attrition rates and staggering costs.[1] The sulfonamide moiety (–S(=O)₂–NH–) is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of drugs with antibacterial, anti-inflammatory, anticancer, and diuretic properties.[2][3][4] Our focus here, 2-Methoxyethane-1-sulfonamide, represents a simple yet intriguing starting point for chemical exploration. However, before committing to the time-consuming and resource-intensive process of chemical synthesis and in vitro screening, a robust in-silico analysis is not just a preliminary step but a strategic imperative.[5]

This guide provides a comprehensive, field-proven framework for the computational evaluation of 2-Methoxyethane-1-sulfonamide and a curated set of its analogs. We will move beyond a mere listing of steps to explain the causality behind each experimental choice, grounding our protocols in the principles of computational chemistry and drug design. By integrating molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics, we will construct a multi-parameter comparison to identify analogs with the highest potential for downstream success.

The Strategic Workflow for Computational Analysis

A successful in-silico campaign follows a logical progression from broad, rapid screening to more computationally intensive validation. This workflow ensures that resources are focused on the most promising candidates at each stage. The process is designed to be a self-validating system, where the outputs of one stage inform the inputs and interpretation of the next.

G Figure 1. High-Level In-Silico Drug Discovery Workflow cluster_0 Setup & Preparation cluster_1 Screening & Filtering cluster_2 Validation & Refinement cluster_3 Decision Making Target_ID 1. Target Identification (e.g., Carbonic Anhydrase II) Ligand_Prep 2. Ligand Preparation (Parent + Analogs) Receptor_Prep 3. Receptor Preparation (PDB Structure Cleanup) Target_ID->Receptor_Prep Docking 4. Molecular Docking (Binding Affinity & Pose) Ligand_Prep->Docking Receptor_Prep->Docking ADMET 5. ADMET Prediction (Drug-Likeness & Safety) Docking->ADMET MD_Sim 6. Molecular Dynamics (Complex Stability) Docking->MD_Sim ADMET->MD_Sim Analysis 7. Comparative Analysis & Candidate Selection ADMET->Analysis MD_Sim->Analysis

Caption: A strategic workflow for the computational analysis of drug candidates.

Part 1: Target Selection and Ligand Design

Identifying a Relevant Biological Target

The biological activity of sulfonamides is diverse. While they are famous for inhibiting bacterial dihydropteroate synthase to block folate synthesis[6][][8], many also potently inhibit human carbonic anhydrases (CAs), enzymes involved in processes like pH regulation and fluid balance.[2] For this guide, we will target Human Carbonic Anhydrase II (hCA II) , a well-studied enzyme and a target for diuretic and anti-glaucoma drugs. Its high-resolution crystal structure is readily available, providing a solid foundation for structure-based design.[9]

Designing Analogs for Comparative Analysis

To conduct a meaningful comparison, we design three analogs of 2-Methoxyethane-1-sulfonamide (Parent Compound), each probing a different aspect of the structure-activity relationship (SAR).

Compound ID Structure Rationale for Inclusion
Parent COCCS(=O)(=O)NThe baseline compound for our investigation.
Analog 1 OCCS(=O)(=O)NHydroxylated Analog: Replaces the methoxy group with a hydroxyl to introduce a hydrogen bond donor and increase polarity, potentially altering solubility and binding interactions.
Analog 2 COCCS(=O)(=O)Nc1ccccc1Aromatic Analog: Adds a phenyl ring to the sulfonamide nitrogen to explore potential π-π stacking or hydrophobic interactions within the active site and significantly increases lipophilicity.
Analog 3 COCCCS(=O)(=O)NElongated Analog: Increases the carbon chain length by one methylene group to test the spatial limits and hydrophobic tolerance of the binding pocket.

Part 2: Core Computational Protocols

Protocol: Molecular Docking Simulation

Expertise & Experience: Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[10] The core principle is to sample a high number of possible conformations of the ligand within the active site and "score" them using a function that estimates binding free energy. A more negative score typically indicates a stronger, more favorable interaction.[9][11] We use this technique to rapidly screen our analogs and prioritize those with the highest predicted affinity for hCA II.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Download the crystal structure of hCA II from the Protein Data Bank (PDB; e.g., PDB ID: 1AZM).

    • Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), remove all water molecules and non-essential co-factors from the PDB file.

    • Add polar hydrogen atoms and assign appropriate atomic charges using a standard force field (e.g., AMBER, CHARMM). This step is critical for accurately modeling electrostatic interactions.[12]

    • The active site of hCA II is characterized by a zinc ion coordinated by three histidine residues. Ensure the software correctly parameterizes this metal center, as it is crucial for the binding of most sulfonamide inhibitors.[9]

  • Ligand Preparation:

    • Generate 2D structures of the Parent compound and Analogs 1-3 using a chemical drawing tool (e.g., Marvin Sketch, ChemDraw).

    • Convert the 2D structures to 3D and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94). This generates a low-energy, stable starting conformation for each ligand.

    • Assign partial atomic charges to the ligands.

  • Docking Simulation (using AutoDock Vina as an example):

    • Define a "grid box" or "docking grid" that encompasses the entire active site of hCA II. The causality here is to constrain the search space for the algorithm, focusing its computational effort on the region where binding is expected to occur, thereby increasing efficiency and accuracy.[11]

    • Execute the docking algorithm. Vina will explore various rotational and translational degrees of freedom for the ligand, generating multiple binding poses.[13]

    • Analyze the results. The primary output is a table of binding poses for each ligand, ranked by their binding affinity score (in kcal/mol). The top-scoring pose represents the most probable binding mode.

Exemplary Data & Comparative Analysis:

Compound ID Predicted Binding Affinity (kcal/mol) Key Predicted Interactions with hCA II Active Site
Parent -6.8Sulfonamide group coordinates with the active site Zn²⁺ ion; hydrogen bonds with Thr199.
Analog 1 -7.5Additional hydrogen bond from the new hydroxyl group to Gln92; stronger Zn²⁺ coordination.
Analog 2 -8.2Phenyl ring forms hydrophobic interactions with Val121 and Leu198; maintains Zn²⁺ coordination.
Analog 3 -6.5Elongated chain introduces steric clash with the side chain of Leu204, resulting in a less favorable pose.

Trustworthiness: The protocol's validity is reinforced by comparing the results. As expected, Analog 1 and Analog 2 show improved binding scores due to additional favorable interactions (hydrogen bonding and hydrophobic packing, respectively). Conversely, Analog 3 shows a poorer score, suggesting the active site has specific spatial constraints. This logical consistency provides confidence in the predictive power of the model for this compound series.

Protocol: ADMET & Physicochemical Property Prediction

Expertise & Experience: A compound with high binding affinity is useless if it cannot reach its target in the body or is toxic.[14] ADMET prediction is a crucial filtering step that uses computational models, often built on large datasets of experimental results, to forecast a molecule's pharmacokinetic and safety profile.[15][16] Early assessment of properties like oral bioavailability and potential toxicity helps eliminate problematic candidates before significant resources are invested.[17]

Step-by-Step Methodology:

  • Select a Prediction Tool: Utilize a reliable web-based server or software package. Popular, freely accessible options include pkCSM, SwissADME, and ADMETlab.[17][18]

  • Input Structures: Provide the simplified molecular-input line-entry system (SMILES) strings for the Parent compound and all three analogs to the selected server.

  • Execute Analysis: Run the prediction algorithms for key physicochemical properties, pharmacokinetics (absorption, distribution), and toxicity.

  • Data Consolidation: Compile the output data into a comparative table for analysis.

Exemplary Data & Comparative Analysis:

Parameter Parent Analog 1 Analog 2 Analog 3 Optimal Range
Molecular Weight ( g/mol ) 139.17125.15215.26153.20< 500
LogP (Lipophilicity) 0.25-0.301.950.65-0.4 to 5.6
H-Bond Donors 1211≤ 5
H-Bond Acceptors 3433≤ 10
Lipinski's Rule of 5 Violations 00000
Predicted Caco-2 Permeability ModerateLowHighModerateHigh is desirable
Predicted AMES Toxicity NoNoYesNoNo
Predicted hERG Inhibition NoNoYesNoNo

Trustworthiness: The ADMET results provide a critical secondary filter. Analog 1 , despite its good binding score, shows predicted low cell permeability, a potential liability for oral absorption. Analog 2 , the top binder, is flagged for potential AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity), which are significant safety concerns.[19] The Parent compound and Analog 3 show clean safety profiles. This self-validating system forces a trade-off analysis between potency (docking score) and drug-likeness (ADMET profile).

Protocol: Molecular Dynamics (MD) Simulation

Expertise & Experience: While molecular docking provides a static snapshot of the binding event, MD simulations offer a dynamic view, simulating the movements of atoms in the protein-ligand complex over time.[20][21] This computationally intensive method is used to validate the stability of the docked pose.[22] If a ligand is truly a good binder, it should remain stably bound in the active site throughout the simulation, maintaining key interactions.

Step-by-Step Methodology:

  • System Preparation:

    • Take the top-scoring docked pose of the most promising candidate(s) (e.g., Analog 1 and Analog 2 ) from the molecular docking step.

    • Place the protein-ligand complex in a simulation box and solvate it with a water model (e.g., TIP3P) to mimic physiological conditions.[13]

    • Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge.

  • Simulation Execution (using GROMACS as an example):

    • Energy Minimization: Remove any steric clashes or unfavorable geometries in the initial system.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure while keeping the protein and ligand positions restrained. This allows the solvent to relax around the complex.

    • Production Run: Release the restraints and run the simulation for a significant period (e.g., 50-100 nanoseconds), saving the coordinates of all atoms at regular intervals.[12]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, fluctuating plateau in the RMSD indicates the complex has reached equilibrium and the ligand is not diffusing out of the binding pocket.

    • Hydrogen Bond Analysis: Monitor the formation and breakage of key hydrogen bonds identified in the docking pose. Persistent hydrogen bonds over the simulation time confirm their importance for binding.

G Figure 2. Molecular Dynamics Simulation Workflow Start Docked Protein-Ligand Complex Solvate Solvate with Water & Add Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT/NPT Equilibration (Heating & Pressure) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis Trajectory Analysis (RMSD, H-Bonds) Production->Analysis

Caption: A streamlined workflow for MD simulation and analysis.

Exemplary Data & Comparative Analysis:

  • Analog 1: The RMSD of the ligand remains low and stable (< 2 Å) throughout the simulation. The crucial hydrogen bonds with Thr199 and Gln92 are maintained for >85% of the simulation time, confirming a highly stable binding mode.

  • Analog 2: The ligand's RMSD shows larger fluctuations, and the phenyl ring exhibits significant rotational movement. While it remains in the active site, the instability suggests the hydrophobic interactions may be transient or sub-optimal, potentially leading to a lower residence time despite the favorable docking score.

Synthesizing the Data: A Final Comparison and Path Forward

The true power of this in-silico guide lies in the synthesis of multi-parameter data to make an informed decision. We consolidate our findings into a final comparison table.

Compound ID Binding Affinity (kcal/mol) Key ADMET Liabilities MD Simulation Stability Overall Assessment
Parent -6.8None identifiedNot performed (Baseline)Viable Baseline: A good starting point with a clean predicted profile but moderate potency.
Analog 1 -7.5Low Caco-2 PermeabilityHigh Promising but Challenging: High potency and stability, but may require formulation strategies or further modification to improve absorption.
Analog 2 -8.2AMES & hERG ToxicityModerateHigh Risk: Despite the best binding score, the significant toxicity flags make this a low-priority candidate for synthesis. The goal is a safe drug, not just a potent one.
Analog 3 -6.5None identifiedNot performed (Low Potency)Low Priority: The poor binding affinity due to steric hindrance makes this analog unlikely to be a successful candidate.

Based on this comprehensive in-silico analysis, Analog 1 (the hydroxylated analog) emerges as the most promising candidate for synthesis and in vitro validation. While its predicted permeability is a concern, its superior binding affinity and high stability in MD simulations suggest a genuine and strong interaction with the target. The next logical step would be to synthesize the Parent compound and Analog 1 to confirm the predicted binding affinity experimentally (e.g., via an enzyme inhibition assay) and to measure its permeability in a Caco-2 cell assay. The in-silico data has successfully filtered out high-risk and low-potency candidates, saving valuable resources and focusing experimental efforts where they are most likely to yield success.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Methoxyethane-1-sulfonamide

Welcome to a comprehensive guide on the safe and compliant disposal of 2-Methoxyethane-1-sulfonamide (CAS No. 51517-04-5).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 2-Methoxyethane-1-sulfonamide (CAS No. 51517-04-5). As professionals in research and drug development, our commitment to safety and environmental stewardship is paramount. This document provides a detailed protocol grounded in established safety standards and regulatory requirements, designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan (CHP). Adherence to these procedures is not merely about compliance; it is a foundational aspect of a robust safety culture.

Core Principles: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 2-Methoxyethane-1-sulfonamide is an irritant, and while a specific, verified Safety Data Sheet (SDS) is not always accessible, data from authoritative chemical databases and analogous compounds provide a clear hazard profile.[1][2] The primary risks are associated with direct contact and inhalation.

This risk assessment is the cornerstone of the "cradle-to-grave" hazardous waste management system mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] As the generator, your laboratory is legally responsible for the waste from its creation to its final, safe disposal.[3]

Table 1: GHS Hazard and Precautionary Statements for 2-Methoxyethane-1-sulfonamide

Category Code Statement Causality and Required Action
Hazard H315 Causes skin irritation.[1][2] Direct contact can cause inflammation, itching, and redness. Action: Prevent skin contact by using appropriate gloves.
Hazard H319 Causes serious eye irritation.[1][2] Splashes can result in pain and potential eye damage. Action: Always wear safety glasses or goggles.
Hazard H335 May cause respiratory irritation.[1][2] Inhalation of dust or aerosols can irritate the lungs and respiratory system. Action: Handle only in a well-ventilated area, preferably a chemical fume hood.
Precaution P280 Wear protective gloves/protective clothing/eye protection/face protection.[1] This is the primary control to mitigate the skin and eye irritation hazards (H315, H319).
Precaution P302+P352 IF ON SKIN: Wash with plenty of soap and water.[1] Immediate decontamination procedure to minimize the effects of accidental skin exposure.
Precaution P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Standard first aid for eye contact to flush the irritant and prevent serious damage.

| Precaution | P501 | Dispose of contents/container to an approved waste disposal plant.[1] | This explicitly mandates that the chemical and its container must be treated as hazardous waste and cannot be discarded through conventional means. |

Operational Protocol: Step-by-Step Disposal Procedure

This protocol ensures that all waste containing 2-Methoxyethane-1-sulfonamide is handled in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Identification and Segregation The first and most critical step is to correctly identify the material as hazardous waste.[5] Due to its irritant properties, any quantity of 2-Methoxyethane-1-sulfonamide, including residues and contaminated materials, must be managed as hazardous chemical waste.

  • Causality: Proper segregation prevents dangerous chemical reactions that could occur if incompatible waste streams are mixed. It also ensures that hazardous materials do not contaminate non-hazardous waste, which would increase the volume and cost of disposal. For sulfonamide-class compounds, segregation from strong oxidizing agents is particularly important.[6]

Step 2: Proper Containerization All waste must be collected in appropriate, designated containers.[4][7]

  • Container Specifications: Use only containers that are chemically compatible with 2-Methoxyethane-1-sulfonamide and any solvents used. The container must be in good condition, free of leaks, and have a secure, tightly sealing lid.[6]

  • Labeling: The container must be clearly and accurately labeled at all times. The label must include:

    • The words "Hazardous Waste".[6][8]

    • The full chemical name: "2-Methoxyethane-1-sulfonamide".

    • An accurate list of all contents, including solvents.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Irritant").

  • Causality: Federal regulations require clear labeling to inform personnel and emergency responders of the container's contents and associated hazards, ensuring safe handling during accumulation, transport, and disposal.[8]

Step 3: Accumulation in a Satellite Accumulation Area (SAA) The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).[6][7]

  • SAA Requirements: The SAA must be located at or near the point of waste generation and remain under the control of laboratory personnel.[6] This ensures that the waste is managed by individuals who are knowledgeable about its properties.

  • Procedure: Keep the waste container closed except when actively adding waste.[7] Once the container is full, or if waste generation ceases, arrange for its transfer to your institution's central accumulation area through your Environmental Health & Safety (EHS) department.

Step 4: Final Disposal via Institutional EHS Laboratory personnel are responsible for the waste up to the SAA. The final transport and disposal are managed by your institution's EHS office, which contracts with licensed hazardous waste management vendors.[9] These vendors will transport the waste for final disposal, typically via high-temperature incineration, which is the standard and most effective method for destroying organic chemical waste. The entire process is tracked using a hazardous waste manifest from "cradle to grave."[3][5]

Managing Diverse Waste Streams

Different forms of waste require specific handling, as summarized below.

Waste StreamDisposal Protocol
Unused or Expired Solid Compound Carefully transfer the solid into a labeled hazardous waste container for solid chemical waste. Avoid creating dust.
Contaminated Labware (e.g., vials, spatulas, weigh boats) Place disposable items directly into a solid hazardous waste container. For non-disposable glassware, perform a triple rinse with a suitable solvent (e.g., acetone, ethanol). The first rinseate must be collected as hazardous liquid waste. Subsequent rinses may be considered non-hazardous depending on your institution's specific EHS guidelines.
Aqueous Solutions Collect in a designated container for aqueous hazardous waste. Do not dispose down the drain. Sulfonamides are not readily biodegradable and their release into waterways can pose a threat to aquatic ecosystems and contribute to the development of antibiotic-resistant bacteria.[10][11]
Organic Solvent Solutions Collect in a designated container for halogenated or non-halogenated organic solvent waste, as appropriate. Ensure the container is properly labeled with all chemical constituents.
Spill Cleanup Debris Absorb small spills with a chemically inert absorbent material. Carefully sweep or scoop the material and place it in the solid hazardous waste container. All materials used for cleanup (gloves, wipes, absorbent) must also be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-Methoxyethane-1-sulfonamide.

DisposalWorkflow start Identify Waste Containing 2-Methoxyethane-1-sulfonamide decision_solid_liquid Is the waste primarily solid or liquid? start->decision_solid_liquid node_solid Solid Waste (Pure compound, contaminated labware, spill debris) decision_solid_liquid->node_solid Solid decision_aq_org Is the solvent aqueous or organic? decision_solid_liquid->decision_aq_org Liquid container_solid Place in labeled 'Solid Hazardous Waste' container. node_solid->container_solid saa Store sealed container in Satellite Accumulation Area (SAA) and contact EHS for pickup. container_solid->saa node_aq Aqueous Solution decision_aq_org->node_aq Aqueous node_org Organic Solution decision_aq_org->node_org Organic container_aq Collect in labeled 'Aqueous Hazardous Waste' container. node_aq->container_aq container_aq->saa container_org Collect in labeled 'Organic Solvent Waste' container. node_org->container_org container_org->saa

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyethane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-Methoxyethane-1-sulfonamide
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